Product packaging for Icg-tco(Cat. No.:)

Icg-tco

Cat. No.: B12369987
M. Wt: 925.2 g/mol
InChI Key: UCDRADKTECEGKV-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ICG-TCO is a novel chemical conjugate that merges the exceptional near-infrared (NIR) fluorescence of Indocyanine Green (ICG) with the high reactivity of the bioorthogonal trans-cyclooctene (TCO) group. This bifunctional reagent is designed for advanced research applications, particularly in bioorthogonal pretargeting and imaging strategies. The TCO moiety undergoes a rapid, catalyst-free inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines, one of the fastest bioorthogonal reactions known [1] [4] . This click reaction enables specific covalent labeling and detection of tetrazine-containing molecules in complex biological environments. As a NIR fluorescent dye, ICG offers deep-tissue penetration and low background autofluorescence, with excitation and emission peaks at approximately 786 nm and 822 nm, respectively [5] . The this compound conjugate leverages these properties, allowing researchers to visualize and track bioorthogonal reactions in real-time. Its primary research value lies in fields such as chemical biology, molecular imaging, and drug delivery, where it can be used to label biomolecules, nanoparticles, and cells for non-invasive imaging and diagnostic assay development. The mechanism of action is two-fold: first, the TCO group specifically and rapidly ligates with a tetrazine group; second, upon ligation, the ICG fluorophore provides a strong NIR fluorescence signal for detection and visualization [6] . This combination makes this compound a powerful tool for pretargeted imaging experiments and for studying the dynamics of tetrazine-modified entities in live cells or in vivo models. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H68N4O6S B12369987 Icg-tco

Properties

Molecular Formula

C56H68N4O6S

Molecular Weight

925.2 g/mol

IUPAC Name

4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

InChI

InChI=1S/C56H68N4O6S/c1-55(2)49(30-14-9-6-10-15-31-50-56(3,4)53-46-29-20-18-25-43(46)34-36-48(53)60(50)40-22-23-41-67(63,64)65)59(47-35-33-42-24-17-19-28-45(42)52(47)55)39-21-11-16-32-51(61)57-37-38-58-54(62)66-44-26-12-7-5-8-13-27-44/h5-7,9-10,14-15,17-20,24-25,28-31,33-36,44H,8,11-13,16,21-23,26-27,32,37-41H2,1-4H3,(H2-,57,58,61,62,63,64,65)/b7-5+

InChI Key

UCDRADKTECEGKV-FNORWQNLSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCNC(=O)OC4CCC/C=C/CC4)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCNC(=O)OC4CCCC=CCC4)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to ICG-TCO and its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ICG-TCO is a specialized chemical probe that combines two key components: Indocyanine Green (ICG) and a trans-cyclooctene (TCO) moiety.[1][2] ICG is a near-infrared (NIR) fluorescent dye approved for clinical use by the U.S. Food and Drug Administration (FDA), with excitation and emission wavelengths typically around 780 nm and 810 nm, respectively.[1][3] The TCO group is a highly strained, reactive alkene that serves as a critical component in bioorthogonal chemistry.[4] This combination makes this compound a powerful tool for researchers in drug development and molecular imaging, enabling the precise visualization of molecules containing a tetrazine group in complex biological environments.

The primary function of this compound revolves around its participation in one of the fastest and most specific bioorthogonal reactions known: the tetrazine ligation. This reaction allows for the covalent labeling of target molecules in living systems without interfering with native biochemical processes, a crucial capability for in vivo imaging and targeted therapy.

Core Mechanism of Action: The TCO-Tetrazine Ligation

The mechanism of action of this compound is defined by the bioorthogonal reaction between its TCO group and a 1,2,4,5-tetrazine (Tz). This reaction, often referred to as the tetrazine ligation, proceeds through a rapid, two-step cascade that is highly efficient under physiological conditions.

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction : The process begins with a [4+2] cycloaddition. In this step, the electron-deficient tetrazine ring acts as the diene, and the highly strained, electron-rich double bond of the TCO serves as the dienophile. The high ring strain of the TCO significantly raises the energy of its highest occupied molecular orbital (HOMO), facilitating a rapid reaction with the lowest unoccupied molecular orbital (LUMO) of the tetrazine. This initial cycloaddition forms an unstable tricyclic intermediate.

  • Retro-Diels-Alder Reaction : The intermediate formed in the first step rapidly undergoes a retro-Diels-Alder reaction. This second step involves the irreversible elimination of a molecule of dinitrogen (N₂), a thermodynamically favorable process that drives the reaction to completion.

The final result is the formation of a stable dihydropyridazine conjugate, covalently linking the ICG fluorophore to the tetrazine-tagged molecule of interest. The entire ligation is characterized by its exceptional speed, high specificity, and biocompatibility, as it proceeds efficiently in aqueous media without the need for cytotoxic catalysts like copper.

TCO-Tetrazine Ligation Mechanism cluster_reactants Reactants cluster_products Products TCO This compound (dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate Step 1: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition Tetrazine Tetrazine (diene) Tetrazine->Intermediate Step 1: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition Product Stable Dihydropyridazine Conjugate N2 Nitrogen Gas (N₂) Intermediate->Product Step 2: Retro-Diels-Alder (N₂ Elimination) Intermediate->N2

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Quantitative Data: Reaction Kinetics

The TCO-tetrazine ligation is renowned for its exceptional reaction kinetics, possessing some of the fastest second-order rate constants (k₂) among all bioorthogonal reactions. This allows for efficient labeling at very low, biologically relevant concentrations. The reaction rate is highly dependent on the specific chemical structures of both the TCO and tetrazine derivatives, as well as the solvent conditions. Generally, reactivity is enhanced by increasing the ring strain of the TCO or by modifying the reactants with specific functional groups: electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine accelerate the ligation.

Reactant PairSecond-Order Rate Constant (k₂)ConditionsReference(s)
General TCO-Tetrazine210 - 30,000 M⁻¹s⁻¹Varies
Parent TCO with Diphenyltetrazine2,000 M⁻¹s⁻¹9:1 Methanol/Water
Parent TCO with Electron-deficient Tetrazine2.0 x 10³ M⁻¹s⁻¹Varies
Highly Strained TCO DerivativesUp to 10⁷ M⁻¹s⁻¹Physiological Conditions

Experimental Protocols

The this compound probe is typically used in the second step of a two-stage "pretargeting" strategy. First, a biomolecule of interest (e.g., an antibody) functionalized with a tetrazine group is administered. After this conjugate localizes to its target and unbound conjugate is cleared from circulation, the this compound is administered to react specifically at the target site.

General Protocol for Pretargeted Labeling using this compound

This protocol outlines a general procedure for labeling a tetrazine-modified antibody with this compound for in vitro or in vivo imaging.

1. Materials:

  • Tetrazine-functionalized antibody (Tz-Ab)

  • This compound (stored at -20°C or -80°C, protected from light and moisture)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Reagent (optional): A small molecule tetrazine to react with excess this compound

  • Purification System (optional): Size exclusion chromatography (SEC) column

2. Antibody Preparation:

  • Prepare a solution of the Tz-Ab in PBS at a desired concentration (e.g., 1-5 mg/mL).

  • Ensure the antibody solution is free of any amine-containing buffers (like Tris) if the tetrazine was introduced via an NHS ester reaction.

3. This compound Preparation:

  • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Immediately before use, dilute the this compound stock solution into the reaction buffer (PBS).

4. Ligation Reaction:

  • Add the this compound solution to the Tz-Ab solution. A 5- to 10-fold molar excess of this compound relative to the antibody is typically recommended to ensure complete labeling.

  • Incubate the reaction mixture at room temperature or 37°C. The reaction is exceptionally fast and is often complete within 5-30 minutes.

  • Protect the reaction from light due to the photosensitivity of ICG.

5. Quenching and Purification (Optional):

  • To remove any unreacted this compound, an optional quenching step can be performed by adding a molar excess of a small molecule tetrazine.

  • The final labeled antibody conjugate (ICG-Ab) can be purified from excess reagents using size exclusion chromatography or dialysis.

6. Analysis and Storage:

  • Confirm labeling efficiency using UV-Vis spectroscopy by measuring the absorbance of ICG (around 780 nm) and the protein (at 280 nm).

  • Store the final conjugate at 4°C, protected from light, for short-term use or at -80°C for long-term storage.

Visualization of Experimental Workflow

The pretargeting approach is a powerful strategy in targeted therapy and imaging. It decouples the targeting and imaging/delivery steps, allowing the targeting molecule (e.g., an antibody) ample time to accumulate at the target and clear from non-target tissues. This minimizes off-target effects and improves the signal-to-background ratio.

Pretargeting Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Labeling & Imaging A Administer Tetrazine-Antibody (Tz-Ab) Conjugate B Tz-Ab Accumulates at Target Site (e.g., Tumor) A->B C Unbound Tz-Ab Clears from Circulation B->C D Administer this compound Probe C->D Waiting Period (24-72 hours) E Bioorthogonal Ligation Occurs On-Target (Tz + TCO Reaction) D->E F Perform Near-Infrared (NIR) Fluorescence Imaging E->F

Workflow for in vivo pretargeted imaging using this compound.

References

Icg-tco structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ICG-TCO: Structure, Properties, and Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Indocyanine Green-trans-cyclooctene (this compound), a near-infrared (NIR) fluorescent probe designed for bioorthogonal chemistry. It details the structure, chemical properties, synthesis, and characterization of this compound, with a focus on its application in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines. This powerful tool enables precise and rapid labeling of biomolecules in complex biological systems, with significant implications for in vivo imaging, targeted drug delivery, and diagnostics.

Structure and Chemical Properties

This compound is a conjugate molecule that combines the clinically approved NIR fluorophore, Indocyanine Green (ICG), with a strained trans-cyclooctene (TCO) moiety.[1] The ICG component provides the fluorescent properties for imaging, while the TCO group serves as a highly reactive dienophile for bioorthogonal "click" reactions with tetrazine partners.[1]

The chemical structure consists of the tricarbocyanine core of ICG linked, typically via a stable amide bond formed from an amine-reactive ICG derivative and an amino-functionalized TCO, to the strained eight-membered ring of trans-cyclooctene.

Table 1: Summary of Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅₆H₆₈N₄O₆S[2]
Molecular Weight 925.23 g/mol [2]
Appearance Dark solid powder[1]
Solubility Soluble in DMSO, DMF, methanol, and chloroform; poorly soluble in water
Excitation Maximum (λex) ~788 nm
Emission Maximum (λem) ~815 nm
Molar Extinction Coefficient (ε) ~230,000 L·mol⁻¹·cm⁻¹
Storage Conditions -20°C, protected from light and moisture

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of an amine-reactive derivative of ICG, such as ICG-sulfo-OSu (N-hydroxysuccinimide ester), with an amine-functionalized TCO derivative. The NHS ester reacts efficiently with the primary amine on the TCO molecule under mild alkaline conditions to form a stable amide linkage.

Detailed Synthesis Protocol: this compound Conjugation

This protocol describes the synthesis of this compound from ICG-NHS ester and a TCO-amine derivative.

Materials:

  • ICG-NHS Ester (amine-reactive ICG)

  • TCO-amine (e.g., TCO-PEG-amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Reagent Preparation:

    • Immediately before use, dissolve ICG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.

    • Dissolve the TCO-amine derivative in the reaction buffer to a concentration of 10 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add 1.0 molar equivalent of the TCO-amine solution.

    • Slowly add 1.2 molar equivalents of the ICG-NHS ester solution to the TCO-amine solution while gently vortexing.

    • Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to maintain an alkaline pH.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the this compound conjugate from unreacted starting materials and byproducts by RP-HPLC. Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV-Vis detector at the absorbance maximum of ICG (~780 nm).

    • Collect the fractions corresponding to the this compound product peak.

    • Lyophilize the collected fractions to obtain the purified this compound as a dark solid.

Characterization Protocols

Purpose: To assess the purity of the this compound conjugate.

Method:

  • System: HPLC with a UV-Vis or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis absorbance at ~780 nm.

  • Expected Outcome: A major peak corresponding to the this compound conjugate, with a different retention time from the starting materials (ICG-NHS and TCO-amine). Purity is determined by the relative area of the product peak.

Purpose: To confirm the molecular weight of the this compound conjugate.

Method:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.

  • Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Analysis: Acquire the mass spectrum in positive ion mode.

  • Expected Outcome: A prominent ion peak corresponding to the calculated molecular weight of the this compound conjugate (e.g., [M+H]⁺ at m/z 926.23 for C₅₆H₆₈N₄O₆S).

Purpose: To confirm the covalent linkage of the ICG and TCO moieties.

Method:

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Analysis: Acquire the ¹H NMR spectrum.

  • Expected Outcome: The spectrum should display characteristic peaks for both the ICG and TCO structures. For example, aromatic protons from the indole rings of ICG and olefinic protons from the trans-cyclooctene ring should be observable. The presence of both sets of signals confirms the successful conjugation.

Bioorthogonal Reactivity: The TCO-Tetrazine Ligation

The TCO moiety of this compound reacts with a 1,2,4,5-tetrazine via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition. This reaction is exceptionally fast and bioorthogonal, proceeding rapidly under physiological conditions without the need for a catalyst. The initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly eliminates dinitrogen gas (N₂) to form a stable dihydropyridazine product.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_products Products ICG_TCO This compound Dihydropyridazine ICG-Dihydropyridazine-R ICG_TCO->Dihydropyridazine IEDDA Cycloaddition Tetrazine Tetrazine-R Tetrazine->Dihydropyridazine N2 N₂ (gas) Dihydropyridazine->N2 Retro-Diels-Alder

Mechanism of the this compound and Tetrazine Ligation.

The kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. The reaction rate is influenced by the electronic properties of both the TCO and the tetrazine, with electron-withdrawing groups on the tetrazine generally increasing the reaction speed.

Table 2: Representative Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions

TCO DerivativeTetrazine DerivativeSolventk₂ (M⁻¹s⁻¹)Reference(s)
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazineMethanol/Water~2,000
TCO (general)Methyl-substituted tetrazineAqueous Media~1,000
TCO (general)Hydrogen-substituted tetrazineAqueous Mediaup to 30,000
sTCO (strained TCO)3,6-dipyridyl-s-tetrazineAqueous Media~3.3 x 10⁶

Note: These are representative values. The specific rate constant for this compound will depend on the exact linker and tetrazine partner used.

Experimental Protocols

Protocol for Determination of Fluorescence Quantum Yield (Φ)

This protocol describes the relative method for determining the fluorescence quantum yield of this compound using a known standard.

Materials:

  • This compound

  • Reference standard with a known quantum yield in the same solvent (e.g., ICG in DMSO, Φ = 0.13)

  • Spectrofluorometer with an integrating sphere

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • Solvent (e.g., DMSO)

Procedure:

  • Sample Preparation:

    • Prepare a series of dilute solutions of both the this compound and the reference standard in the chosen solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement:

    • Measure the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer.

    • Record the absorbance at the excitation wavelength to be used for fluorescence measurements.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

    • Integrate the area under the emission curve for each spectrum.

  • Quantum Yield Calculation:

    • Calculate the quantum yield of this compound (Φₓ) using the following equation: Φₓ = Φₛ * (Iₓ / Iₛ) * (Aₛ / Aₓ) * (nₓ² / nₛ²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • Subscripts 'x' and 's' refer to the sample (this compound) and the standard, respectively.

Protocol for Pre-targeted Cell Labeling

This protocol outlines a two-step pre-targeting strategy for labeling cells that express a specific surface antigen.

Materials:

  • Cells expressing the target antigen

  • Antibody-TCO conjugate (an antibody specific to the target antigen, conjugated with TCO)

  • ICG-Tetrazine (or another tetrazine-functionalized fluorescent probe)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Pre-targeting Step:

    • Culture the target cells to an appropriate confluency.

    • Incubate the cells with the Antibody-TCO conjugate in cell culture medium for 1-2 hours at 37°C to allow for antibody binding to the cell surface antigen.

    • Wash the cells three times with cold PBS to remove any unbound Antibody-TCO conjugate.

  • Labeling Step:

    • Incubate the pre-targeted cells with ICG-Tetrazine (or the chosen tetrazine probe) in cell culture medium for 15-30 minutes at 37°C.

    • The tetrazine will rapidly react with the TCO on the cell-bound antibodies.

    • Wash the cells three times with cold PBS to remove any unreacted tetrazine probe.

  • Imaging:

    • Image the labeled cells using a fluorescence microscope with appropriate filters for ICG (e.g., Ex: ~780 nm, Em: ~810 nm).

    • Alternatively, analyze the labeled cell population by flow cytometry.

Applications and Visualizations

The rapid and specific nature of the TCO-tetrazine ligation makes this compound a valuable tool for various applications, particularly in pre-targeted imaging and therapy.

Pre-targeting Experimental Workflow

The pre-targeting approach separates the targeting and imaging/therapy steps, which can improve target-to-background ratios and reduce off-target toxicity, especially when using targeting vectors with long circulation times, like antibodies.

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Labeling cluster_step3 Step 3: Imaging A Inject Antibody-TCO Conjugate B Antibody binds to target cells (e.g., tumor) A->B C Unbound Antibody-TCO clears from circulation B->C D Inject Tetrazine-ICG Probe C->D Time Delay (24-72h) E Tetrazine-ICG reacts with TCO on bound antibodies (in vivo 'click' reaction) D->E F Unbound Tetrazine-ICG rapidly clears E->F G Perform NIR Fluorescence Imaging F->G Short Delay (1-4h) H High contrast image of target site is obtained G->H

Experimental workflow for a pre-targeting in vivo imaging strategy.

Representative Application: Antibody-Drug Conjugate (ADC) Delivery

While not a signaling pathway in the classical sense, a key application for this technology is in the targeted delivery of therapeutics. An antibody can be conjugated to TCO, and a potent drug can be linked to a tetrazine. Following the pre-targeting workflow, the drug is specifically delivered to the target cells. The diagram below illustrates the general mechanism of an ADC, a concept highly relevant to the application of this compound technology for theranostics.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Membrane Cancer Cell Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Drug Release (Linker Cleavage) Apoptosis Apoptosis (Cell Death) Drug->Apoptosis 5. Cytotoxicity

Mechanism of action for an Antibody-Drug Conjugate (ADC).

References

An In-depth Technical Guide to the Excitation and Emission Spectra of ICG-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Indocyanine Green-trans-cyclooctene (ICG-TCO), a key molecule in the field of bioorthogonal chemistry and in vivo imaging. This document details its excitation and emission characteristics, outlines experimental protocols for its use, and presents visual representations of its application in bioorthogonal labeling.

Core Spectroscopic Properties of this compound

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye approved for clinical use.[1] Its derivatization with a trans-cyclooctene (TCO) moiety allows for its use in bioorthogonal chemistry, specifically in reactions with tetrazine-labeled molecules. This conjugation, known as the TCO-tetrazine ligation, is a cornerstone of modern bioconjugation techniques, enabling the specific labeling of biomolecules in complex biological systems.[2][3][4]

The spectral properties of this compound are crucial for its application in fluorescence-based detection and imaging. The conjugation to TCO results in slight shifts in the excitation and emission maxima compared to the parent ICG molecule.

Quantitative Spectral Data

The following table summarizes the key quantitative spectral and physical properties of this compound and its parent compound, ICG.

PropertyThis compoundIndocyanine Green (ICG)
Excitation Maximum (λex) 786 - 788 nm[5]750 - 800 nm
Emission Maximum (λem) 815 - 822 nm~830 nm
Molar Extinction Coefficient (ε) 230,000 L⋅mol⁻¹·cm⁻¹Not specified
Molecular Weight 925.23 g/mol Not specified
Solubility Freely soluble in methanol, chloroform, DMSO, and DMF; poorly soluble in water.Water-soluble

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioorthogonal labeling and subsequent spectroscopic analysis.

Protocol 1: Labeling of a Tetrazine-Modified Molecule with this compound

This protocol describes the fundamental bioorthogonal reaction between this compound and a tetrazine-functionalized molecule.

Materials:

  • This compound

  • Tetrazine-labeled molecule of interest (e.g., antibody, protein, small molecule)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Solvent for this compound (e.g., DMSO or DMF)

  • Spin desalting columns for purification (optional)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1-10 mM.

    • Dissolve the tetrazine-labeled molecule in the reaction buffer (PBS, pH 7.4) to a known concentration.

  • Ligation Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound solution to the solution of the tetrazine-labeled molecule. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically rapid, often reaching completion in under 5 minutes.

  • Purification (Optional):

    • If necessary, remove unreacted this compound from the labeled product using spin desalting columns or other appropriate chromatographic techniques.

Protocol 2: Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the spectral characteristics of the this compound conjugate.

Materials:

  • This compound labeled molecule (from Protocol 1)

  • Fluorometer or spectrophotometer with fluorescence capabilities

  • Quartz cuvettes

  • Appropriate buffer (e.g., PBS, pH 7.4)

Procedure:

  • Sample Preparation:

    • Dilute the this compound labeled molecule in the measurement buffer to a concentration suitable for fluorescence spectroscopy, typically in the nanomolar to low micromolar range. The optimal concentration should be determined to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the fluorometer to the expected emission maximum of this compound (~815-822 nm).

    • Scan a range of excitation wavelengths (e.g., 700-800 nm) and record the fluorescence intensity.

    • The wavelength that gives the maximum fluorescence intensity is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the fluorometer to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths (e.g., 800-900 nm) and record the fluorescence intensity.

    • The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λem).

Visualizing Bioorthogonal Labeling with this compound

The following diagrams illustrate the workflow and mechanism of this compound based bioorthogonal chemistry.

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Bioorthogonal Ligation cluster_analysis Analysis ICG_TCO This compound Reaction Mixing in Reaction Buffer (PBS, pH 7.4) ICG_TCO->Reaction Tetrazine_Molecule Tetrazine-labeled Molecule Tetrazine_Molecule->Reaction Purification Purification (Optional) Reaction->Purification Incubate ~30-60 min Spectroscopy Spectroscopic Analysis Reaction->Spectroscopy Direct Analysis Purification->Spectroscopy

Caption: Experimental workflow for labeling with this compound.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse Electron-Demand Diels-Alder cluster_product Stable Product ICG_TCO This compound Cycloaddition [4+2] Cycloaddition ICG_TCO->Cycloaddition Tetrazine Tetrazine Tetrazine->Cycloaddition Product ICG-Dihydropyridazine Cycloaddition->Product Retro-Diels-Alder N2 N₂ (gas) Cycloaddition->N2 Elimination

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

References

An In-depth Technical Guide to the Solubility and Stability Characteristics of ICG-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Indocyanine Green-trans-cyclooctene (ICG-TCO), a near-infrared (NIR) fluorescent probe crucial for bioorthogonal labeling applications. Understanding these characteristics is paramount for the successful design and execution of experiments in drug development, in vivo imaging, and other research areas. While direct quantitative data for this compound is emerging, much of its behavior can be inferred from the extensive studies on its parent molecule, Indocyanine Green (ICG). This guide synthesizes available information on both ICG and this compound to provide a practical resource.

Core Concepts: this compound in Bioorthogonal Chemistry

This compound is a derivative of the FDA-approved NIR dye, Indocyanine Green. The addition of a trans-cyclooctene (TCO) moiety allows it to participate in a highly specific and rapid bioorthogonal reaction with tetrazine-labeled molecules. This "click chemistry" reaction, an inverse-electron-demand Diels-Alder cycloaddition, is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for labeling biomolecules in living systems.[1][2]

Solubility Profile

The solubility of this compound is a critical factor for its handling, formulation, and application in biological systems. While precise quantitative data for this compound is not extensively published, its solubility characteristics are largely dictated by the ICG core.

Table 1: Quantitative Solubility Data for Indocyanine Green (ICG) as a Proxy for this compound

SolventConcentration (mg/mL)Notes
Water~1.0[3]Solubility in aqueous buffers like PBS (pH 7.2) is approximately 0.5 mg/mL.[4] Aqueous solutions are prone to aggregation.
Dimethyl Sulfoxide (DMSO)~10[4]ICG and its derivatives are readily soluble in DMSO.
Dimethylformamide (DMF)~10Similar to DMSO, DMF is a good solvent for ICG.
Ethanol~1.0Soluble, but to a lesser extent than in DMSO or DMF.
MethanolSolubleWhile qualitative data suggests solubility, specific quantitative values are not readily available. ICG itself is soluble in methanol.

Note: The TCO moiety may slightly alter the solubility profile compared to the parent ICG molecule. It is always recommended to perform small-scale solubility tests for specific applications.

Stability Characteristics

The stability of this compound under various experimental and physiological conditions is crucial for obtaining reliable and reproducible results. The stability of the ICG core is well-documented and provides a strong indication of the stability of this compound.

Thermal Stability

ICG and its derivatives are susceptible to thermal degradation.

Table 2: Thermal Stability of Indocyanine Green (ICG)

ConditionObservation
Room Temperature (in dark)In aqueous solution, the thermal degradation time is approximately 10 days. No significant degradation is observed in methanol or DMSO.
Elevated Temperatures (e.g., 37°C, 40°C)Degradation is accelerated. Encapsulation in nanoparticles has been shown to significantly enhance thermal stability.
Photostability

Exposure to light, especially of high intensity, can lead to the photobleaching of this compound.

Table 3: Photostability of Indocyanine Green (ICG)

ConditionObservation
Aqueous SolutionThe initial photostability is on the order of 10⁻³.
Organic Solvents (Methanol, DMSO)Photostability is significantly higher, with an initial degradation yield of approximately 10⁻⁵.
High ConcentrationJ-aggregates formed at high concentrations exhibit very high stability.
In the presence of serumAssociation with proteins like albumin can offer some protection against photobleaching.
pH Stability

The pH of the solution can significantly impact the stability of the ICG chromophore.

Table 4: pH Stability of Indocyanine Green (ICG)

pH RangeObservation
< 5Rapid decomposition to a colorless derivative (less than 1 hour).
5 - 8Generally stable, though some cyanine dyes show pH-dependent fluorescence.
> 9Rapid decomposition to a colorless derivative (less than 1 hour).

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol outlines a method to determine the quantitative solubility of this compound in a given solvent.

Workflow for quantitative solubility determination.

Methodology:

  • Preparation of Saturated Solution:

    • Accurately weigh a small amount of this compound (e.g., 1-2 mg) into a microcentrifuge tube.

    • Add a known volume of the test solvent (e.g., 100 µL) to the tube.

    • Vortex or sonicate the mixture at a controlled temperature for a set period to facilitate dissolution.

    • Continue adding small, known volumes of the solvent until a small amount of undissolved solid remains, indicating a saturated solution.

  • Equilibration:

    • Incubate the saturated solution at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Gentle agitation during incubation is recommended.

  • Separation and Quantification:

    • Centrifuge the saturated solution at high speed to pellet the excess, undissolved this compound.

    • Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a spectrophotometer or fluorometer.

    • Measure the absorbance or fluorescence intensity of the diluted solution.

    • Determine the concentration of this compound in the supernatant using a pre-established standard curve of known concentrations.

    • Calculate the solubility in mg/mL or other appropriate units.

Protocol for Assessing Photostability

This protocol describes a method to evaluate the photostability of this compound upon exposure to a light source.

Experimental workflow for photostability assessment.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., PBS, DMSO) at a known concentration.

    • Prepare two sets of samples from the stock solution in cuvettes or a multi-well plate: one for light exposure and one as a dark control.

  • Light Exposure:

    • Place the "light-exposed" samples in a photostability chamber or at a fixed distance from a calibrated light source (e.g., xenon lamp, fluorescent light).

    • Record the intensity and spectral output of the light source.

    • Simultaneously, wrap the "dark control" samples in aluminum foil and keep them at the same temperature as the light-exposed samples.

  • Data Collection and Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), measure the absorbance or fluorescence of both the light-exposed and dark control samples.

    • The degradation of this compound can be quantified by the decrease in absorbance at its λmax (~780 nm).

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration (t=0).

    • Plot the percentage of remaining this compound against the exposure time to determine the photobleaching kinetics.

Protocol for Evaluating Thermal Stability

This protocol details a method to assess the stability of this compound at different temperatures over time.

Workflow for thermal stability evaluation.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired buffer or solvent.

    • Aliquot the solution into several small, sealed vials to prevent evaporation.

  • Incubation:

    • Place the vials in incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

    • Ensure the samples are protected from light to isolate the effect of temperature.

  • Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature.

    • Allow the samples to cool to room temperature.

    • Measure the absorbance or fluorescence of each sample.

    • Calculate the percentage of remaining this compound at each time point for each temperature, relative to the initial concentration.

    • Plot the data to determine the degradation kinetics at different temperatures.

Protocol for Assessing pH Stability

This protocol provides a method to determine the stability of this compound across a range of pH values.

Workflow for assessing pH stability.

Methodology:

  • Buffer Preparation:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 4, 5, 6, 7, 8, 9). Ensure the buffer components do not interact with this compound.

  • Sample Preparation:

    • Add a small aliquot of a concentrated this compound stock solution (in an organic solvent like DMSO to aid initial dissolution) to each buffer to achieve the final desired concentration. The volume of the organic solvent should be minimal to not significantly affect the buffer's pH.

  • Incubation and Measurement:

    • Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

    • Measure the absorbance or fluorescence of each sample at an initial time point (t=0) and at subsequent time intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each pH value.

    • Plot the percentage of remaining this compound versus time for each pH to determine the stability profile.

Bioorthogonal Reaction Workflow: this compound Labeling

The primary application of this compound is its use in bioorthogonal chemistry for the specific labeling of biomolecules. The following workflow outlines the general steps for labeling a tetrazine-modified antibody with this compound.

G cluster_0 Antibody Modification cluster_1 Bioorthogonal Labeling cluster_2 Purification & Analysis A Tetrazine-NHS ester C Tetrazine-Antibody Conjugate A->C Amine coupling B Antibody B->C E ICG-labeled Antibody C->E IEDDA Reaction (Click Chemistry) D This compound D->E F Purification (e.g., SEC) E->F G Characterization (e.g., UV-Vis, SDS-PAGE) F->G

Workflow for antibody labeling with this compound.

Methodology:

  • Preparation of Tetrazine-Modified Antibody:

    • The antibody of interest is first functionalized with a tetrazine moiety, typically via an N-hydroxysuccinimide (NHS) ester reaction that targets primary amines (e.g., lysine residues) on the antibody.

  • Bioorthogonal Ligation with this compound:

    • The tetrazine-modified antibody is then incubated with this compound in a suitable buffer (e.g., PBS, pH 7.4).

    • The inverse-electron-demand Diels-Alder reaction proceeds rapidly, forming a stable covalent bond between the antibody and the this compound probe.

  • Purification and Characterization:

    • The resulting ICG-labeled antibody is purified from excess, unreacted this compound using methods such as size-exclusion chromatography (SEC) or dialysis.

    • The final conjugate is characterized to determine the degree of labeling (dye-to-antibody ratio) using UV-Vis spectroscopy and to confirm its integrity and purity via techniques like SDS-PAGE and mass spectrometry.

Conclusion

This compound is a powerful tool for bioorthogonal chemistry, enabling the specific and efficient labeling of biomolecules for a wide range of research and development applications. A thorough understanding of its solubility and stability is essential for its effective use. While direct quantitative data for this compound is still being established, the extensive knowledge of its parent compound, ICG, provides a robust framework for predicting its behavior. The experimental protocols outlined in this guide offer a starting point for researchers to characterize this compound in their specific experimental setups, ensuring the reliability and reproducibility of their results. As the field of bioorthogonal chemistry continues to expand, further detailed characterization of probes like this compound will be invaluable to the scientific community.

References

The Nexus of Bioorthogonal Chemistry and Near-Infrared Imaging: An In-Depth Technical Guide to ICG-TCO Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core applications of Indocyanine Green-trans-cyclooctene (ICG-TCO) in the rapidly evolving field of bioorthogonal chemistry. This compound merges the unparalleled reaction kinetics of the TCO-tetrazine ligation with the clinically established near-infrared (NIR) fluorescent properties of ICG. This powerful combination unlocks advanced methodologies in targeted imaging, pretargeted therapy, and the development of novel antibody-drug conjugates (ADCs). This document provides a comprehensive overview of the underlying chemistry, quantitative data for key reactions, detailed experimental protocols, and conceptual frameworks for the application of this compound in complex biological systems.

Core Principles: The this compound-Tetrazine Bioorthogonal Ligation

The utility of this compound is centered on the inverse-electron-demand Diels-Alder (IEDDA) reaction between the strained trans-cyclooctene (TCO) moiety and an electron-deficient 1,2,4,5-tetrazine (Tz). This bioorthogonal "click" reaction is characterized by several key features that make it ideal for in vitro and in vivo applications[1][2][3][4]:

  • Exceptional Reaction Kinetics: The TCO-tetrazine ligation boasts second-order rate constants that are among the fastest of all bioorthogonal reactions, reaching up to 107 M-1s-1[2]. This allows for efficient conjugation even at the low micromolar to nanomolar concentrations typically found in biological systems.

  • Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous media, neutral pH, and 37°C) without the need for cytotoxic catalysts like copper, which is a requirement for other click chemistry reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • High Specificity and Orthogonality: The TCO and tetrazine groups are abiotic and do not react with endogenous functional groups found in biomolecules, such as amines and thiols. This ensures that the conjugation is highly specific and minimizes off-target reactions.

  • Irreversibility and Stability: The reaction forms a stable dihydropyridazine product through the irreversible elimination of nitrogen gas, ensuring the formation of a stable conjugate.

The ICG component is a U.S. Food and Drug Administration (FDA)-approved NIR fluorescent dye with an excitation and emission maximum in the 750-950 nm window. This region of the electromagnetic spectrum offers the deepest tissue penetration for in vivo imaging applications. However, free ICG suffers from drawbacks such as concentration-dependent aggregation, a short circulation half-life, and instability in aqueous environments. Conjugation to biomolecules via the TCO linker can help to mitigate some of these issues.

Quantitative Data on TCO-Tetrazine Ligation and ICG Properties

The selection of the appropriate TCO and tetrazine derivatives is critical for optimizing reaction efficiency. The following tables summarize key quantitative data for representative TCO-tetrazine reactions and the photophysical properties of ICG.

Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions

TCO DerivativeTetrazine DerivativeRate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsReference(s)
TCO-OH5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine210PBS, pH 7.4, 37°C
TCOMethyl-substituted tetrazine~1000Aqueous media
TCO3-methyl-6-phenyl-tetrazine3.14ACN, 20°C
TCO3,6-di-(2-pyridyl)-s-tetrazine2000Not specified
s-TCO (strained)Water-soluble 3,6-dipyridyl-s-tetrazine3,300,000H₂O, 25°CNot explicitly cited
d-TCO (strained)Water-soluble 3,6-dipyridyl-s-tetrazine366,000H₂O, 25°C

Note: The reaction rates for this compound specifically are not widely published and may be influenced by the steric bulk and hydrophobicity of the ICG molecule. The data presented here are for analogous TCO derivatives and serve as a guide.

Table 2: Photophysical and Stability Properties of ICG

PropertyValueConditionsReference(s)
Excitation Wavelength (λₑₓ)788 nmDMSO
Emission Wavelength (λₑₘ)815 nmDMSO
Molar Extinction Coefficient (ε)~230,000 L⋅mol⁻¹·cm⁻¹Not specified
Aqueous Stability (t½)16.8 ± 1.5 hoursAqueous solution
Photostability (t½)14.4 ± 2.4 hoursExposed to room light
Thermal Stability (t½ at 42°C)10.1 ± 0.6 hoursAqueous solution

Note: Encapsulation or conjugation of ICG can enhance its stability. For example, entrapment in polymeric nanoparticles has been shown to increase the aqueous, photo-, and thermal stability half-lives to 72.2, 73.7, and 62.4 hours, respectively.

Experimental Protocols

The following protocols provide detailed methodologies for the labeling of proteins with this compound and subsequent ligation with a tetrazine-modified molecule. These protocols are generalized and may require optimization for specific biomolecules and applications.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the functionalization of primary amines (e.g., lysine residues) on a protein with an this compound-NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange is necessary.

  • This compound-NHS Ester Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM. Protect the solution from light.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound-NHS ester solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quench Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound-NHS ester using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the ICG at its maximum absorbance (~780 nm). The molar extinction coefficient for ICG is approximately 230,000 M⁻¹cm⁻¹.

Protocol 2: Bioorthogonal Ligation of an this compound-labeled Protein with a Tetrazine-modified Molecule

This protocol details the "click" reaction between the this compound-functionalized protein and a molecule of interest bearing a tetrazine moiety.

Materials:

  • This compound-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., small molecule, peptide, or another protein)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the this compound-labeled protein in the Reaction Buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) and then dilute into the Reaction Buffer.

  • Ligation Reaction:

    • Mix the this compound-labeled protein and the tetrazine-functionalized molecule in the desired molar ratio (a 1:1 to 1:1.5 ratio is common).

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine or by following the decrease in the tetrazine's absorbance around 520-540 nm.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

Applications of this compound in Bioorthogonal Chemistry

Pretargeted In Vivo Imaging

Pretargeted imaging is a two-step approach that decouples the targeting of a biomarker from the delivery of the imaging agent. This strategy is particularly advantageous for antibody-based imaging, as it allows the use of short-lived radionuclides or fluorescent probes with long-circulating antibodies, thereby improving the target-to-background signal ratio and reducing the radiation dose to non-target tissues.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Ligation and Imaging A Inject Antibody-TCO Conjugate B Antibody Accumulates at Target Site (e.g., Tumor) A->B Targeting C Unbound Antibody Clears from Circulation B->C Time Delay (24-72h) D Inject ICG-Tetrazine (or Tetrazine-ICG) E Rapid Bioorthogonal Reaction at Target Site D->E In vivo 'Click' G Rapid Clearance of Unbound ICG-Tetrazine D->G F Imaging of ICG Fluorescence E->F NIR Fluorescence

Workflow for pretargeted in vivo imaging.

A key application of this strategy is in the imaging of cell surface receptors involved in signaling pathways, such as the HER2 receptor in breast cancer. An anti-HER2 antibody, like Trastuzumab, can be conjugated to TCO. Following administration and tumor localization, a tetrazine-modified ICG molecule is injected, which rapidly reacts with the TCO-labeled antibody at the tumor site, enabling NIR fluorescence imaging of HER2 expression.

Visualizing Signaling Pathways: A Conceptual Framework for EGFR Dimerization

This compound can be a powerful tool for studying protein-protein interactions within signaling pathways. For example, the dimerization of the Epidermal Growth Factor Receptor (EGFR) is a critical step in the activation of downstream signaling cascades that regulate cell proliferation and survival. Dysregulation of EGFR signaling is a hallmark of many cancers.

A hypothetical experimental setup to visualize EGFR dimerization could involve a dual-labeling strategy:

  • An anti-EGFR antibody (e.g., Cetuximab) is conjugated to TCO.

  • A second anti-EGFR antibody that binds to a different epitope, or a ligand like EGF, is conjugated to a tetrazine.

  • Cells overexpressing EGFR are first incubated with the antibody-TCO conjugate.

  • Subsequently, the tetrazine-labeled molecule is added. If dimerization occurs, the TCO and tetrazine moieties will be brought into close proximity, allowing the bioorthogonal reaction to proceed.

  • By using this compound, the resulting dimer can be visualized via NIR fluorescence microscopy, providing spatial and potentially temporal information about receptor dimerization.

EGFR_Dimerization_Visualization cluster_membrane Cell Membrane cluster_ligand Addition of Ligands/Antibodies cluster_dimerization Dimerization and Ligation cluster_signaling Downstream Signaling EGFR1 EGFR Monomer Dimer EGFR Dimer (ICG-Labeled) EGFR1->Dimer Dimerization & 'Click' Reaction EGFR2 EGFR Monomer EGFR2->Dimer Dimerization & 'Click' Reaction Ab_TCO Anti-EGFR Ab-ICG-TCO Ab_TCO->EGFR1 Binding EGF_Tz EGF-Tetrazine EGF_Tz->EGFR2 Binding Phos Autophosphorylation Dimer->Phos Signal Signal Transduction (e.g., MAPK, PI3K pathways) Phos->Signal

Conceptual workflow for visualizing EGFR dimerization.
Application in Antibody-Drug Conjugates (ADCs)

The "click-to-release" strategy is an emerging application of the TCO-tetrazine ligation in drug delivery. In this approach, a drug is caged with a TCO moiety through a self-immolative linker. The ADC consists of an antibody targeting a cancer cell surface antigen, conjugated to this TCO-caged drug. Upon binding to the target cell, a systemically administered tetrazine can trigger the release of the drug in the tumor microenvironment. This strategy allows for the use of non-internalizing antibodies and can potentially lead to a bystander killing effect, where the released drug can diffuse and kill neighboring cancer cells that may not express the target antigen.

A study by Rossin et al. (2018) demonstrated the efficacy of a non-internalizing ADC with a TCO-linked drug (MMAE). The ADC showed excellent stability in serum, with no spontaneous drug release observed over 24 hours at 37°C. Upon administration of a tetrazine activator, potent antitumor activity was observed in mouse xenograft models.

An this compound-drug conjugate could offer a theranostic approach, where the ICG component allows for imaging of the ADC distribution and target engagement, while the TCO-caged drug provides the therapeutic action upon activation with a tetrazine.

ADC_Click_to_Release cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-ICG-TCO-Drug Conjugate (Inactive) ADC_Bound ADC Bound to Target Cell ADC->ADC_Bound Targeting Target Cancer Cell with Target Antigen Release Drug Release ADC_Bound->Release Bioorthogonal 'Click' Reaction Tetrazine Administered Tetrazine Tetrazine->Release Release->Target Cytotoxicity Bystander Bystander Killing of Neighboring Cells Release->Bystander

Mechanism of "Click-to-Release" for an this compound ADC.

Conclusion

This compound is a versatile and powerful tool in the field of bioorthogonal chemistry, offering a unique combination of rapid, specific, and biocompatible conjugation with the benefits of NIR fluorescence imaging. Its applications in pretargeted imaging, the study of signaling pathways, and the development of next-generation antibody-drug conjugates hold immense promise for advancing both basic research and clinical translation. As the field continues to evolve, the development of new TCO and tetrazine derivatives with fine-tuned reactivity and stability will further expand the utility of this compound in addressing complex challenges in biology and medicine.

References

A Technical Guide to ICG-TCO for Pretargeted In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamentals of utilizing Indocyanine Green-trans-cyclooctene (ICG-TCO) for in vivo imaging. It details the core principles of the bioorthogonal reaction with tetrazine, provides a framework for experimental design, and presents available quantitative data to inform research and development in targeted drug delivery and molecular imaging.

Core Principles: The Power of Bioorthogonal Chemistry

The use of this compound in vivo is centered around a powerful bioorthogonal chemical reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction occurs between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz) derivative.[1][2] Its bioorthogonal nature means it is highly specific and proceeds efficiently within a complex biological environment without interfering with native biochemical processes.[3][4]

The key to this strategy lies in a two-step pretargeting approach:

  • Pretargeting Step: A targeting molecule (e.g., an antibody, peptide, or nanoparticle) conjugated to TCO is administered. This construct circulates and accumulates at the desired target site (e.g., a tumor) while unbound constructs are cleared from the body.[5]

  • Imaging Step: After a sufficient incubation period to allow for target accumulation and background clearance, a small, fast-clearing imaging agent, in this case, ICG conjugated to a tetrazine (ICG-Tz), is administered. The tetrazine rapidly and specifically reacts with the TCO-functionalized targeting molecule at the target site.

This pretargeting strategy offers several advantages over directly labeling the targeting molecule with the imaging agent, including improved signal-to-background ratios and reduced systemic exposure to the imaging probe.

The this compound and Tetrazine Reaction: A Mechanistic Look

The reaction between this compound and a tetrazine derivative is a rapid and irreversible ligation. The primary driving force is the high ring strain of the trans-cyclooctene double bond. The mechanism proceeds as follows:

  • [4+2] Cycloaddition: The electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile) in an IEDDA cycloaddition.

  • Retro-Diels-Alder Reaction: This cycloaddition forms an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).

  • Stable Product Formation: The final product is a stable dihydropyridazine conjugate, linking the ICG fluorophore to the targeted molecule.

This reaction is exceptionally fast, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling at low concentrations.

G Mechanism of this compound and Tetrazine Ligation cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product ICG_TCO This compound (Dienophile) Cycloaddition Inverse-Electron-Demand Diels-Alder Cycloaddition ICG_TCO->Cycloaddition ICG_Tetrazine ICG-Tetrazine (Diene) ICG_Tetrazine->Cycloaddition Intermediate Unstable Intermediate Cycloaddition->Intermediate Retro_DA Retro-Diels-Alder (N₂ Release) Intermediate->Retro_DA Final_Product Stable ICG-Dihydropyridazine Conjugate Retro_DA->Final_Product

Mechanism of the this compound and Tetrazine bioorthogonal reaction.

Experimental Protocols for In Vivo Imaging

The following provides a generalized experimental protocol for pretargeted in vivo fluorescence imaging using an this compound system. Specific parameters should be optimized for the particular animal model, targeting molecule, and imaging system.

Materials
  • Targeting Molecule-TCO Conjugate: e.g., Antibody-TCO, Peptide-TCO.

  • ICG-Tetrazine Probe: Lyophilized powder.

  • Animal Model: e.g., Tumor-bearing mice.

  • Solvents: Sterile Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).

  • In Vivo Imaging System: Capable of near-infrared (NIR) fluorescence imaging with appropriate excitation and emission filters for ICG (Ex/Em ~780/810 nm).

  • Anesthesia: e.g., Isoflurane.

Experimental Workflow

The typical workflow for a pretargeted in vivo imaging experiment is as follows:

G Pretargeted In Vivo Imaging Workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Imaging cluster_step3 Step 3: Data Acquisition Admin_TCO Administer Targeting Molecule-TCO Incubation Incubation & Clearance (24-72 hours) Admin_TCO->Incubation Admin_ICG_Tz Administer ICG-Tetrazine Incubation->Admin_ICG_Tz InVivo_Click In Vivo 'Click' Reaction Admin_ICG_Tz->InVivo_Click Imaging In Vivo Fluorescence Imaging (Multiple Time Points) InVivo_Click->Imaging Analysis Image & Biodistribution Analysis Imaging->Analysis

Workflow for pretargeted in vivo imaging with this compound.
Detailed Methodology

  • Targeting Molecule-TCO Administration:

    • Reconstitute the lyophilized Targeting Molecule-TCO conjugate in sterile PBS to a final concentration of approximately 1 mg/mL.

    • Administer a dose typically ranging from 100 to 200 µg of the conjugate to each mouse via intravenous (tail vein) injection. The optimal dose should be determined based on the specific targeting molecule and its pharmacokinetics.

  • Incubation and Clearance:

    • Allow the Targeting Molecule-TCO conjugate to circulate and accumulate at the target site for 24 to 72 hours. This incubation period is critical for achieving a high target-to-background signal and needs to be optimized based on the pharmacokinetic profile of the specific targeting molecule.

  • ICG-Tetrazine Probe Preparation and Administration:

    • Prepare a stock solution of the ICG-Tetrazine probe in DMSO.

    • Dilute the stock solution in sterile PBS to the desired final concentration for injection. The final DMSO concentration should typically be below 5% to avoid toxicity.

    • Administer the ICG-Tetrazine probe via intravenous injection. The optimal dose will need to be determined empirically, but starting points can be guided by molar equivalents relative to the administered TCO-conjugate.

  • In Vivo Imaging:

    • Anesthetize the mice at various time points post-ICG-Tetrazine injection (e.g., 1, 4, 8, and 24 hours).

    • Acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for ICG.

    • It is crucial to include a control group of mice that did not receive the Targeting Molecule-TCO conjugate to assess non-specific accumulation of the ICG-Tetrazine probe.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a region of non-target tissue (e.g., muscle) to determine the tumor-to-background ratio (TBR).

    • For biodistribution studies, after the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, kidneys, heart, lungs, etc.) and the tumor.

    • Image the excised organs ex vivo to quantify fluorescence intensity in each tissue.

    • Express biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data and Biodistribution

Quantitative data for in vivo imaging using this compound and tetrazine is still emerging. However, data from pretargeted radioimmunotherapy studies using antibody-TCO conjugates and radiolabeled tetrazines can provide valuable insights into expected biodistribution patterns.

Table 1: Representative Biodistribution of a Radiolabeled Tetrazine in a Pretargeted Mouse Model

Organ% Injected Dose per Gram (%ID/g) at 4h% Injected Dose per Gram (%ID/g) at 120h
Blood4.6 ± 0.8N/A
Tumor~4.616.8 ± 3.9
LiverN/AN/A
SpleenN/AN/A
KidneysN/AN/A

Data adapted from a study using ¹⁷⁷Lu-DOTA-PEG₇-Tz with a 5B1-TCO antibody in a pancreatic cancer mouse model. "N/A" indicates data not provided in the source.

For fluorescence imaging, the tumor-to-background ratio (TBR) is a key metric for assessing targeting efficacy. While specific TBR data for this compound pretargeting is limited, studies on general ICG tumor imaging provide a baseline for comparison.

Table 2: Tumor-to-Background Ratios for ICG Imaging in Preclinical Models

ICG FormulationAnimal ModelTime Post-InjectionTumor-to-Background Ratio (TBR)
Free ICGOral Cancer Patients6 hours2.06 ± 0.23
HFn-ICGBreast Cancer Mice6 hoursSignificantly higher than free ICG
Free ICGPediatric Liver Cancer24 hoursMedian: 2.6 (range: 2.2-3.3)

Data compiled from multiple sources.

It is important to note that the biodistribution of free ICG is characterized by rapid clearance through the liver and intestines. Encapsulation or conjugation, as in the this compound system, is expected to alter this biodistribution, leading to prolonged circulation and enhanced accumulation at the target site. A direct comparison of the biodistribution of free ICG versus an this compound/tetrazine system in the same animal model would be highly valuable.

Signaling Pathways and Applications

The this compound imaging platform is not inherently tied to a specific signaling pathway. Its application is determined by the choice of the targeting molecule. By conjugating TCO to antibodies, peptides, or small molecules that bind to specific cell surface receptors or biomarkers, this technology can be used to visualize and quantify a wide range of biological processes and disease states, including:

  • Oncology: Targeting tumor-specific antigens for cancer detection, staging, and monitoring treatment response.

  • Immunology: Tracking the migration and activation of immune cells.

  • Cardiovascular Disease: Imaging atherosclerotic plaques or areas of myocardial infarction.

  • Neurology: Visualizing neuroinflammatory processes or amyloid plaques.

G Application of this compound in Targeted Imaging cluster_targeting Targeting Moiety cluster_conjugation Conjugation cluster_application In Vivo Application cluster_disease Disease Area Antibody Antibody TCO_Conjugation TCO Conjugation Antibody->TCO_Conjugation Peptide Peptide Peptide->TCO_Conjugation Nanoparticle Nanoparticle Nanoparticle->TCO_Conjugation Pretargeting Pretargeting with Targeting Molecule-TCO TCO_Conjugation->Pretargeting Imaging_Probe Injection of ICG-Tetrazine Pretargeting->Imaging_Probe Imaging Fluorescence Imaging Imaging_Probe->Imaging Cancer Cancer Imaging->Cancer Inflammation Inflammation Imaging->Inflammation Neurological Neurological Disease Imaging->Neurological

Logical relationship of this compound application in targeted imaging.

Conclusion

The this compound system for pretargeted in vivo imaging represents a versatile and powerful tool for researchers and drug development professionals. The underlying bioorthogonal chemistry provides a robust method for achieving high-contrast images of specific molecular targets. While more quantitative data on the in vivo performance of ICG-tetrazine probes is needed, the foundational principles and experimental workflows are well-established. This guide provides a comprehensive overview to facilitate the design and implementation of this compound-based imaging strategies in a variety of research and preclinical settings.

References

An In-Depth Technical Guide to ICG-TCO and Tetrazine Ligation: A Core Resource for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine has emerged as a paramount bioorthogonal ligation tool in chemical biology, drug delivery, and molecular imaging. This technical guide provides a comprehensive overview of the chemistry, kinetics, and practical application of this powerful reaction, with a specific focus on the use of Indocyanine Green (ICG)-TCO conjugates. Detailed experimental protocols, quantitative data for reaction optimization, and visual diagrams of key processes are presented to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] Among the diverse portfolio of bioorthogonal reactions, the ligation of tetrazines with strained alkenes, particularly trans-cyclooctenes (TCO), has garnered significant attention due to its exceptionally fast reaction kinetics, high specificity, and ability to proceed without the need for a catalyst.[2] This reaction, a form of "click chemistry," is characterized by the formation of a stable covalent bond with the release of nitrogen gas, driving the reaction to completion.[3]

The near-infrared (NIR) fluorescent dye Indocyanine Green (ICG) is a valuable tool in biomedical imaging and diagnostics. When conjugated to a TCO moiety, it becomes a powerful probe for tracking and quantifying tetrazine-modified molecules in complex biological environments. This guide will delve into the core principles of ICG-TCO and tetrazine ligation, providing the necessary technical details for its successful implementation in research and development.

The Core of the Reaction: Mechanism and Kinetics

The tetrazine-TCO ligation is an inverse-electron-demand Diels-Alder [4+2] cycloaddition reaction.[1] In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine linkage.[3]

The reaction rate is quantified by the second-order rate constant (k₂), which is a measure of how quickly the reactants are consumed. The tetrazine-TCO ligation boasts some of the fastest bioorthogonal reaction rates, with k₂ values reaching up to 10⁷ M⁻¹s⁻¹. This rapid kinetics allows for efficient labeling at low, physiologically relevant concentrations.

Factors Influencing Reaction Kinetics

The rate of the tetrazine-TCO ligation can be finely tuned by modifying the electronic properties of the reactants:

  • Tetrazine Substituents: Electron-withdrawing groups on the tetrazine ring decrease the energy of the lowest unoccupied molecular orbital (LUMO), accelerating the reaction. Conversely, electron-donating groups slow down the reaction.

  • TCO Structure: The inherent ring strain of the TCO molecule is a major driving force for the reaction. More strained TCO derivatives, such as sTCO, exhibit significantly faster reaction rates. Electron-donating groups on the TCO can also increase the reaction rate.

Data Presentation: A Quantitative Comparison

For the successful design and execution of experiments, a clear understanding of the quantitative aspects of the this compound system and the tetrazine ligation is crucial. The following tables summarize key data on reaction kinetics and the photophysical properties of ICG and its conjugates.

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-TCO Ligations
Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS

Note: These values are approximate and can be influenced by specific experimental conditions such as temperature and pH.

Table 2: Photophysical Properties of ICG vs. This compound Conjugate (Representative Values)
PropertyIndocyanine Green (ICG)This compound Conjugate
Excitation Maximum (λex) ~780 nm~785 nm
Emission Maximum (λem) ~810 nm~820 nm
Molar Extinction Coefficient (ε) ~200,000 M⁻¹cm⁻¹Similar to ICG
Quantum Yield (Φ) ~0.13 (in DMSO)Generally maintained
Stability in Aqueous Solution Prone to aggregation and degradationImproved stability, especially with PEG linkers

Note: Photophysical properties can vary depending on the solvent, conjugation partner, and local environment.

Table 3: Stability of ICG and this compound Conjugates
CompoundConditionStability MetricFinding
Free ICGAqueous solution, 4°C, darkFluorescence intensityStable for 3 days with ~20% loss
Free ICGWhole blood, 37°C, light-Stable for 5 hours
ICG-PCL MicellesWater, 4°CMicelle size, UV absorbance, fluorescenceStable for at least 30 days
TCO-Antibody ConjugatesSerumIsomerization to cis-cyclooctenePEG linkers can increase the rate of isomerization

Mandatory Visualizations: Diagrams of Key Processes

To facilitate a deeper understanding of the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate the core reaction mechanism, a typical experimental workflow, and a pre-targeting drug delivery strategy.

Tetrazine_Ligation_Mechanism ICG_TCO This compound Transition_State [4+2] Cycloaddition (Inverse-electron-demand Diels-Alder) ICG_TCO->Transition_State Tetrazine Tetrazine Tetrazine->Transition_State Intermediate Unstable Intermediate Transition_State->Intermediate Product Stable ICG Conjugate (Dihydropyridazine) Intermediate->Product Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2

Mechanism of the this compound and Tetrazine Ligation.

Experimental_Workflow cluster_synthesis Synthesis and Preparation cluster_reaction Bioorthogonal Ligation cluster_analysis Analysis and Purification ICG_TCO_Synth Synthesize this compound Conjugate Incubation Incubate this compound and Tetrazine-modified Molecule ICG_TCO_Synth->Incubation Tetrazine_Mod Modify Target Molecule with Tetrazine Tetrazine_Mod->Incubation Monitoring Monitor Reaction Progress (e.g., UV-Vis, LC-MS) Incubation->Monitoring Purification Purify Conjugate (e.g., SEC, Dialysis) Monitoring->Purification Characterization Characterize Final Product Purification->Characterization

A typical experimental workflow for bioconjugation.

Pretargeting_Strategy cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation and Payload Delivery cluster_outcome Outcome Inject_TCO_Ab Inject TCO-modified Targeting Agent (e.g., Antibody) Accumulation Targeting Agent Accumulates at Target Site (e.g., Tumor) Inject_TCO_Ab->Accumulation Clearance1 Unbound Agent Clears from Circulation Accumulation->Clearance1 Inject_Tz_Drug Inject Tetrazine-modified Payload (e.g., ICG, Drug) Clearance1->Inject_Tz_Drug Time Delay Ligation Rapid in vivo Ligation at Target Site Inject_Tz_Drug->Ligation Clearance2 Unbound Payload Rapidly Clears from Circulation Inject_Tz_Drug->Clearance2 Excess Effect Concentrated Payload Delivers Therapeutic or Imaging Effect Ligation->Effect

Pre-targeting strategy for drug delivery.

Experimental Protocols: A Practical Guide

The successful application of this compound and tetrazine ligation hinges on robust and well-defined experimental protocols. This section provides detailed methodologies for key experiments.

Protocol for the Synthesis of an this compound Conjugate

This protocol describes a general method for conjugating ICG to a TCO moiety using N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

  • ICG-NHS ester

  • Amine-functionalized TCO (e.g., TCO-amine, TCO-PEG-amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolution of Reactants: In a clean, dry reaction vessel, dissolve the amine-functionalized TCO in anhydrous DMF or DMSO. Add 1.5-2 equivalents of TEA or DIPEA to the solution to act as a base.

  • Addition of ICG-NHS Ester: In a separate vial, dissolve ICG-NHS ester in a minimal amount of anhydrous DMF or DMSO. Add this solution dropwise to the stirring TCO solution.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, protected from light. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching and Solvent Removal: Once the reaction is complete, the solvent can be removed under reduced pressure.

  • Purification: Purify the crude product using reverse-phase HPLC. A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is typically used.

  • Characterization: Confirm the identity and purity of the this compound conjugate by mass spectrometry (to verify the molecular weight) and ¹H NMR spectroscopy.

Protocol for Protein Labeling with Tetrazine-NHS Ester

This protocol details the labeling of a protein with a tetrazine moiety via its primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester (e.g., Methyltetrazine-NHS Ester)

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Tetrazine-NHS Ester Solution: Immediately before use, prepare a stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).

  • Conjugation: Add a 10-20 fold molar excess of the Tetrazine-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted tetrazine-NHS ester using a spin desalting column equilibrated with the desired storage buffer.

Protocol for this compound Ligation to a Tetrazine-Labeled Protein

This protocol describes the bioorthogonal ligation of an this compound conjugate to a tetrazine-labeled protein.

Materials:

  • Tetrazine-labeled protein

  • This compound conjugate

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the tetrazine-labeled protein and the this compound conjugate in the reaction buffer. A 1.5 to 5-fold molar excess of the this compound conjugate is often used to ensure complete labeling of the protein.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light. Due to the fast reaction kinetics, shorter incubation times are often sufficient.

  • Analysis: The successful conjugation can be confirmed by various methods, including SDS-PAGE (observing a shift in the molecular weight of the protein), and UV-Vis spectroscopy (detecting the characteristic absorbance of ICG).

  • Purification (Optional): If necessary, excess this compound can be removed by size-exclusion chromatography or dialysis.

Protocol for Monitoring Reaction Kinetics by UV-Vis Spectroscopy

The progress of the tetrazine-TCO ligation can be conveniently monitored by the disappearance of the tetrazine's characteristic absorbance in the visible region.

Materials:

  • Tetrazine derivative

  • TCO derivative

  • Spectrophotometer

  • Quartz cuvettes

  • Reaction buffer

Procedure:

  • Determine Tetrazine Absorbance: Measure the UV-Vis spectrum of the tetrazine solution in the reaction buffer to determine its maximum absorbance wavelength (typically between 510-550 nm) and molar extinction coefficient.

  • Reaction Initiation: In a cuvette, mix the TCO solution with the reaction buffer. Place the cuvette in the spectrophotometer and start recording the absorbance at the tetrazine's maximum wavelength over time.

  • Data Acquisition: Inject the tetrazine solution into the cuvette and mix rapidly. Continue to record the absorbance until the reaction is complete (i.e., the absorbance no longer changes).

  • Data Analysis: The second-order rate constant (k₂) can be calculated from the decay of the tetrazine absorbance over time, using appropriate kinetic models.

Conclusion

The this compound and tetrazine ligation system represents a powerful and versatile platform for a wide range of applications in biomedical research and drug development. Its exceptional kinetics, high specificity, and biocompatibility make it an invaluable tool for the precise labeling, tracking, and delivery of molecules in complex biological systems. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and practical protocols necessary for the successful implementation of this technology. As research in this field continues to advance, the utility of this compound and tetrazine ligation is poised to expand even further, enabling new discoveries and therapeutic strategies.

References

The Advent of ICG-TCO: A Technical Guide to its Discovery, Development, and Application in Bioorthogonal Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development timeline of the Indocyanine Green (ICG) - trans-cyclooctene (TCO) conjugate, a powerful tool in the realm of bioorthogonal chemistry for targeted imaging. We will delve into the core principles of the underlying chemistry, provide detailed experimental methodologies, and present quantitative data from preclinical studies, offering a comprehensive resource for professionals in drug development and biomedical research.

A Timeline of Innovation: From Bioorthogonal Concepts to ICG-TCO

The development of this compound is not an isolated event but rather the culmination of decades of foundational research in chemistry and biology. The timeline below highlights the key milestones that paved the way for this innovative imaging probe.

YearMilestoneKey Researchers/Institutions
Late 1990s-2003 The concept of "bioorthogonal chemistry" is introduced, defining chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] The term was first used by Carolyn Bertozzi in the late 1990s.[1]Carolyn R. Bertozzi, UC Berkeley
2008 The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes (TCO) is reported as a new bioorthogonal reaction with exceptionally fast kinetics.[2][3][4] This reaction is highly specific and proceeds rapidly in aqueous environments without the need for a catalyst.Joseph Fox, University of Delaware; Blackman et al.
Early 2010s The tetrazine-TCO ligation gains widespread adoption for in vivo applications, including pre-targeted imaging. Researchers begin to conjugate various imaging agents, such as fluorophores and radiotracers, to tetrazine or TCO moieties.Various research groups
Mid 2010s The first applications of tetrazine-TCO chemistry for pre-targeted Positron Emission Tomography (PET) imaging are demonstrated in animal models, showcasing the potential for high-contrast tumor visualization.Weissleder and Lewis labs
Present This compound emerges as a commercially available and widely used tool for preclinical fluorescence imaging, leveraging the clinical track record of ICG and the precision of bioorthogonal chemistry. Ongoing research focuses on optimizing delivery, expanding applications, and moving towards clinical translation.Various academic and commercial entities

The Core of this compound: The Tetrazine-TCO Ligation Signaling Pathway

The functionality of this compound as a targeted imaging agent is entirely dependent on the bioorthogonal reaction between the TCO moiety and a tetrazine-functionalized targeting molecule. This reaction, often referred to as the tetrazine ligation, is a type of inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.

The "signaling pathway" in this context is the chemical reaction cascade that leads to the covalent linking of the this compound probe to its target.

Tetrazine_TCO_Ligation Mechanism of Tetrazine-TCO Ligation cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder Reaction cluster_product Product ICG_TCO This compound (Dienophile) Cycloaddition [4+2] Cycloaddition ICG_TCO->Cycloaddition Reacts with Tetrazine_Target Tetrazine-Target (Diene) Tetrazine_Target->Cycloaddition Retro_Diels_Alder Retro-Diels-Alder (N2 elimination) Cycloaddition->Retro_Diels_Alder Intermediate Conjugate ICG-Target Conjugate (Dihydropyridazine) Retro_Diels_Alder->Conjugate Forms stable bond

Caption: The inverse-electron-demand Diels-Alder reaction between this compound and a tetrazine-labeled target.

Experimental Protocols

Synthesis of this compound Conjugate

This protocol outlines a general method for the synthesis of an this compound conjugate via NHS-ester chemistry.

Materials:

  • Indocyanine green with a primary amine functional group (ICG-amine)

  • trans-Cyclooctene-NHS ester (TCO-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolution of Reactants:

    • Dissolve ICG-amine in anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL.

    • Dissolve TCO-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Reaction Setup:

    • In a light-protected vial, add the ICG-amine solution.

    • Add 2-3 equivalents of TEA or DIPEA to the ICG-amine solution to act as a base.

    • Slowly add a 1.5 to 5-fold molar excess of the TCO-NHS ester solution to the ICG-amine solution while stirring.

  • Reaction Incubation:

    • Allow the reaction to proceed for 2-4 hours at room temperature, protected from light. The reaction progress can be monitored by HPLC.

  • Purification:

    • Quench the reaction by adding a small amount of water.

    • Purify the this compound conjugate from unreacted starting materials and byproducts using size-exclusion chromatography with PBS as the mobile phase.

    • For higher purity, HPLC purification can be performed.

  • Characterization:

    • Confirm the identity and purity of the this compound conjugate using HPLC and mass spectrometry.

    • Determine the concentration of the purified conjugate by measuring its absorbance at the characteristic wavelength for ICG (around 780 nm).

  • Storage:

    • Store the purified this compound conjugate in a light-protected container at -20°C or -80°C.

Pre-targeted In Vivo Imaging Workflow

This workflow describes a general procedure for using this compound in a pre-targeted imaging experiment in a preclinical animal model.

Pretargeted_Imaging_Workflow Pre-targeted In Vivo Imaging Workflow cluster_step1 Step 1: Administration of Targeting Agent cluster_step2 Step 2: Accumulation and Clearance cluster_step3 Step 3: Administration of Imaging Probe cluster_step4 Step 4: Bioorthogonal Reaction and Imaging Inject_Target Inject Tetrazine-labeled Targeting Molecule (e.g., Antibody) Accumulation Targeting Molecule Accumulates at the Target Site Inject_Target->Accumulation 24-72 hours Clearance Unbound Targeting Molecule Clears from Circulation Inject_ICG_TCO Inject this compound Clearance->Inject_ICG_TCO After clearance Ligation In Vivo Tetrazine-TCO Ligation Inject_ICG_TCO->Ligation Rapid reaction Imaging Fluorescence Imaging Ligation->Imaging Signal generation

References

The Ultimate Guide to Icg-tco: Revolutionizing Research with Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of molecular biology and drug development, the ability to precisely label and track molecules within living systems is paramount. The emergence of Icg-tco, a novel fluorescent probe combining Indocyanine Green (ICG) with a trans-cyclooctene (TCO) moiety, represents a significant leap forward in bioorthogonal chemistry. This in-depth guide explores the core advantages of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its applications, experimental protocols, and the unparalleled efficiency of the underlying TCO-tetrazine ligation reaction.

Executive Summary

This compound is a powerful tool for in vivo imaging and targeted drug delivery. Its utility stems from the highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO group and a tetrazine-functionalized target. This "click chemistry" is exceptionally fast, biocompatible, and occurs without the need for toxic catalysts, making it ideal for studying and manipulating biological processes in their native environment. The near-infrared (NIR) properties of the ICG fluorophore allow for deep tissue imaging with minimal background fluorescence, further enhancing its utility in preclinical research.

Core Advantages of this compound

The primary advantages of employing this compound in research are rooted in the speed, specificity, and biocompatibility of the TCO-tetrazine ligation reaction.

  • Exceptional Reaction Kinetics: The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants orders of magnitude higher than other click chemistry alternatives. This allows for efficient labeling at very low concentrations, minimizing potential perturbations to the biological system.

  • High Specificity and Bioorthogonality: TCO and tetrazine moieties are highly selective for each other and do not interact with naturally occurring functional groups in cells and organisms. This ensures that the labeling is precise and limited to the intended molecular targets.

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and body temperature) without the need for cytotoxic copper catalysts, which are often required for other click reactions. This makes this compound particularly well-suited for live-cell and in vivo studies.

  • Deep Tissue Imaging: The ICG component of the probe is a near-infrared fluorophore, which allows for optical imaging with deeper tissue penetration and lower background signal compared to fluorophores that excite at shorter wavelengths.

Quantitative Data on TCO-Tetrazine Ligation Kinetics

The efficiency of the TCO-tetrazine ligation is a key factor in its widespread adoption. The second-order rate constant (k₂) is a direct measure of the reaction speed. The following table summarizes the k₂ values for various TCO derivatives with different tetrazine partners, highlighting the exceptional kinetics of this bioorthogonal reaction.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventReference
trans-cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2,0009:1 Methanol/Water[1]
TCOHydrogen-substituted tetrazineup to 30,000Aqueous Media[2]
TCOMethyl-substituted tetrazine~1,000Aqueous Media[2]
sTCO (strained TCO)3-methyl-6-phenyl-tetrazine420 ± 49ACN/PBS[2]
TCO-PEG₄Me₄Pyr-Tz69,400DPBS[2]

Key Applications and Experimental Protocols

This compound has emerged as a versatile tool in various research areas, most notably in pretargeted imaging and "click-to-release" drug delivery.

Pretargeted In Vivo Imaging

Pretargeted imaging is a two-step approach that decouples the targeting of a biomarker from the delivery of the imaging agent. This strategy enhances the target-to-background signal ratio and reduces the radiation dose to non-target tissues in nuclear imaging, or improves fluorescence contrast in optical imaging.

Experimental Workflow for Pretargeted Imaging:

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Administration of Targeting Agent cluster_step2 Step 2: Accumulation and Clearance cluster_step3 Step 3: Administration of Imaging Probe cluster_step4 Step 4: In Vivo Ligation and Imaging s1_text An antibody or other targeting molecule conjugated with TCO is administered. s1_img s2_img s1_img->s2_img Accumulation at Target s2_text The TCO-conjugated antibody accumulates at the target site (e.g., a tumor). Unbound antibody is cleared from circulation. s3_img s2_img->s3_img Clearance of Unbound Antibody s3_text This compound (or another tetrazine-labeled imaging agent) is administered. s4_img s3_img->s4_img Bioorthogonal Reaction s4_text The tetrazine on this compound rapidly reacts with the TCO on the antibody at the target site. The target is then visualized via fluorescence imaging.

Pretargeted imaging workflow using TCO-tetrazine ligation.

Detailed Experimental Protocol: Antibody-TCO Conjugation and Pretargeted In Vivo Imaging

  • Antibody-TCO Conjugation:

    • Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of a TCO-NHS ester in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the TCO-NHS ester to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Purify the TCO-conjugated antibody using a desalting column to remove unreacted TCO-NHS ester.

    • Characterize the conjugate to determine the degree of labeling.

  • In Vivo Administration and Imaging:

    • Administer the TCO-conjugated antibody intravenously into the animal model.

    • Allow a sufficient incubation period (e.g., 24-72 hours) for the antibody to accumulate at the target site and for unbound antibody to clear from circulation.

    • Administer the Icg-tetrazine probe intravenously.

    • Perform in vivo fluorescence imaging at various time points post-Icg-tetrazine administration using an appropriate imaging system with NIR excitation and emission filters.

"Click-to-Release" Drug Delivery

The TCO-tetrazine reaction can also be engineered to trigger the release of a therapeutic agent at a specific site. In this "click-to-release" strategy, a drug is "caged" with a TCO derivative. Upon reaction with a tetrazine, a self-immolative cascade is initiated, leading to the release of the active drug.

Mechanism of "Click-to-Release":

Click_to_Release_Mechanism TCO_Drug TCO-Caged Drug Cycloaddition IEDDA Cycloaddition TCO_Drug->Cycloaddition Tetrazine Tetrazine Tetrazine->Cycloaddition Intermediate Unstable Intermediate Cycloaddition->Intermediate Elimination Retro-Diels-Alder (N₂ Release) Intermediate->Elimination Dihydropyridazine Dihydropyridazine Elimination->Dihydropyridazine Tautomerization Tautomerization Dihydropyridazine->Tautomerization Drug_Release Active Drug Released Tautomerization->Drug_Release

Mechanism of TCO-tetrazine mediated "click-to-release".

Experimental Protocol: TCO-Caged Doxorubicin Release

  • Synthesis of TCO-Caged Doxorubicin: Doxorubicin is chemically modified with a TCO derivative containing a carbamate linker at an allylic position.

  • Cell Culture: Culture cancer cells that are the target for doxorubicin.

  • Treatment:

    • In a control group, treat the cells with the TCO-caged doxorubicin alone.

    • In the experimental group, pre-treat the cells with a tetrazine-functionalized molecule (e.g., a tetrazine-modified sugar for metabolic labeling of the cell surface) or co-administer the TCO-caged doxorubicin with a tetrazine derivative.

  • Analysis of Drug Release:

    • Monitor the release of doxorubicin over time using techniques such as HPLC.

    • Assess the cytotoxic effect of the released doxorubicin by performing cell viability assays (e.g., MTT or CCK-8 assay).

Visualizing Immune Cell Signaling

While this compound is primarily used for cell surface labeling and tracking, the principles of bioorthogonal chemistry can be extended to visualize intracellular signaling pathways. For instance, a T-cell's activation pathway could be probed by targeting specific cell surface receptors and then visualizing downstream events.

Conceptual Workflow for Visualizing T-Cell Activation:

T_Cell_Activation_Signaling cluster_tcell T-Cell cluster_apc Antigen Presenting Cell (APC) cluster_probe Bioorthogonal Probe TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP₃ PLCg1->IP3 Ca_ion Ca²⁺ Influx IP3->Ca_ion NFAT NFAT Activation Ca_ion->NFAT pMHC pMHC pMHC->TCR Antigen Recognition Tetrazine_pMHC Tetrazine-pMHC Tetrazine_pMHC->pMHC Targets TCR ICG_TCO This compound ICG_TCO->Tetrazine_pMHC Click Reaction (Visualization)

T-cell activation signaling cascade initiated by TCR engagement.

In this conceptual model, an antigen-presenting cell (APC) presents a peptide-MHC (pMHC) complex to the T-cell receptor (TCR), initiating a signaling cascade that leads to T-cell activation. By conjugating a tetrazine to the pMHC, the site of this initial signaling event can be specifically labeled. Subsequent administration of this compound would lead to a "click" reaction at the T-cell/APC interface, allowing for the visualization of this critical interaction and the initiation of the signaling pathway.

Conclusion

This compound, powered by the rapid and bioorthogonal TCO-tetrazine ligation, offers researchers an unprecedented tool for molecular imaging and targeted drug delivery. Its combination of high reaction kinetics, specificity, biocompatibility, and deep tissue imaging capabilities makes it a superior choice for a wide range of applications in preclinical research. As our understanding of this powerful chemical tool grows, so too will its applications in unraveling the complexities of biology and developing the next generation of therapeutics.

References

Methodological & Application

Application Notes and Protocols for ICG-TCO Labeling of Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a powerful bioorthogonal click chemistry tool enabling the specific and efficient labeling of biomolecules in living systems.[1] This method's rapid, catalyst-free kinetics and high specificity make it ideal for live-cell imaging, flow cytometry, and in vivo studies.[2][3]

This document provides detailed application notes and protocols for a two-step labeling strategy for live cells, conceptually referred to as ICG-TCO labeling. This approach involves the pre-targeting of live cells with a TCO-modified molecule (e.g., an antibody), followed by labeling with an Indocyanine Green (ICG)-tetrazine conjugate. ICG, a near-infrared (NIR) fluorescent dye, offers advantages for in vivo imaging due to its deep tissue penetration and low autofluorescence.[4]

Principle of the Method

The this compound labeling strategy is based on a pre-targeting approach.[5] First, a biomolecule functionalized with a TCO group, such as an antibody specific to a cell surface antigen, is introduced to the live cells. This TCO-modified molecule binds to its target on the cell surface. After an incubation period to allow for binding and clearance of unbound molecules, an ICG-tetrazine conjugate is added. The tetrazine moiety of the ICG conjugate rapidly and specifically reacts with the TCO group on the cell-bound molecule via an iEDDA reaction, resulting in covalent labeling of the target cells with the ICG fluorophore.

Quantitative Data Summary

The following tables summarize key quantitative data for TCO-tetrazine ligation, providing a reference for experimental design.

Table 1: Reaction Kinetics and Labeling Conditions

ParameterValueNotes
Second-Order Rate Constant (k₂)10³ - 10⁶ M⁻¹s⁻¹The reaction is exceptionally fast, allowing for efficient labeling at low concentrations. The exact rate depends on the specific tetrazine and TCO structures.
TCO-Antibody Incubation Concentration10 - 100 nMOptimal concentration should be determined empirically for each antibody and cell type.
TCO-Antibody Incubation Time30 - 60 minutesIncubation at 37°C allows for efficient binding to the cell surface target.
ICG-Tetrazine Labeling Concentration1 - 10 µMThe optimal concentration should be determined to maximize signal-to-noise while minimizing potential cytotoxicity.
ICG-Tetrazine Incubation Time15 - 60 minutesThe reaction is typically rapid at room temperature or 37°C.

Table 2: ICG Spectral Properties

ParameterWavelength (nm)Notes
Excitation Maximum (λex)~780 nmIn blood plasma at low concentrations.
Emission Maximum (λem)~830 nmIn blood plasma.

Experimental Protocols

Protocol 1: Modification of Antibodies with TCO-NHS Ester

This protocol describes the functionalization of a primary antibody with TCO groups using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • TCO-PEGn-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting spin column or dialysis.

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization (Optional): Determine the degree of labeling (DOL) by mass spectrometry.

  • Storage: The TCO-labeled antibody is now ready for use or can be stored at 4°C.

Protocol 2: Pre-targeting and ICG-Tetrazine Labeling of Live Cells for Fluorescence Microscopy

This protocol outlines the two-step labeling of live cells for subsequent analysis by fluorescence microscopy.

Materials:

  • Live cells cultured on glass-bottom dishes

  • TCO-modified antibody (from Protocol 1)

  • ICG-tetrazine conjugate

  • Live-cell imaging medium (e.g., phenol red-free medium with 25 mM HEPES)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets for ICG

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom imaging dish and allow them to adhere and reach the desired confluency.

  • Pre-targeting:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Add the TCO-labeled antibody to the cells at a final concentration of 10-100 nM.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound antibody.

  • ICG-Tetrazine Labeling:

    • Prepare a working solution of ICG-tetrazine in live-cell imaging medium at a final concentration of 1-5 µM.

    • Add the ICG-tetrazine solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Final Wash: Gently wash the cells two to three times with pre-warmed live-cell imaging medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate laser lines and filters for ICG (e.g., excitation ~780 nm, emission ~830 nm).

Protocol 3: Labeling of Live Cells for Flow Cytometry

This protocol details the labeling of a cell suspension for analysis by flow cytometry.

Materials:

  • Suspension of live cells

  • TCO-modified antibody (from Protocol 1)

  • ICG-tetrazine conjugate

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer with appropriate lasers and detectors for ICG

Procedure:

  • Cell Preparation: Harvest cells and wash them once with ice-cold FACS buffer. Resuspend the cells in FACS buffer to a concentration of 1x10⁶ cells/mL.

  • Pre-targeting:

    • Add the TCO-labeled antibody to the cell suspension at a final concentration of 10-100 nM.

    • Incubate for 30-60 minutes on ice or at 4°C.

  • Washing: Wash the cells twice with 2 mL of ice-cold FACS buffer to remove unbound antibody. Centrifuge at 300-500 x g for 5 minutes for each wash.

  • ICG-Tetrazine Labeling:

    • Resuspend the cell pellet in FACS buffer.

    • Add the ICG-tetrazine solution to a final concentration of 1-10 µM.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Final Wash: Wash the cells twice with 2 mL of ice-cold FACS buffer.

  • Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer and analyze on a flow cytometer equipped for ICG detection.

Protocol 4: Cell Viability Assessment

It is recommended to assess cell viability after the labeling procedure to ensure the reagents and protocol are not cytotoxic. Standard cell viability assays can be employed.

Recommended Assays:

  • Trypan Blue Exclusion Assay: A simple, rapid method to determine membrane integrity.

  • Calcein-AM Assay: A fluorescence-based assay where viable cells with intact membranes and active esterases fluoresce green.

  • MTT/XTT Assay: Colorimetric assays that measure metabolic activity as an indicator of cell viability.

General Procedure (Example with Calcein-AM):

  • After the final wash step in Protocol 2 or 3, incubate the labeled cells with Calcein-AM according to the manufacturer's instructions.

  • Image the cells using the appropriate filter set for Calcein (e.g., 494 nm excitation, 517 nm emission).

  • Quantify the percentage of viable (green fluorescent) cells.

  • Compare the viability of labeled cells to that of unlabeled control cells.

Visualizations

experimental_workflow cluster_pretargeting Step 1: Pre-targeting cluster_labeling Step 2: ICG Labeling Live_Cells Live Cells Incubate_1 Incubate (30-60 min, 37°C) Live_Cells->Incubate_1 Add TCO_Antibody TCO-modified Antibody TCO_Antibody->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Targeted_Cells TCO-Targeted Cells Wash_1->Targeted_Cells Incubate_2 Incubate (15-30 min, 37°C) Targeted_Cells->Incubate_2 Add ICG_Tetrazine ICG-Tetrazine ICG_Tetrazine->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Labeled_Cells ICG-Labeled Live Cells Wash_2->Labeled_Cells

Caption: Workflow for two-step this compound labeling of live cells.

Caption: Molecular mechanism of this compound labeling on the cell surface.

References

Application Notes and Protocols for ICG-TCO Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of Indocyanine Green (ICG) to antibodies using trans-cyclooctene (TCO) via a bioorthogonal click chemistry approach. This method involves a two-step process: first, the modification of the antibody with a TCO moiety, and second, the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-functionalized ICG dye. This highly efficient and specific conjugation strategy is ideal for creating fluorescently labeled antibodies for a variety of applications, including in vivo imaging and flow cytometry.

The IEDDA reaction between a TCO-modified antibody and a tetrazine-labeled payload is a cornerstone of modern bioconjugation, prized for its rapid kinetics and biocompatibility.[1][2][3][4] This catalyst-free click chemistry reaction proceeds efficiently in aqueous environments, making it particularly well-suited for sensitive biological molecules like antibodies.[1]

I. Principle of ICG-TCO Conjugation

The conjugation process leverages the principles of bioorthogonal chemistry, specifically the IEDDA reaction. The overall workflow is a two-step process:

  • Antibody-TCO Modification: The antibody is first functionalized with a TCO group. This is typically achieved by reacting the primary amine groups (e.g., on lysine residues) of the antibody with an N-hydroxysuccinimide (NHS) ester of TCO.

  • ICG-Tetrazine Click Reaction: The TCO-modified antibody is then reacted with an ICG molecule that has been functionalized with a tetrazine (Tz) group. The IEDDA reaction between the TCO and tetrazine forms a stable covalent bond, resulting in the final ICG-antibody conjugate. This reaction is highly specific and proceeds rapidly under physiological conditions.

Diagram of the Two-Step Conjugation Workflow

G cluster_0 Step 1: Antibody-TCO Modification cluster_1 Step 2: ICG-Tetrazine Click Reaction Antibody Antibody TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody Reaction with primary amines TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Antibody ICG_Antibody ICG-Antibody Conjugate TCO_Antibody->ICG_Antibody IEDDA Reaction ICG_Tz ICG-Tetrazine ICG_Tz->ICG_Antibody

Caption: A flowchart illustrating the two-step process of this compound conjugation to an antibody.

II. Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound antibody conjugation protocol. These values are starting points and may require optimization for specific antibodies and applications.

ParameterRecommended RangeNotes
Antibody-TCO Modification
Molar Ratio of TCO-NHS to Antibody5 - 20 equivalentsHigher ratios can lead to a higher degree of labeling but may also impact antibody function.
Reaction Time1 - 3 hoursIncubation at room temperature is generally sufficient.
Reaction pH7.5 - 8.5A slightly alkaline pH facilitates the reaction with primary amines.
ICG-Tetrazine Click Reaction
Molar Ratio of ICG-Tetrazine to TCO-Antibody1.5 - 5 equivalentsA slight excess of the ICG-tetrazine ensures complete reaction with the TCO groups on the antibody.
Reaction Time30 - 90 minutesThe IEDDA reaction is typically very fast.
Reaction TemperatureRoom Temperature (20-25°C)The reaction proceeds efficiently at ambient temperature.
Purification and Characterization
Purification MethodSize-Exclusion Chromatography (SEC) / Desalting ColumnsEffective for removing excess, unreacted reagents.
Degree of Labeling (DOL)2 - 8The average number of ICG molecules per antibody. This can be determined spectrophotometrically.

III. Experimental Protocols

A. Materials and Reagents

  • Antibody of interest (purified, in an amine-free buffer such as PBS)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS)

  • ICG-Tetrazine

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns or Size-Exclusion Chromatography (SEC) system for purification

  • UV-Vis Spectrophotometer

B. Protocol 1: Antibody-TCO Modification

This protocol describes the covalent attachment of TCO moieties to the antibody.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into PBS.

    • Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer (pH 8.0-8.5).

  • TCO-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the TCO-NHS ester solution to the antibody solution. For example, for a 10-fold molar excess, add the appropriate volume of the 10 mM TCO-NHS stock.

    • Gently mix the reaction and incubate for 1-3 hours at room temperature with gentle stirring or rotation.

  • Quenching (Optional):

    • To quench any unreacted TCO-NHS ester, you can add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester and byproducts by purifying the TCO-modified antibody using a desalting column or SEC. The purified TCO-antibody is now ready for the next step.

C. Protocol 2: ICG-Tetrazine Click Reaction

This protocol details the bioorthogonal reaction between the TCO-modified antibody and ICG-tetrazine.

  • ICG-Tetrazine Preparation:

    • Prepare a stock solution of ICG-tetrazine in DMSO. The concentration will depend on the specific product.

  • Click Reaction:

    • To the purified TCO-modified antibody solution, add a slight molar excess (e.g., 1.5-5 equivalents) of the ICG-tetrazine stock solution.

    • Incubate the reaction mixture for 30-90 minutes at room temperature, protected from light.

  • Purification of ICG-Antibody Conjugate:

    • Purify the final ICG-antibody conjugate from excess ICG-tetrazine and any reaction byproducts using a desalting column or SEC.

D. Protocol 3: Characterization of the ICG-Antibody Conjugate

  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified ICG-antibody conjugate at 280 nm (for the antibody) and at the maximum absorbance of ICG (typically around 780-800 nm).

    • The Degree of Labeling (DOL), which is the average number of ICG molecules per antibody, can be calculated using the Beer-Lambert law.

    Equation for DOL Calculation: DOL = (A_max_ICG / ε_ICG) / [(A_280 - (A_max_ICG * CF)) / ε_Ab]

    Where:

    • A_max_ICG = Absorbance of the conjugate at the ICG maximum wavelength.

    • ε_ICG = Molar extinction coefficient of ICG at its maximum absorbance.

    • A_280 = Absorbance of the conjugate at 280 nm.

    • CF = Correction factor for the absorbance of ICG at 280 nm.

    • ε_Ab = Molar extinction coefficient of the antibody at 280 nm.

  • Functional Analysis:

    • Assess the immunoreactivity of the ICG-antibody conjugate using methods such as ELISA or flow cytometry to ensure that the conjugation process has not compromised the antibody's binding affinity to its target antigen.

IV. Signaling Pathways and Logical Relationships

Chemical Reaction Diagram

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine.

References

Application Notes and Protocols: Quantifying ICG-TCO Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of Indocyanine Green (ICG) to biomolecules via a trans-cyclooctene (TCO) linker has emerged as a powerful strategy for in vivo imaging and targeted therapies. ICG, a near-infrared (NIR) fluorescent dye, offers deep tissue penetration, while the TCO moiety allows for a highly specific and rapid bioorthogonal reaction with tetrazine-tagged molecules. Quantifying the efficiency of ICG-TCO labeling is critical for ensuring the quality, consistency, and efficacy of the resulting conjugates. This document provides detailed protocols and data for determining the degree of labeling of biomolecules with this compound.

Principles of Quantification

The efficiency of this compound labeling is typically expressed as the Dye-to-Biomolecule Ratio (DBR) or Labeling Efficiency (LE). Several methods can be employed to determine this ratio, primarily leveraging the distinct spectral properties of ICG and the biomolecule (e.g., a protein or antibody).

  • UV-Vis Spectrophotometry: This is the most common and accessible method. By measuring the absorbance of the conjugate at the maximum absorbance wavelengths of ICG (around 800 nm) and the biomolecule (e.g., 280 nm for proteins), the concentration of each component can be calculated using the Beer-Lambert law.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can provide a precise measurement of the molecular weight of the conjugate. The mass shift compared to the unlabeled biomolecule allows for the determination of the number of attached this compound molecules.[1]

  • Fluorimetry: The fluorescence intensity of ICG can be used for relative quantification, especially when comparing different batches of conjugates. A standard curve of known ICG concentrations is required for absolute quantification.

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): This technique separates the conjugate from free, unreacted this compound, allowing for the purification and subsequent quantification of the labeled biomolecule.[2]

Data Presentation: this compound Labeling Efficiency

The following tables summarize quantitative data on TCO labeling efficiency from various studies. While direct this compound labeling data is limited in the literature, the efficiency of TCO conjugation to proteins is a critical determinant of the final this compound labeling efficiency.

Table 1: TCO Conjugation Efficiency to Antibodies

AntibodyTCO ReagentMolar Excess of TCOTotal TCOs per Antibody (MALDI-TOF)Functional TCOs per AntibodyReference
anti-EGFRNHS-TCO10~1~0.1[1]
anti-EGFRNHS-TCO100~5~0.5[1]
anti-EGFRNHS-TCO1000~10~1[1]
TrastuzumabTCO-PEG4-NHS7.5Not ReportedNot Reported
Brain Shuttle mAbTCO-NHSNot Reported2.6Not Reported

Table 2: Impact of PEG Linker on TCO Functionality

AntibodyTCO Conjugation MethodTotal TCOs per AntibodyFunctional TCOs per Antibody% Functional TCOsReference
anti-EGFRDirect NHS-TCO~5~0.5~10%
anti-EGFRAzide + DBCO-PEG4-TCO~3~3~100%
anti-EGFRAzide + DBCO-PEG24-TCO~3~3~100%

Experimental Protocols

Protocol 1: Quantification of this compound Labeling by UV-Vis Spectrophotometry

This protocol details the steps to determine the Dye-to-Biomolecule Ratio (DBR) of an this compound labeled protein using absorbance measurements.

Materials:

  • This compound labeled protein solution

  • Unlabeled protein solution (for baseline correction)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Methodology:

  • Prepare Samples:

    • Dilute the this compound labeled protein solution in PBS to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 at both 280 nm and ~800 nm).

    • Prepare a blank solution containing only PBS.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the measurement wavelengths to 280 nm and the maximum absorbance of ICG (typically around 780-800 nm, determine the exact λmax by scanning the this compound conjugate from 700-900 nm).

  • Measure Absorbance:

    • Blank the spectrophotometer with PBS.

    • Measure the absorbance of the diluted this compound labeled protein solution at 280 nm (A_280) and the ICG λmax (A_ICG).

  • Calculations:

    • Correction for ICG Absorbance at 280 nm: ICG has a non-negligible absorbance at 280 nm. This contribution must be subtracted from the total A_280 reading to determine the true protein absorbance. The correction factor (CF) is the ratio of the absorbance of ICG at 280 nm to its absorbance at its λmax. CF = A_280_ICG / A_max_ICG This value should be determined empirically for the specific this compound conjugate or obtained from the manufacturer.

    • Calculate Protein Concentration: Corrected A_280 = A_280_conjugate - (A_ICG_conjugate * CF) Protein Concentration (M) = Corrected A_280 / (ε_protein * path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹) and the path length is typically 1 cm.

    • Calculate this compound Concentration: this compound Concentration (M) = A_ICG_conjugate / (ε_ICG * path length) where ε_ICG is the molar extinction coefficient of ICG at its λmax (in M⁻¹cm⁻¹).

    • Determine Dye-to-Biomolecule Ratio (DBR): DBR = this compound Concentration (M) / Protein Concentration (M)

Protocol 2: General Procedure for this compound Labeling of Amine-Containing Biomolecules

This protocol provides a general workflow for labeling proteins or other biomolecules containing primary amines with an amine-reactive this compound derivative (e.g., this compound-NHS ester).

Materials:

  • Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • This compound-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Methodology:

  • Prepare Biomolecule:

    • Dissolve the biomolecule in the reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare this compound-NHS Ester Solution:

    • Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the this compound-NHS ester solution to the biomolecule solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-3 hours at room temperature, protected from light.

  • Quench Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify Conjugate:

    • Remove excess, unreacted this compound-NHS ester and quenching buffer components by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled biomolecule. The colored fractions will be visible.

Mandatory Visualizations

ICG_TCO_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Biomolecule Biomolecule in Amine-Free Buffer Mix Mix Biomolecule and This compound-NHS Ester Biomolecule->Mix ICG_TCO_NHS This compound-NHS Ester in DMSO/DMF ICG_TCO_NHS->Mix Incubate Incubate at RT (1-3 hours) Mix->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Purify Purify via Desalting Column Quench->Purify Analyze Quantify Labeling (Spectrophotometry/MS) Purify->Analyze TCO_Tetrazine_Reaction TCO Biomolecule-TCO Product Stable Conjugate TCO->Product + Tetrazine Tetrazine-Probe Tetrazine->Product Inverse Electron-Demand Diels-Alder Cycloaddition (Bioorthogonal 'Click' Reaction)

References

Application Notes and Protocols for ICG-TCO Bioorthogonal Labeling in Complex Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Indocyanine Green (ICG) and trans-cyclooctene (TCO) bioorthogonal labeling in complex biological environments. This powerful technique, centered around the rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and a tetrazine (Tz) moiety, enables robust covalent labeling of biomolecules for applications ranging from in vivo imaging to targeted drug delivery.

Introduction

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. The iEDDA reaction between a TCO dienophile and a tetrazine diene is a cornerstone of this field, boasting exceptionally fast reaction kinetics (up to 10^6 M⁻¹s⁻¹) and high specificity.[1][2] This allows for efficient labeling at low, nanomolar to micromolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects.[3][4]

This document focuses on the use of ICG, a near-infrared (NIR) fluorescent dye approved for clinical use, conjugated to a tetrazine (ICG-Tz). When combined with a TCO-functionalized targeting molecule (e.g., an antibody or small molecule), this system enables highly sensitive and specific imaging in complex media such as cell culture and in vivo models. A popular strategy is the "pre-targeting" approach, where the TCO-modified targeting agent is administered first, allowed to accumulate at the target site and clear from circulation, followed by the administration of the rapidly clearing ICG-Tz for imaging.[5] This significantly enhances the target-to-background signal ratio.

Quantitative Data

The following tables summarize key quantitative data for the TCO-tetrazine ligation, providing a basis for experimental design and comparison with other bioorthogonal chemistries.

Table 1: Second-Order Rate Constants of TCO-Tetrazine Ligations

Tetrazine DerivativeDienophileSolvent/BufferTemperature (°C)Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
3-phenyl-1,2,4,5-tetrazine(E)-cyclooct-4-enolPBS25-37800 - 30,000
3,6-di-(2-pyridyl)-s-tetrazinetrans-cycloocteneWater25~2,000
Hydrophilic tetrazinesTCO derivativesPBS2511,500
Various Tz-scaffoldsTCO-PEG₄DPBS37>39,000
General TCO-TzNot SpecifiedAqueous MediaRoom TempUp to 10⁷

Table 2: In Vivo Labeling Efficiency and Tumor Uptake

Pre-targeting AgentImaging AgentTumor ModelLabeling Efficiency/UptakeTime PointReference(s)
CC49-TCO (anti-TAG-72)¹¹¹In-tetrazineLS174T human colon cancer4.2% ID/g, Tumor:Muscle ratio 13:13 h post-injection
TCO-modified anti-HER2 mAb¹¹¹In-labeled tetrazineHER2+ tumorIncreased with higher TCO:mAb ratio24 h post-injection
Pan-TCO[⁶⁴Cu]Cu-NOTA-Trast-TzHER2- tumor15.2 ± 2.9 %ID/gNot Specified
CC49-TCO (anti-TAG-72)¹¹¹In-tetrazineLS174T human colon cancer95-99% blocking with excess unlabeled Tz22 h post-injection

Experimental Protocols

Here we provide detailed protocols for the key steps in performing ICG-TCO bioorthogonal labeling in complex media.

Protocol 1: Synthesis of ICG-Tetrazine Conjugate

This protocol describes a general method for conjugating an amine-reactive ICG derivative (ICG-NHS ester) to an amine-containing tetrazine.

Materials:

  • ICG-NHS ester

  • Amine-functionalized tetrazine (e.g., 3-(p-aminobenzyl)-6-methyl-1,2,4,5-tetrazine)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare ICG-NHS solution: Immediately before use, dissolve the ICG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Prepare tetrazine solution: Dissolve the amine-functionalized tetrazine in sodium bicarbonate buffer to a concentration of 2 mg/mL.

  • Conjugation reaction: Add the ICG-NHS solution to the tetrazine solution at a 1.5:1 molar ratio of ICG-NHS to tetrazine.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.

  • Purification: Purify the ICG-tetrazine conjugate from unreacted components using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Confirm the successful conjugation and determine the concentration of the ICG-tetrazine product by measuring its absorbance at the characteristic wavelengths for ICG (around 780 nm) and the tetrazine (around 520 nm). The disappearance of the tetrazine's visible absorbance upon reaction with a TCO derivative can be used to confirm its reactivity.

  • Storage: Store the purified ICG-tetrazine conjugate in PBS at -20°C, protected from light.

Protocol 2: TCO-Modification of an Antibody

This protocol details the labeling of a targeting antibody with TCO using an NHS ester-functionalized TCO derivative.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGn-NHS ester (the PEG linker can enhance reactivity)

  • Anhydrous DMSO

  • Desalting column (e.g., spin desalting column)

Procedure:

  • Prepare antibody: Dissolve or buffer-exchange the antibody into PBS at a concentration of 1-5 mg/mL.

  • Prepare TCO-NHS ester solution: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column, eluting with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis spectra of the conjugated and unconjugated antibody, or by mass spectrometry.

  • Storage: Store the TCO-labeled antibody at 4°C.

Protocol 3: In Vitro Bioorthogonal Labeling of Cells

This protocol describes the labeling of cells in culture using a pre-targeting approach.

Materials:

  • Cells expressing the target antigen of interest

  • TCO-labeled antibody (from Protocol 2)

  • ICG-tetrazine conjugate (from Protocol 1)

  • Cell culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell preparation: Seed cells in a suitable culture vessel (e.g., chambered coverglass for microscopy or a multi-well plate for flow cytometry) and allow them to adhere and grow to the desired confluency.

  • Pre-targeting: Incubate the cells with the TCO-labeled antibody in cell culture medium at a concentration of 10-100 nM for 1 hour at 37°C.

  • Washing: Gently wash the cells three times with fresh, pre-warmed culture medium to remove unbound antibody.

  • Labeling: Incubate the cells with the ICG-tetrazine conjugate in cell culture medium at a concentration of 1-10 µM for 30 minutes at 37°C.

  • Final washing: Wash the cells three times with PBS.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for ICG (Excitation/Emission: ~780/810 nm) or analyze by flow cytometry.

Protocol 4: In Vivo Pre-targeted Imaging in a Mouse Model

This protocol provides a general workflow for in vivo imaging using the this compound bioorthogonal system in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft model with tumors expressing the target antigen)

  • TCO-labeled antibody (sterile, endotoxin-free)

  • ICG-tetrazine conjugate (sterile, endotoxin-free)

  • Sterile PBS

  • In vivo imaging system capable of detecting NIR fluorescence

Procedure:

  • Pre-targeting injection: Intravenously inject the TCO-labeled antibody into the tumor-bearing mice at a predetermined optimal dose.

  • Accumulation and clearance: Allow the TCO-labeled antibody to accumulate at the tumor site and clear from the bloodstream. This time can range from 24 to 72 hours, depending on the antibody's pharmacokinetics.

  • Imaging agent injection: Intravenously inject the ICG-tetrazine conjugate.

  • In vivo reaction and imaging: The ICG-tetrazine will rapidly react with the TCO-labeled antibody at the tumor site. Perform whole-body NIR fluorescence imaging at various time points (e.g., 1, 4, and 24 hours) post-injection of the ICG-tetrazine to monitor its biodistribution and tumor accumulation.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Labeling cluster_2 Step 3: Imaging TCO_Ab TCO-Antibody Tumor_Cell Tumor Cell with Target Antigen TCO_Ab->Tumor_Cell Binding Labeled_Complex Labeled Tumor Cell ICG_Tz ICG-Tetrazine ICG_Tz->TCO_Ab iEDDA Reaction Imaging NIR Fluorescence Imaging Labeled_Complex->Imaging

Caption: Pre-targeting experimental workflow for this compound bioorthogonal labeling.

G Ligand VEGF (Ligand) TCO_Ligand TCO-VEGF Ligand->TCO_Ligand Conjugation VEGFR VEGFR (Receptor) TCO_Ligand->VEGFR Binding Labeled_Receptor Labeled VEGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream Activation ICG_Tz ICG-Tetrazine ICG_Tz->TCO_Ligand iEDDA Reaction Imaging NIR Fluorescence Imaging Labeled_Receptor->Imaging

Caption: Targeting the VEGFR signaling pathway with this compound bioorthogonal labeling.

References

Application Notes and Protocols for Cell Viability Assessment Following ICG-TCO Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) conjugated with trans-cyclooctene (TCO) is a powerful tool in biomedical research, enabling near-infrared (NIR) fluorescence imaging and targeted delivery through bioorthogonal click chemistry. However, it is crucial to assess the impact of the ICG-TCO labeling process on cell health to ensure the validity of subsequent experiments. These application notes provide detailed protocols for evaluating cell viability after this compound labeling, guidance on data interpretation, and an overview of potential cellular pathways affected.

Data Presentation: Summary of Quantitative Cell Viability Data

The following table summarizes representative quantitative data on cell viability following labeling with components of the this compound system. It is important to note that cytotoxicity can be cell-type dependent and influenced by the specific labeling conditions.

Cell LineLabeling AgentConcentrationIncubation TimeViability AssayCell Viability (%)Reference
Jurkat T cellsTCO modificationNot specified1 hourLive/Dead Assay93%[1]
Jurkat T cellsTCO modificationNot specified24 hoursLive/Dead Assay77%[1]
Human Placental MSCsICG0.2 mg/mL30 minutesTrypan Blue>95%[2]
Human Placental MSCsICG0.5 mg/mLNot specifiedApoptosis AssayIncreased apoptosis[2]
HeLa CellsICG206 µM24 hoursMTT AssayStatistically significant cytotoxic effect
ARPE-19ICG0.5 mg/mL3 minutesMitochondrial Dehydrogenase Assay92.8%
ARPE-19ICG0.5 mg/mL1 minuteMitochondrial Dehydrogenase Assay102%
Human RPE CellsICG0.062% (w/v)24 hoursMTS AssayIC50[3]
Human RPE CellsICG0.041% (w/v)48 hoursMTS AssayIC50
Human RPE CellsICG0.035% (w/v)72 hoursMTS AssayIC50

Experimental Protocols

Two common and robust methods for assessing cell viability after this compound labeling are the Trypan Blue Exclusion Assay and the MTT Assay.

Protocol 1: Trypan Blue Exclusion Assay

This method is a simple and rapid way to differentiate viable from non-viable cells based on membrane integrity.

Materials:

  • This compound labeled cells in suspension

  • Control (unlabeled) cells in suspension

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS), serum-free

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Preparation: Following this compound labeling, wash the cells twice with PBS to remove any unbound this compound. Resuspend the cell pellet in a known volume of serum-free PBS.

  • Staining: In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Incubation: Allow the mixture to incubate at room temperature for 1-2 minutes. Extended incubation times can lead to the staining of viable cells.

  • Counting:

    • Carefully load 10 µL of the cell suspension-Trypan Blue mixture into a hemocytometer.

    • Under a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the central grid of the hemocytometer.

    • Alternatively, use an automated cell counter programmed for Trypan Blue exclusion.

  • Calculation:

    • Cell Viability (%) = (Number of viable cells / Total number of cells) x 100

Protocol 2: MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Important Consideration: The inherent color of ICG may interfere with the absorbance reading of the formazan product in the MTT assay. It is crucial to include proper controls to account for this potential interference.

Materials:

  • This compound labeled cells

  • Control (unlabeled) cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the this compound labeled cells and control cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Control Wells: Include the following control wells in your plate layout:

    • Cells + this compound + No MTT: To measure the background absorbance of this compound labeled cells.

    • Medium + this compound + MTT: To assess any direct reaction between this compound and MTT.

    • Medium only: To serve as a blank.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by using a plate shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the "Medium only" blank from all readings.

    • Correct the readings of the this compound labeled wells by subtracting the absorbance from the "Cells + this compound + No MTT" and "Medium + this compound + MTT" controls.

    • Calculate the percentage of cell viability relative to the control (unlabeled) cells.

Visualizations

Experimental Workflow for Cell Viability Assessment

G cluster_prep Cell Preparation and Labeling cluster_assay Viability Assay cluster_analysis Data Analysis start Start with cultured cells labeling Incubate cells with this compound start->labeling wash Wash cells to remove unbound this compound labeling->wash assay_choice Select Viability Assay (e.g., Trypan Blue or MTT) wash->assay_choice stain Add assay reagent (Trypan Blue or MTT) assay_choice->stain incubate Incubate as per protocol stain->incubate measure Measure viability (Cell counting or Absorbance reading) incubate->measure calculate Calculate % Cell Viability measure->calculate compare Compare labeled vs. control cells calculate->compare

Caption: Workflow for assessing cell viability after this compound labeling.

Potential Cellular Mechanisms Following this compound Labeling

G cluster_uptake Cellular Uptake cluster_response Potential Cellular Responses icg_tco This compound Conjugate endocytosis Clathrin-mediated Endocytosis icg_tco->endocytosis stress Cellular Stress Response (e.g., Oxidative Stress, ER Stress) endocytosis->stress signaling Alteration of Signaling Pathways stress->signaling viability Impact on Cell Viability and Proliferation signaling->viability

Caption: Potential cellular uptake and response to this compound labeling.

References

Application Notes and Protocols for ICG-TCO in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Indocyanine Green-trans-cyclooctene (ICG-TCO) in flow cytometry applications. This powerful tool enables the highly specific and efficient labeling of cells for analysis, leveraging the principles of bioorthogonal chemistry.

Introduction to this compound and Bioorthogonal Labeling

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye with a well-established safety profile, approved for clinical use. When coupled with trans-cyclooctene (TCO), it becomes a key component in a bioorthogonal labeling strategy. This strategy relies on the inverse-electron-demand Diels-Alder (iEDDA) reaction, a rapid and highly specific "click chemistry" reaction between TCO and a tetrazine (Tz) moiety.[1] This reaction proceeds efficiently under physiological conditions, making it ideal for labeling living cells with minimal perturbation.

The "pre-targeting" approach is commonly employed. In this method, a biomolecule of interest on the cell surface (e.g., an antibody target) is first labeled with a TCO group. Subsequently, the this compound conjugate is introduced and specifically reacts with the tetrazine-modified target, resulting in fluorescently labeled cells that can be analyzed by flow cytometry.

Key Advantages of this compound for Flow Cytometry

  • High Specificity: The bioorthogonal nature of the TCO-tetrazine reaction ensures minimal off-target labeling, leading to a high signal-to-noise ratio.

  • Near-Infrared Fluorescence: ICG's emission in the NIR spectrum (~810-830 nm) minimizes autofluorescence from biological samples, enhancing sensitivity.[2][3][4]

  • Biocompatibility: The reaction occurs under physiological conditions without the need for toxic catalysts.

  • Versatility: This method can be adapted to label a wide range of cellular targets by modifying the targeting molecule (e.g., antibody, ligand) with TCO.

Experimental Workflow and Signaling Pathway

The general workflow for a pre-targeting experiment using this compound for flow cytometry involves the initial labeling of a cellular target with a TCO-modified molecule, followed by the "click" reaction with a tetrazine-modified ICG probe.

G cluster_reagents Reagents cluster_detection Detection Target Target Protein TCO_Ab TCO-Modified Antibody Target->TCO_Ab ICG_Tz ICG-Tetrazine TCO_Ab->ICG_Tz Step 2: Bioorthogonal Ligation (iEDDA Click Reaction) FlowCytometer Flow Cytometer (NIR Detector) ICG_Tz->FlowCytometer Step 3: Fluorescence Detection

Caption: Pre-targeting workflow for this compound labeling in flow cytometry.

Experimental Protocols

Protocol 1: Preparation of TCO-Modified Antibodies

This protocol describes the modification of a primary antibody with a TCO-NHS ester for use in a pre-targeting strategy.

Materials:

  • Primary antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • TCO-PEGn-NHS ester (n can be varied to optimize linker length)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGn-NHS ester in DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

  • Purification: Remove the unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody using mass spectrometry.

Protocol 2: Staining of Cells with TCO-Modified Antibody and ICG-Tetrazine

This protocol outlines the two-step staining procedure for flow cytometry analysis.

Materials:

  • Single-cell suspension of target cells

  • TCO-modified antibody (from Protocol 1)

  • ICG-Tetrazine

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.

  • Pre-targeting with TCO-Antibody:

    • Add the TCO-modified antibody to the cell suspension at a pre-determined optimal concentration.

    • Incubate for 30-60 minutes at 4°C, protected from light.

    • Wash the cells twice with 2 mL of cold Wash Buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes for each wash.

  • ICG-Tetrazine Labeling:

    • Prepare a fresh solution of ICG-Tetrazine in Flow Cytometry Staining Buffer at a concentration of 1-10 µM (the optimal concentration should be determined empirically).

    • Resuspend the cell pellet in the ICG-Tetrazine solution.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Final Washes:

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer equipped with a near-infrared laser for excitation (e.g., 785 nm) and an appropriate emission filter for ICG (e.g., >810 nm).

Data Presentation

The following tables provide an example of how to present quantitative data from an this compound flow cytometry experiment.

Table 1: Optimization of ICG-Tetrazine Staining Concentration

ICG-Tetrazine Concentration (µM)Mean Fluorescence Intensity (MFI)% Positive Cells
0.1150 ± 205%
0.5800 ± 7545%
1.02500 ± 21092%
5.02650 ± 23093%
10.02700 ± 25094%
Control (no ICG-Tz)50 ± 10<1%

Table 2: Comparison of this compound with a Conventional Fluorophore

Labeling MethodTarget Cell MFINon-Target Cell MFISignal-to-Noise Ratio (Target/Non-Target)
This compound (Pre-targeting)2550 ± 22060 ± 1542.5
Conventional APC-Antibody1800 ± 150120 ± 3015.0

Troubleshooting

Problem Possible Cause Solution
Weak or No Signal Insufficient TCO labeling of the antibody.Optimize the TCO-NHS ester to antibody molar ratio.
Low expression of the target antigen.Use a cell line with higher target expression or amplify the signal with a secondary antibody.
Inefficient ICG-Tetrazine reaction.Increase the incubation time or concentration of ICG-Tetrazine. Ensure ICG-Tetrazine is fresh.
Incorrect flow cytometer settings.Verify the use of appropriate NIR laser and emission filters for ICG.
High Background Staining Non-specific binding of the TCO-antibody.Include a blocking step (e.g., with Fc block) before antibody incubation. Titrate the antibody to the lowest effective concentration.
Excess unbound ICG-Tetrazine.Increase the number of wash steps after ICG-Tetrazine incubation.
Cell aggregates.Filter the cell suspension before analysis.
High Cell Death Toxicity of reagents.Reduce incubation times or reagent concentrations. Ensure all steps are performed at the recommended temperatures.

Logical Relationship Diagram for Troubleshooting

G Start Start Troubleshooting Problem Identify Problem: - Weak/No Signal - High Background - High Cell Death Start->Problem WeakSignal Weak/No Signal Problem->WeakSignal Weak Signal HighBackground High Background Problem->HighBackground High Background CellDeath High Cell Death Problem->CellDeath Cell Death CheckTCO Check TCO Labeling Efficiency WeakSignal->CheckTCO CheckTarget Verify Target Expression WeakSignal->CheckTarget CheckICG Optimize ICG-Tz Staining WeakSignal->CheckICG CheckFCM Verify Cytometer Settings WeakSignal->CheckFCM CheckAbBinding Assess Non-specific Ab Binding HighBackground->CheckAbBinding CheckWashes Optimize Wash Steps HighBackground->CheckWashes CheckAggregates Check for Cell Aggregates HighBackground->CheckAggregates CheckToxicity Evaluate Reagent Toxicity CellDeath->CheckToxicity

Caption: A logical flowchart for troubleshooting this compound flow cytometry experiments.

References

Application Notes and Protocols for In Vivo Imaging Using ICG-TCO

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for performing pre-targeted in vivo near-infrared (NIR) fluorescence imaging using an Indocyanine Green-trans-cyclooctene (ICG-TCO) conjugate. This method leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz)-modified targeting moiety (e.g., an antibody) and the this compound imaging agent.[1][2][3] The pre-targeting approach separates the targeting and imaging steps, allowing for clearance of the unbound targeting molecule, which can significantly enhance target-to-background ratios and improve image contrast compared to direct imaging methods.[4][5] These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical imaging studies.

Principle of the Method

The imaging strategy is a two-step pre-targeting process based on bioorthogonal "click" chemistry.

  • Step 1 (Targeting): A targeting molecule, such as a monoclonal antibody specific to a tumor antigen, is first functionalized with a tetrazine (Tz) moiety. This Tz-antibody conjugate is administered to the subject. A crucial waiting period follows, allowing the conjugate to bind to its target and for any unbound conjugate to clear from the bloodstream and non-target tissues.

  • Step 2 (Imaging): The this compound, a near-infrared fluorescent dye attached to a highly reactive trans-cyclooctene, is administered. The TCO component rapidly and specifically reacts (or "clicks") with the tetrazine moiety already localized at the target site via the IEDDA reaction.

  • Step 3 (Detection): The localization of the ICG dye at the target site is then visualized using a near-infrared (NIR) imaging system. ICG's spectral properties, with absorption and emission in the NIR window (approx. 750-950 nm), allow for deep tissue penetration and minimal autofluorescence, making it ideal for in vivo applications.

This method uncouples the long biological half-life of an antibody from the imaging agent, which can reduce the radiation burden in radionuclide-based approaches and improve signal-to-noise in fluorescence imaging.

Quantitative Data & Experimental Parameters

Successful pre-targeted imaging relies on optimizing several key parameters. The following tables summarize typical starting values derived from studies using the Tz-TCO ligation for in vivo applications. Researchers should optimize these for their specific antibody, target, and animal model.

Table 1: Properties of ICG and Bioorthogonal Reagents

Parameter Value / Description Reference
ICG Excitation (Peak) ~780 nm
ICG Emission (Peak) ~830 nm
Tz-TCO Reaction Type Inverse-electron-demand Diels-Alder (IEDDA)
Tz-TCO Reaction Rate Up to 10⁶ M⁻¹s⁻¹, among the fastest bioorthogonal reactions.

| Reaction Conditions | Physiological (aqueous, 37°C, neutral pH) | |

Table 2: Recommended Experimental Parameters for In Vivo Pre-targeting

Parameter Recommended Range / Value Rationale & Considerations Reference
Tz-Antibody Conjugate Dose 100 - 200 µg per mouse Dose should be sufficient for target saturation. Optimization is critical.
Pre-targeting Interval 24 - 72 hours Allows for optimal accumulation of the antibody at the target and clearance of unbound antibody from circulation.
This compound Dose 1.5 - 5 molar equivalents relative to Tz-Ab A molar excess ensures efficient reaction with the pre-targeted tetrazine. The concentration of ICG should be optimized for the imaging system.
Imaging Timepoints 1, 4, 8, and 24 hours post-ICG-TCO injection ICG itself can clear rapidly. Capturing multiple timepoints allows for determination of the optimal imaging window with the best target-to-background ratio.

| Animal Model | Tumor-bearing xenograft mice (e.g., SCID, nude) | The choice of model depends on the specific research question and the target being investigated. | |

Experimental Protocols

This section details the step-by-step methodology for conducting an in vivo imaging experiment using this compound.

Materials and Reagents
  • This compound: Commercially available (e.g., MedchemExpress) or synthesized in-house. Store protected from light.

  • Tetrazine-functionalized Antibody (Tz-Ab): Specific to the target of interest.

  • Animal Model: e.g., tumor-bearing immunocompromised mice.

  • Vehicle: Sterile Phosphate-Buffered Saline (PBS) or other appropriate formulation buffer.

  • In Vivo Imaging System: Equipped with appropriate NIR laser sources and emission filters for ICG (e.g., IVIS Spectrum).

  • Anesthesia System: For immobilizing animals during injection and imaging.

Preparation of Reagents
  • Tz-Antibody Solution: Prepare the Tz-Ab solution in sterile PBS to the desired concentration for injection (e.g., 1 mg/mL).

  • This compound Solution: Immediately before use, dissolve this compound in a small amount of DMSO, then dilute with sterile PBS to the final injection volume. Protect the solution from light. The final concentration of DMSO should be minimized (<5% v/v).

In Vivo Administration and Imaging Workflow
  • Baseline Imaging: Anesthetize the animal and acquire a baseline fluorescence image before any injections to assess autofluorescence levels.

  • Step 1: Administer Tz-Antibody:

    • Inject the appropriate dose of Tz-Ab (e.g., 100-200 µg) into the animal, typically via intravenous (tail vein) injection.

    • House the animal under standard conditions for the predetermined pre-targeting interval (24-72 hours) to allow for antibody distribution and clearance.

  • Step 2: Administer this compound:

    • After the pre-targeting interval, anesthetize the animal.

    • Inject the prepared this compound solution intravenously.

  • Step 3: NIR Fluorescence Imaging:

    • Place the anesthetized animal in the in vivo imaging system.

    • Acquire images at multiple timepoints (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h) post-ICG-TCO injection.

    • Use an excitation filter around 780 nm and an emission filter around 830 nm. Optimize exposure time to achieve good signal without saturation.

  • Controls:

    • Blocking Control: Administer a non-Tz-functionalized antibody followed by this compound to assess non-specific uptake.

    • This compound Only: Administer only this compound to visualize its intrinsic biodistribution and clearance profile.

Data Analysis
  • Using the imaging software, draw Regions of Interest (ROI) over the target tissue (e.g., tumor) and a non-target background tissue (e.g., muscle).

  • Quantify the average fluorescence intensity (radiant efficiency or photon counts) within each ROI.

  • Calculate the Target-to-Background Ratio (TBR) at each time point by dividing the mean signal intensity of the target ROI by that of the background ROI.

  • For confirmation, organs can be dissected after the final imaging session for ex vivo imaging to verify the signal source.

Visualizations

Chemical Ligation Pathway

Caption: Bioorthogonal IEDDA reaction between Tz-Antibody and this compound.

Experimental Workflow

In_Vivo_Workflow A Prepare Animal (Anesthetize) B Acquire Baseline NIR Image A->B C Step 1: Inject Tetrazine-Antibody (IV) B->C D Pre-targeting Interval (24-72 hours) Allow for clearance C->D E Step 2: Inject This compound Probe (IV) D->E F Step 3: Acquire NIR Images (Multiple timepoints) E->F G Data Analysis (ROI, TBR) F->G H Ex Vivo Validation (Optional) G->H

Caption: Workflow for pre-targeted in vivo imaging with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ICG-TCO Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the signal-to-noise ratio (SNR) in experiments utilizing Indocyanine Green (ICG) and trans-cyclooctene (TCO) bioorthogonal chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the ICG-TCO bioorthogonal reaction?

The this compound reaction is a type of "click chemistry" used for molecular labeling. It involves an inverse-electron-demand Diels-Alder cycloaddition between a tetrazine (Tz) moiety, which is typically conjugated to the fluorescent dye ICG, and a strained dienophile, trans-cyclooctene (TCO).[1][2] This reaction is known for its exceptionally fast kinetics and high specificity, allowing for the precise labeling of molecules in complex biological environments without the need for cytotoxic catalysts.[1] The reaction forms a stable dihydropyridazine bond and is irreversible, releasing nitrogen gas as the only byproduct.[2]

Q2: What are the main factors that affect the signal-to-noise ratio in my this compound experiments?

Several factors can influence the SNR of your this compound experiments. These can be broadly categorized as:

  • Labeling Efficiency: Incomplete or inefficient labeling of your target molecule with either the ICG-tetrazine or the TCO will result in a weaker signal.

  • Background Signal: High background fluorescence can be caused by unbound ICG-tetrazine, non-specific binding of the labeled molecules, or autofluorescence from biological samples.

  • Reaction Kinetics: The speed of the TCO-tetrazine ligation is crucial, especially in dynamic systems. The choice of TCO and tetrazine structures can significantly impact reaction rates.[3]

  • ICG-Specific Issues: ICG derivatives can be amphiphilic and may cause aggregation of proteins like antibodies. There can also be non-covalent binding of the ICG dye to proteins, which contributes to background signal.

  • Imaging System and Settings: The sensitivity of your imaging system, as well as settings like exposure time and gain, will directly affect the measured SNR.

Q3: How do I choose the right TCO and tetrazine derivatives for my experiment?

The choice of TCO and tetrazine derivatives can impact both the reaction rate and the stability of your reagents. Generally, more strained TCO structures will exhibit faster reaction kinetics. However, some highly reactive TCOs may have lower stability in certain biological environments. For tetrazines, electron-withdrawing groups can increase the reaction rate, while electron-donating groups may hinder it. It is advisable to consult the manufacturer's data for specific reaction rates and stability information for the derivatives you are considering.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments and provides actionable solutions.

Issue 1: Low or No ICG Signal

Potential Cause Recommended Solution
Inefficient Labeling of Target Molecule with TCO-NHS Ester - Hydrolyzed NHS Ester: Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. - Competing Amines in Buffer: Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers like PBS, HEPES, or borate at a pH of 7.2-9.0. - Suboptimal Molar Excess: Optimize the molar excess of the TCO-NHS ester. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess is often recommended.
Inefficient Labeling with ICG-Tetrazine-NHS Ester The same principles as for TCO-NHS ester labeling apply. Ensure the ICG-tetrazine-NHS ester is not hydrolyzed and that the reaction conditions are optimal.
Slow or Incomplete TCO-Tetrazine Ligation - Suboptimal Reactants: Consider using a more reactive TCO or tetrazine derivative if kinetics are a limiting factor. - Steric Hindrance: If labeling a large biomolecule, steric hindrance around the TCO or tetrazine moiety might slow the reaction. Consider using a linker (e.g., PEG) to increase accessibility.
Degradation of ICG Protect ICG-containing solutions from light to prevent photobleaching. Prepare fresh solutions as needed.

Issue 2: High Background Signal

Potential Cause Recommended Solution
Excess Unbound ICG-Tetrazine - Purification: After the TCO-tetrazine ligation, purify the final conjugate to remove any unreacted ICG-tetrazine. Size-exclusion chromatography is a common method. - Washing Steps: In cell-based assays, ensure thorough washing steps to remove unbound fluorescent probes.
Non-Specific Binding of Labeled Antibody/Protein - Blocking: Use appropriate blocking agents (e.g., BSA, serum) to reduce non-specific binding to surfaces or cells. - Antibody Purity: High-quality, purified antibodies are essential. Aggregates can lead to non-specific binding.
Protein Aggregation Induced by ICG ICG-sulfo-OSu is known to be amphiphilic and can cause antibody aggregation. This can lead to high background and poor tumor-to-background ratios. - Purification is Critical: Use size-exclusion HPLC to separate the desired monomeric immunoconjugate from high molecular weight aggregates.
Non-Covalent Binding of ICG ICG can bind non-covalently to proteins, contributing to background. - Purification Method: After conjugation, consider purification steps that can remove non-covalently bound dye, such as extraction with ethyl acetate.

Below is a troubleshooting decision tree to help guide you through resolving low signal-to-noise ratio issues.

G Troubleshooting Low this compound Signal-to-Noise Ratio start Low SNR check_signal Is the ICG signal weak? start->check_signal check_background Is the background high? start->check_background weak_signal_yes Weak Signal check_signal->weak_signal_yes Yes high_bg_yes High Background check_background->high_bg_yes Yes verify_labeling Verify labeling efficiency of both biomolecule-TCO and ICG-tetrazine weak_signal_yes->verify_labeling labeling_ok Labeling Confirmed verify_labeling->labeling_ok Yes labeling_bad Low Labeling verify_labeling->labeling_bad No check_ligation Check TCO-tetrazine ligation efficiency labeling_ok->check_ligation optimize_labeling Optimize labeling protocol: - Check NHS ester hydrolysis - Use amine-free buffers - Adjust molar excess labeling_bad->optimize_labeling ligation_bad Incomplete Ligation check_ligation->ligation_bad Incomplete optimize_ligation Optimize ligation: - Increase incubation time/temp - Use more reactive TCO/Tz - Add PEG linker for accessibility ligation_bad->optimize_ligation check_purification Was the final conjugate purified? high_bg_yes->check_purification purification_no No check_purification->purification_no purification_yes Yes check_purification->purification_yes purify_conjugate Purify conjugate to remove unbound ICG-tetrazine purification_no->purify_conjugate check_nsb Check for non-specific binding (NSB) and/or aggregation purification_yes->check_nsb nsb_present NSB/Aggregation Present check_nsb->nsb_present Yes optimize_assay Optimize assay conditions: - Add blocking agents - Use SE-HPLC to remove aggregates - Consider alternative purification nsb_present->optimize_assay G cluster_0 Step 1: TCO Labeling cluster_1 Step 2: ICG-Tz Ligation protein Protein with primary amines (e.g., Antibody) reaction1 Incubate (RT, 1 hr, pH 7.2-9.0) protein->reaction1 tco_nhs TCO-NHS Ester (in anhydrous DMSO) tco_nhs->reaction1 purification1 Purify (Desalting column) reaction1->purification1 tco_protein TCO-labeled Protein reaction2 Incubate (RT, 1-2 hr) tco_protein->reaction2 purification1->tco_protein icg_tz ICG-Tetrazine icg_tz->reaction2 purification2 Purify (SEC/HPLC) reaction2->purification2 icg_protein ICG-labeled Protein final_product Purified ICG-Protein for experiment icg_protein->final_product purification2->icg_protein

References

Technical Support Center: Troubleshooting Low ICG-TCO Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ICG-TCO labeling. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your this compound conjugation experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues that can lead to low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio for conjugating an this compound moiety to a tetrazine-labeled molecule?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the this compound-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your specific system.[1]

Q2: What are the recommended reaction buffers and pH for this compound labeling?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with a typical pH range of 6 to 9.[1][2] Phosphate-buffered saline (PBS) is a commonly used buffer.[1] When labeling a primary amine (like a lysine residue on an antibody) with an NHS-ester to introduce the TCO group, it is critical to use an amine-free buffer, such as 100 mM sodium phosphate with 150 mM sodium chloride at a pH of 7.5, to prevent the NHS ester from reacting with the buffer components.

Q3: What is the ideal temperature and duration for the this compound and tetrazine reaction?

A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes. For less reactive partners or to ensure completion, the incubation time can be extended up to 2 hours or even overnight at 4°C. In some cases, incubating at 37°C or 40°C can be used to accelerate the reaction.

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems.

Q5: How can I monitor the progress of the TCO-tetrazine reaction?

A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorption band, which is typically between 510 and 550 nm.

Troubleshooting Guide for Low Labeling Efficiency

This guide is structured to help you identify and resolve potential causes of low this compound labeling efficiency.

Issue 1: Low or No Labeling of the Target Molecule with this compound

Potential Cause: Hydrolysis of the NHS ester on your this compound reagent. Recommended Solution:

  • Allow the this compound-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF immediately before use.

  • Avoid buffers containing primary amines (e.g., Tris or glycine) during the labeling reaction as they will compete with your target molecule.

Potential Cause: Suboptimal pH for the NHS ester reaction. Recommended Solution:

  • Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0. This range provides a good balance for efficient acylation while minimizing the hydrolysis of the NHS ester.

Potential Cause: Low concentration of your protein or target molecule. Recommended Solution:

  • Concentrate your protein solution before labeling. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess of the this compound-NHS ester is recommended to drive the reaction.

Issue 2: Low Yield of the Final Conjugated Product

Potential Cause: Degradation of TCO or tetrazine reactants. Recommended Solution:

  • Use freshly prepared solutions for your experiments.

  • Be aware that TCOs can undergo trans-to-cis isomerization, which can be promoted by thiols or copper-containing serum proteins.

  • Tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media. Store reagents as recommended by the manufacturer, protected from light and moisture.

Potential Cause: Steric hindrance. Recommended Solution:

  • If the this compound and tetrazine moieties are attached to large, bulky molecules, steric hindrance can impede the reaction. Consider using reagents with longer, flexible spacers, such as PEG linkers, to improve the accessibility of the reactive groups.

Potential Cause: Aggregation of the ICG-labeled molecule. Recommended Solution:

  • Indocyanine green (ICG) is amphiphilic and can cause aggregation of proteins like antibodies, especially at higher labeling ratios. This can lead to a lower yield of the desired, non-aggregated conjugate.

  • Purify the this compound labeled intermediate using size-exclusion chromatography (SEC) to remove aggregates before the final conjugation step.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for TCO-NHS Ester Labeling
ParameterRecommended ValueNotes
Buffer Amine-free (e.g., PBS)Avoid Tris and glycine buffers.
pH 7.2 - 9.0Balances reactivity and NHS ester stability.
Molar Excess of TCO-NHS 20-foldFor protein concentrations of 1-5 mg/mL.
Reaction Time 1 hourAt room temperature.
Quenching Buffer 1 M Tris-HCl, pH 8.0Final concentration of 50-100 mM.
Protocol 1: General Procedure for Labeling a Protein with this compound-NHS Ester
  • Buffer Exchange: Prepare your protein at a concentration of 1-5 mg/mL in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the this compound-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20-fold molar excess of the this compound-NHS ester stock solution to your protein solution. Incubate for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes.

  • Purification: Remove excess, unreacted this compound-NHS ester using a desalting column or through dialysis. The this compound-labeled protein is now ready for conjugation with a tetrazine-modified molecule.

Table 2: Recommended Reaction Conditions for TCO-Tetrazine Ligation
ParameterRecommended ValueNotes
Buffer PBS, pH 7.4Or other suitable aqueous buffers.
Molar Ratio (Tetrazine:TCO) 1.05:1 to 1.5:1A slight excess of tetrazine is often used.
Temperature Room TemperatureCan be performed at 4°C or 37°C/40°C.
Reaction Time 30 - 60 minutesCan be extended if needed.
Protocol 2: General Procedure for this compound and Tetrazine Conjugation
  • Preparation: Prepare the this compound-labeled molecule and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reactant Calculation: Determine the volumes of each solution required to achieve the desired molar ratio (typically a slight excess of the tetrazine-labeled molecule).

  • Conjugation: Mix the this compound-labeled molecule with the tetrazine-labeled molecule.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C until further use.

Visualizations

Workflow_ICG_TCO_Labeling cluster_step1 Step 1: this compound Labeling cluster_step2 Step 2: TCO-Tetrazine Ligation Protein Protein (in amine-free buffer) Reaction1 Incubate (RT, 1 hr) Protein->Reaction1 ICG_TCO_NHS This compound-NHS (freshly prepared) ICG_TCO_NHS->Reaction1 Quench Quench (Tris buffer) Reaction1->Quench Purify1 Purify (Desalting/Dialysis) Quench->Purify1 ICG_TCO_Protein This compound Labeled Protein Purify1->ICG_TCO_Protein Reaction2 Incubate (RT, 1 hr) ICG_TCO_Protein->Reaction2 Tetrazine_Molecule Tetrazine-labeled molecule Tetrazine_Molecule->Reaction2 Purify2 Purify (optional) (SEC) Reaction2->Purify2 Final_Conjugate Final ICG-Conjugate Purify2->Final_Conjugate Troubleshooting_Low_Labeling Start Low this compound Labeling Efficiency Check_Labeling_Step Problem in this compound labeling step? Start->Check_Labeling_Step Check_Conjugation_Step Problem in TCO-Tetrazine conjugation? Check_Labeling_Step->Check_Conjugation_Step No NHS_Hydrolysis NHS Ester Hydrolysis? - Use fresh reagents - Anhydrous solvent - Equilibrate to RT Check_Labeling_Step->NHS_Hydrolysis Yes Degradation Reactant Degradation? - Use fresh solutions - Protect from light Check_Conjugation_Step->Degradation Yes Wrong_pH Suboptimal pH? - Use pH 7.2-9.0 - Amine-free buffer NHS_Hydrolysis->Wrong_pH Low_Concentration Low Protein Conc.? - Concentrate protein - Increase molar excess Wrong_pH->Low_Concentration Steric_Hindrance Steric Hindrance? - Use longer linkers (PEG) Degradation->Steric_Hindrance Aggregation ICG-induced Aggregation? - Purify intermediate by SEC - Optimize labeling ratio Steric_Hindrance->Aggregation

References

Technical Support Center: ICG-TCO Non-Specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ICG-TCO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to help you minimize non-specific binding and achieve high-quality results in your bioorthogonal labeling experiments.

Troubleshooting Guide

This guide addresses common issues related to non-specific binding of this compound during cell labeling and imaging experiments.

Issue 1: High Background Fluorescence Across the Entire Sample

High background fluorescence can obscure your specific signal, leading to a low signal-to-noise ratio.

Question: My entire sample is showing high background fluorescence after labeling with this compound. What are the potential causes and how can I fix this?

Answer: High background fluorescence is a common issue and can stem from several factors. Here’s a step-by-step guide to troubleshoot this problem:

Potential Causes and Solutions:

Potential Cause Recommended Solution
Excess Probe Concentration The concentration of this compound may be too high, leading to increased non-specific interactions. Solution: Perform a concentration titration to determine the optimal this compound concentration that provides a strong specific signal with minimal background. Start with a lower concentration and incrementally increase it.
Inadequate Blocking Failure to effectively block non-specific binding sites on cells or the substrate can result in high background. Solution: Optimize your blocking step. Increase the concentration of your blocking agent or try a different agent. See the "Blocking Agents" section for a comparison.
Insufficient Washing Residual, unbound this compound that is not adequately washed away will contribute to background fluorescence. Solution: Increase the number and/or duration of your wash steps post-labeling. Ensure gentle agitation during washing to enhance removal of unbound probe.
Hydrophobic Interactions The ICG dye is amphiphilic and can non-specifically associate with hydrophobic components of cells and substrates.[1] Solution: Include a low concentration of a non-ionic detergent, such as Tween-20 (0.05-0.1%), in your wash buffers to disrupt these interactions.
Long Incubation Time Prolonged incubation with this compound can increase the likelihood of non-specific binding. Solution: Reduce the incubation time. The optimal time will depend on the specific cell type and experimental conditions.

Workflow for Troubleshooting High Background

high_background_workflow start High Background Observed titrate Titrate this compound Concentration start->titrate optimize_blocking Optimize Blocking Step (Agent & Concentration) titrate->optimize_blocking If still high improve_washing Improve Wash Steps (Number & Duration) optimize_blocking->improve_washing If still high add_detergent Add Detergent to Wash Buffer (e.g., Tween-20) improve_washing->add_detergent If still high reduce_incubation Reduce Incubation Time add_detergent->reduce_incubation If still high end Reduced Background reduce_incubation->end Problem Solved live_cell_labeling cluster_prep Cell Preparation cluster_labeling Labeling cluster_post Post-Labeling seed 1. Seed Cells wash1 2. Wash with PBS seed->wash1 block 3. Block (e.g., 2% BSA) wash1->block prepare_icg 4. Prepare this compound Solution add_icg 5. Incubate with this compound block->add_icg prepare_icg->add_icg wash2 6. Wash (e.g., PBS + 0.05% Tween-20) add_icg->wash2 image 7. Image Cells wash2->image nsb_mechanism cluster_causes Causes of Non-Specific Binding cluster_solutions Prevention Strategies hydrophobic Hydrophobic/ Ionic Interactions cell Cell Surface hydrophobic->cell NSB aggregation This compound Aggregation aggregation->cell NSB protein_binding Binding to Surface Proteins protein_binding->cell NSB excess_probe Excess Unbound Probe excess_probe->cell NSB blocking Blocking Agents (BSA, Casein) blocking->protein_binding Prevents detergent Detergents (Tween-20) detergent->hydrophobic Disrupts optimize_conc Optimize Concentration optimize_conc->excess_probe Reduces washing Thorough Washing washing->excess_probe Removes centrifuge Centrifuge Probe Solution centrifuge->aggregation Reduces icg_tco This compound Probe icg_tco->hydrophobic icg_tco->aggregation icg_tco->excess_probe

References

Technical Support Center: Optimizing ICG-TCO Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ICG-TCO cell labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your this compound cell labeling workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for cell labeling?

This compound is a fluorescent probe that combines Indocyanine Green (ICG), a near-infrared dye, with trans-cyclooctene (TCO). The labeling process is typically a two-step bioorthogonal reaction. First, a biomolecule of interest on the cell surface (e.g., an antibody target) is tagged with a tetrazine (Tz) molecule. Then, this compound is introduced and the TCO group reacts specifically and efficiently with the tetrazine in a catalyst-free "click" reaction known as an inverse-electron-demand Diels-Alder cycloaddition.[1][2][3][4] This results in covalent labeling of the cells with the ICG fluorophore.

Q2: What are the recommended starting concentrations for this compound and the tetrazine-modified component?

For the initial labeling with a tetrazine-modified antibody, a concentration range of 10-100 nM is a good starting point.[5] For the subsequent this compound ligation step, a concentration of 1-5 µM is typically recommended. It is crucial to empirically determine the optimal concentrations for your specific cell type and experimental setup.

Q3: What is the ideal incubation time and temperature for the this compound ligation reaction?

The TCO-tetrazine reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes. For live cell staining, incubation times of 10-30 minutes are common. Depending on the reactivity of the specific tetrazine and TCO derivatives, incubation can be extended up to 2 hours or performed at 4°C or 37°C.

Q4: Do I need a catalyst for the this compound and tetrazine reaction?

No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This makes it particularly well-suited for applications in biological systems and live-cell imaging.

Q5: How can I avoid cytotoxicity in my cell labeling experiments?

ICG itself can be cytotoxic at higher concentrations. Studies have shown that ICG concentrations over 0.25 mg/mL can significantly decrease cell viability. While the concentrations used for this compound labeling are generally much lower, it is always recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration range for your specific cell type. A standard MTT or live/dead cell viability assay can be used for this purpose.

Q6: What buffers are recommended for the labeling reaction?

For the TCO-tetrazine ligation step, aqueous buffers such as Phosphate-Buffered Saline (PBS) at a pH range of 6 to 9 are suitable. However, if you are first labeling a protein or antibody with a TCO-NHS ester, it is critical to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Fluorescence Signal Inefficient initial labeling with TCO-NHS ester: The NHS ester is moisture-sensitive and can hydrolyze. The reaction is also pH-dependent.- Allow the TCO-NHS ester vial to equilibrate to room temperature before opening. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use. - Use an amine-free buffer (e.g., PBS) at a pH between 7.2 and 9.0 for the labeling reaction.
Suboptimal stoichiometry: Incorrect molar ratio of this compound to tetrazine.Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the this compound reagent is often beneficial.
Degradation of tetrazine: The tetrazine ring can be unstable in certain aqueous environments or in the presence of nucleophiles.Perform the this compound ligation step as soon as possible after labeling with the tetrazine moiety.
High Background Fluorescence Insufficient washing: Excess unbound this compound remains in the sample.Gently wash the cells two to three times with fresh, pre-warmed imaging medium after the ligation step.
Non-specific binding of this compound: The probe may be binding to cellular components other than the tetrazine-labeled target.Include appropriate controls, such as cells that have not been labeled with tetrazine but are incubated with this compound. Consider using a blocking agent if non-specific binding is high.
Cell Death or Poor Viability This compound concentration is too high: ICG can be toxic at elevated concentrations.Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell type using a cytotoxicity assay.
Extended incubation times: Prolonged exposure to the labeling reagents may be harmful to the cells.Optimize the incubation time; the TCO-tetrazine reaction is very fast and may not require long incubation periods.
Inconsistent Results Inaccurate quantification of reactants: Concentrations of stock solutions may be incorrect.Use a reliable method like UV-Vis spectroscopy to accurately determine the concentration of your tetrazine and this compound stock solutions.
Precipitation of reactants: The this compound probe may not be fully soluble in the reaction buffer.Use PEGylated linkers on your TCO to enhance aqueous solubility. A small percentage of an organic co-solvent like DMSO can be added, but its compatibility with your cells must be verified.

Data Presentation

Table 1: Recommended Concentration and Incubation Parameters for Two-Step Cell Labeling

Step Reagent Concentration Range Incubation Time Temperature
1. Pre-targeting TCO-labeled Antibody10-100 nM30-60 minutes37°C
2. Ligation ICG-Tetrazine1-10 µM15-30 minutesRoom Temperature or 37°C

Note: The above table assumes a scenario where the antibody is labeled with TCO and the ICG molecule has the tetrazine moiety. The roles can be reversed.

Table 2: Key Kinetic and Reaction Condition Data for TCO-Tetrazine Ligation

Parameter Value/Range Buffer/Solvent Reference
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹Aqueous Buffers
Reaction pH 6 - 9PBS Buffer
Stoichiometry (Tetrazine:TCO) 1.05 - 1.5 : 1PBS Buffer

Experimental Protocols

Protocol 1: Two-Step Cell Labeling using a TCO-Modified Antibody and ICG-Tetrazine

Materials:

  • Cells of interest

  • TCO-modified antibody specific to a cell surface target

  • ICG-Tetrazine

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Anhydrous DMSO

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable vessel for imaging or flow cytometry.

  • Pre-targeting with TCO-Antibody:

    • Dilute the TCO-labeled antibody in live-cell imaging medium to the desired concentration (e.g., 10-100 nM).

    • Remove the culture medium from the cells and add the antibody solution.

    • Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.

  • ICG-Tetrazine Ligation:

    • Prepare a stock solution of ICG-Tetrazine in anhydrous DMSO (e.g., 1 mM).

    • Dilute the ICG-Tetrazine stock solution in imaging medium to the desired final concentration (e.g., 1-5 µM).

    • Add the ICG-Tetrazine solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

  • Final Washing: Wash the cells two to three times with fresh imaging medium to remove unbound ICG-Tetrazine.

  • Analysis: The cells are now labeled and ready for analysis by fluorescence microscopy or flow cytometry.

Protocol 2: Cytotoxicity Assay

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • 96-well plates

  • MTT reagent (or other viability assay reagent)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a period relevant to your labeling experiment (e.g., 1-4 hours).

  • Viability Assay (MTT Example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of viable cells for each this compound concentration relative to the untreated control.

Mandatory Visualizations

Experimental_Workflow cluster_pretargeting Step 1: Pre-targeting cluster_ligation Step 2: Ligation cluster_analysis Step 3: Analysis start Prepare Cells in Culture add_ab Incubate with TCO-labeled Antibody (10-100 nM, 37°C, 30-60 min) start->add_ab wash1 Wash to Remove Unbound Antibody add_ab->wash1 add_icg Incubate with ICG-Tetrazine (1-5 µM, RT, 15-30 min) wash1->add_icg Bioorthogonal Reaction wash2 Wash to Remove Unbound ICG-Tetrazine add_icg->wash2 analysis Fluorescence Microscopy or Flow Cytometry wash2->analysis

Caption: Workflow for two-step cell labeling with this compound.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low/No Fluorescence Signal cause1 Inefficient TCO-NHS Labeling? start->cause1 cause2 Suboptimal Stoichiometry? start->cause2 cause3 Tetrazine Instability? start->cause3 sol1 Check pH (7.2-9.0) Use Amine-Free Buffer Use Fresh NHS Ester cause1->sol1 sol2 Titrate this compound Concentration (1.05-1.5x excess) cause2->sol2 sol3 Perform Ligation Promptly After Tetrazine Labeling cause3->sol3

References

Technical Support Center: ICG-TCO Photostability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ICG-TCO. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common photostability issues and provide potential solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

A: this compound is a fluorescent probe that combines Indocyanine Green (ICG), a near-infrared (NIR) dye, with a trans-cyclooctene (TCO) group. This TCO moiety allows for bioorthogonal conjugation to molecules containing a tetrazine group, a reaction widely used for in vivo imaging and targeted therapies.

Photostability is a critical concern because ICG is inherently susceptible to photobleaching—the irreversible photochemical destruction of a fluorophore upon exposure to light.[1] This leads to a diminished fluorescence signal, which can limit observation times and affect the quantification of imaging data.[2] The photobleaching of ICG is primarily caused by photo-oxidation.[3][4]

Q2: How does the photostability of this compound compare to unconjugated ICG?

A: There is limited direct comparative data on the photostability of this compound versus free ICG. However, it is reasonable to assume that the ICG moiety in the this compound conjugate will exhibit similar photobleaching characteristics to free ICG. The conjugation with TCO is unlikely to fundamentally alter the electronic structure of the ICG core responsible for its fluorescence and photobleaching. Therefore, the solutions and strategies for improving the photostability of ICG are generally applicable to this compound.

Q3: What are the primary factors that contribute to the degradation of this compound?

A: The degradation of the ICG component of this compound is influenced by several factors:

  • Light Exposure: Prolonged or high-intensity light exposure is the primary driver of photobleaching.[3]

  • Aqueous Environment: ICG is known to be unstable in aqueous solutions, with degradation occurring even in the dark.

  • Temperature: Elevated temperatures can accelerate the degradation of ICG.

  • pH: ICG is more stable in neutral to slightly alkaline conditions and degrades in acidic environments.

  • Presence of Oxygen: Photo-oxidation is a major degradation pathway, so the presence of dissolved oxygen is a key factor.

The TCO component also has stability considerations, being prone to isomerization, particularly in the presence of thiols.

Troubleshooting Guide

Issue 1: Rapid loss of fluorescence signal during imaging.

This is a classic sign of photobleaching. Here are some steps to mitigate this issue:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or time-lapse intervals.

  • Use a More Stable Formulation: Consider using one of the stabilization strategies outlined in the "Solutions for Enhancing Photostability" section below.

  • Optimize Imaging Filters: Ensure that your filter sets are optimized for ICG's excitation and emission spectra to maximize signal collection and minimize the required excitation power.

Issue 2: Inconsistent fluorescence signal between experiments.

Variability in signal can be due to differences in sample preparation and handling.

  • Standardize this compound Preparation: Prepare fresh solutions of this compound for each experiment, as it degrades in aqueous solution over time. If you must store solutions, do so at 4°C in the dark and use within a day or two.

  • Control for Environmental Factors: Protect your this compound solutions from light and elevated temperatures at all times.

  • Consistent Conjugation Protocol: Ensure that your this compound to tetrazine-labeled molecule conjugation protocol is consistent in terms of concentration, reaction time, and temperature.

Issue 3: Low fluorescence signal after conjugation.

A weak signal post-conjugation can be due to several factors:

  • Degradation of this compound Prior to Conjugation: If the this compound has degraded before the reaction, the resulting conjugate will have a lower fluorescence.

  • Inefficient Conjugation: The TCO moiety can lose its reactivity over time. It is recommended to store this compound under an inert gas like argon at low temperatures (e.g., -80°C) to preserve the TCO group.

  • Quenching Effects: At high concentrations, ICG can exhibit self-quenching, where the fluorescence intensity decreases. Ensure you are working within an optimal concentration range.

Solutions for Enhancing Photostability

Several strategies can be employed to improve the photostability of this compound. The choice of method will depend on the specific experimental requirements.

Encapsulation in Nanoparticles

Encapsulating ICG in various types of nanoparticles has been shown to significantly enhance its photostability. This approach physically shields the ICG molecule from the surrounding environment.

  • Polymeric Nanoparticles: Entrapping ICG in polymeric nanoparticles can significantly increase its half-life in aqueous solution and under illumination.

  • Liposomes: Liposomal formulations can also protect ICG from degradation. The addition of antioxidants like α-tocopherol to the liposome membrane can further inhibit photobleaching.

  • Zein-Phosphatidylcholine Hybrid Nanoparticles: These nanoparticles have been shown to effectively inhibit ICG aggregation and degradation.

Formulation with Stabilizing Agents
  • Surfactants: Non-ionic surfactants, such as Tween 20, have been shown to stabilize ICG in aqueous solutions, with minimal decrease in fluorescence intensity over extended periods.

  • Pillararenes: Water-soluble pillararenes can form host-guest complexes with ICG, which can protect it from degradation under light and in acidic environments.

  • Adsorption onto Nanoparticles: Localizing ICG near metallic gold colloids has been demonstrated to increase its photostability. Similarly, adsorption onto magnetic nanoparticles has also been shown to enhance photostability.

Quantitative Data on ICG Stability
ConditionStability Metric (Half-life, t½)Reference
Free ICG in aqueous solution16.8 ± 1.5 hours
Free ICG exposed to room light14.4 ± 2.4 hours
Free ICG at 42°C10.1 ± 0.6 hours
ICG in polymeric nanoparticles (aqueous)72.2 ± 6.1 hours
ICG in polymeric nanoparticles (room light)73.7 ± 7.5 hours
ICG in polymeric nanoparticles (42°C)62.4 ± 1.7 hours
Nano-dICG (dimeric ICG nanoemulsion)-9.6% degradation vs. -46.3% for free ICG

Experimental Protocols

Protocol 1: Assessment of this compound Photostability

This protocol provides a general method for comparing the photostability of different this compound formulations.

Materials:

  • This compound solution (and stabilized formulations)

  • Phosphate-buffered saline (PBS) or other relevant buffer

  • Fluorometer or fluorescence microscope with a suitable NIR laser and detector

  • Cuvettes or microscope slides

Methodology:

  • Prepare solutions of this compound and your stabilized formulations at the same concentration in your desired buffer.

  • Transfer the solutions to a cuvette or place a drop on a microscope slide.

  • Measure the initial fluorescence intensity (F₀) using a fluorometer or by acquiring an initial image on a microscope. Use an excitation wavelength around 780 nm and measure emission around 810 nm.

  • Continuously illuminate the sample with the excitation light source at a fixed intensity.

  • Record the fluorescence intensity (Fₜ) at regular time intervals over a defined period.

  • Plot the normalized fluorescence intensity (Fₜ / F₀) as a function of time.

  • The rate of fluorescence decay is indicative of the photostability. A slower decay rate signifies higher photostability.

Protocol 2: Preparation of ICG-Encapsulated Polymeric Nanoparticles

This is a general example and may need optimization for your specific polymer system.

Materials:

  • ICG

  • Biodegradable polymer (e.g., PLGA)

  • Organic solvent (e.g., acetone or dichloromethane)

  • Aqueous solution with a surfactant (e.g., PVA or poloxamer)

Methodology:

  • Dissolve the polymer and ICG in the organic solvent.

  • Prepare an aqueous solution containing the surfactant.

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature under a fume hood to allow the organic solvent to evaporate.

  • As the solvent evaporates, the polymer will precipitate, forming nanoparticles that encapsulate the ICG.

  • Collect the nanoparticles by centrifugation and wash them to remove excess surfactant and non-encapsulated ICG.

  • Resuspend the nanoparticles in the desired buffer for your experiments.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Fluorescence Issues cluster_rapid Troubleshooting Rapid Signal Loss cluster_inconsistent Troubleshooting Inconsistent Signal cluster_low Troubleshooting Low Signal Start Fluorescence Signal Issue Issue_Type What is the issue? Start->Issue_Type Rapid_Loss Rapid Signal Loss Issue_Type->Rapid_Loss Rapid Loss Inconsistent_Signal Inconsistent Signal Issue_Type->Inconsistent_Signal Inconsistent Low_Signal Low Signal Issue_Type->Low_Signal Low Reduce_Intensity Reduce Light Intensity Rapid_Loss->Reduce_Intensity Fresh_Solution Prepare Fresh Solutions Inconsistent_Signal->Fresh_Solution Check_Storage Check this compound Storage Low_Signal->Check_Storage Minimize_Exposure Minimize Exposure Time Reduce_Intensity->Minimize_Exposure Use_Stabilizer Use Stabilizing Formulation Minimize_Exposure->Use_Stabilizer Control_Environment Control Light/Temp Fresh_Solution->Control_Environment Standardize_Protocol Standardize Protocol Control_Environment->Standardize_Protocol Optimize_Conjugation Optimize Conjugation Check_Storage->Optimize_Conjugation Check_Concentration Check for Quenching Optimize_Conjugation->Check_Concentration

References

Technical Support Center: ICG-TCO Bioorthogonal Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Indocyanine Green (ICG) conjugated to tetrazine (Tz) for bioorthogonal imaging of trans-cyclooctene (TCO)-modified targets. The primary focus is on reducing background fluorescence to improve the signal-to-noise ratio in pre-targeting experiments.

Troubleshooting Guide

This section addresses specific issues encountered during ICG-TCO imaging experiments.

Question: Why is there high background fluorescence throughout my image, obscuring the target signal?

Answer: High background is typically the most common issue in pre-targeting experiments. It usually stems from an excess of unbound fluorescent probe or incomplete clearance of the TCO-modified primary agent from circulation.

Possible Causes & Solutions:

  • Insufficient Clearance of Primary Agent: The TCO-modified antibody or protein has a long circulatory half-life. If the ICG-tetrazine probe is injected too soon, it will react with the primary agent still in the bloodstream, creating a high systemic background signal.

    • Solution: Increase the time interval between the injection of the TCO-modified agent and the ICG-tetrazine probe. This allows for natural clearance of the unbound primary agent, maximizing the ratio of target-bound to circulating agent. Optimization of this time interval (from 24 to 72 hours) is critical.[1][2][3]

  • Excess Unbound ICG-Tetrazine: The imaging probe itself can contribute to background if not cleared efficiently.

    • Solution 1 (Fluorogenic Probes): Use an ICG-tetrazine probe designed to be "fluorogenic." In these probes, the tetrazine moiety quenches the fluorescence of the nearby ICG dye. The fluorescence is only "turned on" after the bioorthogonal reaction with TCO, meaning unbound probes contribute minimally to the background signal.[4]

    • Solution 2 (Optimize Dose): Reduce the concentration of the injected ICG-tetrazine probe to the minimum required for sensitive detection.

  • Use of a Clearing Agent: For the most effective reduction of background from circulating TCO-agent, a clearing or masking agent can be administered.

    • Solution: After the primary TCO-agent has had time to accumulate at the target, inject a tetrazine-functionalized clearing agent (e.g., a dextran polymer).[5] This agent will react with and "mask" the circulating TCO-moieties, facilitating their rapid removal from the bloodstream before the ICG-tetrazine is administered.

Question: My signal at the target site is weak, even with low background. How can I improve it?

Answer: A weak target signal indicates an issue with one of the core components of the reaction: the TCO-modification, the tetrazine probe, or the binding affinity of the primary agent.

Possible Causes & Solutions:

  • Inefficient TCO Labeling: The primary antibody or molecule may not have a sufficient number of reactive TCO groups attached. Standard amine-coupling procedures can sometimes lead to TCOs being "masked" by hydrophobic interactions with the antibody.

    • Solution: Verify the TCO-labeling efficiency. Consider using linkers (e.g., PEG linkers) to improve the accessibility of the TCO group for reaction. Ensure proper storage and handling of TCO-modified reagents to prevent isomerization or degradation.

  • Poor Reaction Kinetics: The specific variants of TCO and tetrazine used have different reaction rates. The inverse-electron demand Diels-Alder (IEDDA) reaction kinetics are critical for efficient labeling in vivo.

    • Solution: Select a TCO and tetrazine pair known for extremely fast reaction rates to ensure the ligation occurs efficiently at the target site before the imaging probe is cleared.

  • Low Target Antigen Expression: The primary agent may not be accumulating at the target site due to low availability of its corresponding antigen.

    • Solution: Confirm target expression levels using an alternative method, such as immunohistochemistry (IHC) or western blot.

Question: I am observing high signal in non-target tissues like the liver and kidneys. What is causing this?

Answer: Signal in non-target organs is often due to non-specific binding of the primary agent or the imaging probe, or it could be related to the natural clearance pathways of the molecules involved.

Possible Causes & Solutions:

  • Non-Specific Antibody Binding: The TCO-modified antibody may exhibit off-target binding.

    • Solution: Run a control experiment using a non-targeting TCO-modified antibody of the same isotype to determine the level of non-specific accumulation. Increase blocking steps or use cross-adsorbed antibodies if necessary.

  • Non-Specific Probe Binding: The ICG-tetrazine probe itself may be binding non-specifically due to charge or hydrophobicity.

    • Solution 1 (Buffer Optimization): Adjust the pH of the injection buffer. The charge of your probe can influence non-specific interactions.

    • Solution 2 (Blocking Additives): Additives like Bovine Serum Albumin (BSA) can help shield the probe from non-specific protein-protein interactions.

    • Solution 3 (Surfactants): Including a low concentration of a non-ionic surfactant, such as Tween 20, can disrupt non-specific hydrophobic interactions.

  • Renal or Hepatic Clearance: Small molecules and antibody fragments are often cleared by the kidneys, while larger proteins are cleared by the liver. This can lead to high signal in these organs.

    • Solution: Optimize the imaging time point. Acquiring images after the peak clearance phase can improve the target-to-organ ratio. For pre-targeting, this emphasizes the importance of allowing sufficient time for the unbound probe to clear before imaging.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound pre-targeting imaging?

The pre-targeting approach separates the targeting step from the imaging step to improve signal-to-noise. First, a non-fluorescent molecule modified with TCO (e.g., an antibody that binds to a tumor) is administered. This agent is given a long period (e.g., 24-72 hours) to accumulate at its target and clear from the bloodstream. Second, a small, rapidly clearing ICG-tetrazine probe is injected. This probe undergoes a fast and specific bioorthogonal "click" reaction with the TCO-modified agent at the target site, lighting it up for fluorescence imaging. Any unbound ICG-tetrazine is quickly cleared from the body, resulting in a high-contrast image.

Q2: How do I determine the optimal time between injecting the TCO-antibody and the ICG-tetrazine?

The optimal time interval is a balance between maximizing target accumulation and minimizing background. It depends heavily on the pharmacokinetic properties of your specific TCO-modified agent. A common starting point is 24 hours. To optimize, you can perform a time-course experiment, testing different intervals (e.g., 24h, 48h, 72h) and imaging at a fixed time point after the ICG-tetrazine injection. The goal is to find the interval that yields the highest target-to-background ratio.

Q3: What is a "clearing agent" and when should I use one?

A clearing agent is a molecule designed to accelerate the removal of the circulating TCO-modified primary agent from the blood before the imaging probe is injected. For example, a dextran polymer decorated with many tetrazine groups can be injected. This polymer will react with the TCO-antibodies in the blood, and the resulting large complex is rapidly cleared by the liver. You should use a clearing agent when simple time-based clearance does not sufficiently reduce background signal to achieve the desired image contrast.

Q4: Can the tetrazine in the ICG-probe quench the fluorescence?

Yes, and this is a highly advantageous property. The tetrazine ring can act as an efficient quencher for many adjacent fluorophores, including near-infrared dyes like ICG. This means the ICG-tetrazine probe is "dark" while in circulation. When it reacts with a TCO molecule, the tetrazine is consumed, its quenching ability is eliminated, and the ICG fluorescence is "turned on." This fluorogenic activation mechanism is a powerful tool for reducing background from unbound probes and dramatically increasing the signal-to-noise ratio.

Data Presentation

Table 1: Impact of a Clearing Agent on Target-to-Background Ratios

This table summarizes representative data showing how a tetrazine-functionalized dextran polymer (DP-Tz) masking agent can improve tumor-to-blood ratios in pre-targeting experiments compared to a control group without the agent.

GroupTime Post-InjectionTumor-to-Blood Ratio (Mean ± SD)Fold Improvement
Control (No Clearing Agent)2 hours0.8 ± 0.3-
DP-Tz Clearing Agent2 hours5.8 ± 2.3~7.25x

Data adapted from a study using a ⁶⁸Ga-labeled tetrazine for PET imaging, which demonstrates the principle applicable to fluorescence imaging.

Experimental Protocols

Protocol: In Vivo Pre-Targeted this compound Imaging with an Optional Clearing Agent

This protocol provides a general framework. Doses, volumes, and timing must be optimized for your specific antibody, target, and animal model.

  • Primary Agent Administration (Time = 0h):

    • Administer the TCO-modified antibody (or other targeting molecule) intravenously to the subject.

    • Typical Dose: 50-100 µg per mouse, but this should be optimized.

  • Accumulation and Clearance Phase (Time = 0h to 48h):

    • Allow the TCO-antibody to circulate, bind to the target, and clear from the bloodstream. A typical interval is 24 to 72 hours. Let's assume a 48-hour interval for this example.

  • Optional: Clearing Agent Administration (Time = 48h):

    • If high background from circulating antibody is a concern, administer a tetrazine-functionalized clearing agent intravenously.

    • Allow the clearing agent to circulate and remove the unbound TCO-antibody. A 1 to 4-hour interval is typically sufficient before proceeding.

  • Imaging Probe Administration (Time = 52h, if clearing agent used):

    • Administer the ICG-tetrazine probe intravenously.

    • Use a molar excess of tetrazine probe relative to the estimated amount of TCO-antibody at the target site.

  • Probe Clearance and Imaging (Time = 53h onwards):

    • Allow the unbound ICG-tetrazine probe to clear from circulation. This is typically rapid (e.g., 1-3 hours).

    • Perform fluorescence imaging at one or more time points (e.g., 1h, 3h, 6h post-probe injection) to identify the optimal imaging window with the best target-to-background ratio.

Visualizations

experimental_workflow cluster_steps Pre-Targeting Workflow step1 Step 1: Inject TCO-Antibody step2 Step 2: Accumulation & Clearance (24-72 hours) step1->step2 Wait step3 Step 3 (Optional): Inject Clearing Agent (Tz-Dextran) step2->step3 If High Background step4 Step 4: Inject Imaging Probe (ICG-Tetrazine) step2->step4 If No Clearing Agent step3->step4 Wait 1-4h step5 Step 5: Probe Clearance & Imaging (1-6 hours) step4->step5 Wait troubleshooting_tree start High Background Signal? cause1 Cause: Insufficient Clearance of Circulating TCO-Antibody start->cause1 Yes cause2 Cause: Excess / Non-Specific Binding of ICG-Tetrazine Probe start->cause2 Yes solution1a Solution: Increase time between Antibody and Probe injections cause1->solution1a solution1b Solution: Use a Clearing Agent before injecting Probe cause1->solution1b solution2a Solution: Use a fluorogenic ('Turn-On') ICG-Tz Probe cause2->solution2a solution2b Solution: Optimize probe dose and buffer conditions (pH, BSA) cause2->solution2b IEDDA_Reaction cluster_product Product Ab_TCO Antibody-TCO (at target site) Product Fluorescent Antibody-ICG Complex (stable at target site) Ab_TCO->Product Bioorthogonal 'Click' Reaction ICG_Tz ICG-Tetrazine (circulating probe) ICG_Tz->Product

References

ICG-TCO Conjugate Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Indocyanine Green (ICG) conjugated to trans-cyclooctene (TCO) in various buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of ICG-TCO conjugates?

A: The stability of this compound conjugates is influenced by factors affecting both the ICG dye and the TCO moiety. For ICG, critical factors include exposure to light, high temperatures, and extreme pH, which can lead to degradation and loss of fluorescence[1][2][3]. ICG is also known to aggregate in aqueous solutions, which can alter its spectral properties[4][5]. For TCO, the primary concern is isomerization to its unreactive cis-cyclooctene (CCO) form, a process that can be catalyzed by thiols and copper-containing proteins.

Q2: What is the expected shelf-life of a prepared this compound solution?

A: The shelf-life depends heavily on the storage conditions. Based on the stability of its components, an this compound solution should be prepared fresh for optimal performance. If storage is necessary, it should be kept in the dark, at low temperatures (e.g., 4°C), and at a slightly basic pH (7-8.5). For instance, ICG in an aqueous solution stored at 4°C in the dark can be stable for up to three days with only a 20% loss in fluorescence intensity. However, the TCO component's stability, especially in the presence of potential contaminants, might shorten the effective shelf-life of the conjugate.

Q3: Can I use buffers containing primary amines, like Tris, with my this compound NHS ester?

A: No, it is not recommended to use buffers containing primary amines (e.g., Tris, glycine) when performing the initial conjugation of an NHS ester-activated ICG to a TCO-containing molecule that has a primary amine. The primary amines in the buffer will compete with the target molecule for reaction with the NHS ester, leading to low labeling efficiency. Amine-free buffers such as phosphate-buffered saline (PBS) or HEPES are preferred for the labeling reaction.

Q4: How does pH affect the stability of the this compound conjugate?

A: The ICG component is known to be unstable at acidic pH (below 6) and highly basic pH (above 9). The TCO-tetrazine ligation, which is analogous to the environment the TCO part of your conjugate might be used in, is generally robust in a pH range of 6 to 9. Therefore, maintaining a physiological or slightly basic pH (around 7.4) is recommended for the stability of the this compound conjugate.

Q5: Are there more stable alternatives to standard TCO for conjugation to ICG?

A: Yes, several TCO derivatives with improved stability have been developed. For example, d-TCO (dioxolane-fused trans-cyclooctene) derivatives have shown enhanced stability in aqueous solutions and in the presence of thiols compared to the more reactive s-TCO. When stability is a major concern for your experiments, consider using these more stable TCO variants.

Troubleshooting Guides

Issue 1: Low or No Fluorescent Signal from this compound Conjugate
Possible Cause Recommended Solution
ICG Degradation ICG is susceptible to photobleaching and degradation. Protect the conjugate from light at all stages of the experiment (synthesis, purification, and storage) by using amber vials or covering containers with aluminum foil. Prepare solutions fresh and use them promptly.
Incorrect Buffer pH The fluorescence of ICG is pH-sensitive. Ensure the buffer pH is within the optimal range of 7-8.5. Verify the pH of your buffer system.
Aggregation of ICG ICG can aggregate in aqueous buffers, leading to fluorescence quenching. To mitigate this, you can incorporate a hydrophilic spacer, such as a short PEG linker, between the ICG and TCO moieties. Working at lower concentrations can also help reduce aggregation.
Hydrolysis of NHS ester (during conjugation) If you are preparing the conjugate using an ICG-NHS ester, ensure that the reaction is performed in an amine-free buffer and that the ICG-NHS ester has not been hydrolyzed by moisture. Allow the reagent to come to room temperature before opening and use anhydrous solvents for stock solutions.
Issue 2: Poor Reactivity of TCO in a Subsequent Click Reaction
Possible Cause Recommended Solution
Isomerization of TCO to CCO TCO can isomerize to the unreactive cis-cyclooctene (CCO). Avoid the presence of thiols (e.g., DTT, β-mercaptoethanol) or copper ions in your buffers. If their presence is unavoidable, consider using a more stable TCO derivative.
Steric Hindrance The TCO moiety might be sterically hindered, preventing its reaction with a tetrazine. The inclusion of a PEG spacer between the ICG and TCO can improve the accessibility of the TCO group.
Hydrophobic Interactions The hydrophobic TCO moiety may interact with the biomolecule it is conjugated to, making it inaccessible. Using a hydrophilic linker can help to prevent this "burying" of the TCO group.
Degradation of TCO Prolonged storage, especially at room temperature and in the presence of light, can lead to TCO degradation. Store your this compound conjugate at 4°C in the dark and use it as soon as possible after preparation.

Quantitative Data Summary

The following table summarizes the stability of ICG and TCO under various conditions. While direct quantitative data for the this compound conjugate is limited, this information on the individual components can guide experimental design and troubleshooting.

Condition ICG Stability TCO Stability Inferred this compound Conjugate Stability Recommendation
pH Unstable at pH < 6 and > 9. Relatively stable at pH 7-8.5.Generally stable in the pH range of 6-9.Maintain buffer pH between 7.0 and 8.5 for optimal stability.
Temperature Degradation accelerates with increasing temperature. Stable for days at 4°C.Stable at room temperature for short periods. For long-term storage, -20°C is recommended. Some derivatives are stable on the benchtop.Store conjugates at 4°C for short-term use (days) and consider -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Light Exposure Highly susceptible to photobleaching and degradation.Some TCO derivatives can be light-sensitive and may isomerize under UV light.Protect the conjugate from light at all times by using amber vials or foil wrapping.
Thiols (e.g., DTT) Not directly reactive.Prone to isomerization to the unreactive cis-isomer, especially for more strained TCOs.Avoid buffers containing thiols. If necessary, use a more stable TCO derivative like d-TCO.
Aqueous Buffers (e.g., PBS) Can aggregate and degrade over time. Stable for about 3 days at 4°C with ~20% fluorescence loss.Generally stable for short periods. Long-term stability depends on the specific TCO derivative.Prepare fresh for each experiment if possible. If stored, use within a few days at 4°C.

Experimental Protocols

Protocol: Assessment of this compound Conjugate Stability using HPLC

This protocol provides a general method for evaluating the stability of an this compound conjugate in different buffer conditions.

1. Materials:

  • This compound conjugate

  • A selection of buffers to be tested (e.g., PBS pH 7.4, Sodium Acetate buffer pH 5.5, Sodium Borate buffer pH 8.5)

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Temperature-controlled incubator or water bath

  • Amber vials

2. Procedure:

  • Prepare a stock solution of the this compound conjugate in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution to a final concentration (e.g., 10 µM) in each of the test buffers in separate amber vials.

  • Immediately after preparation (t=0), inject an aliquot of each sample onto the HPLC system.

  • Incubate the vials under the desired conditions (e.g., 4°C in the dark, 25°C with light exposure, 37°C in the dark).

  • At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and inject it into the HPLC.

  • Monitor the chromatogram for the peak corresponding to the intact this compound conjugate and any new peaks that may indicate degradation products. The ICG moiety can be detected by absorbance around 780 nm or fluorescence emission around 810 nm.

  • Quantify the peak area of the intact conjugate at each time point.

  • Calculate the percentage of the remaining intact conjugate at each time point relative to the initial time point (t=0).

3. Data Analysis:

  • Plot the percentage of intact this compound conjugate versus time for each buffer condition.

  • Determine the half-life (t₁/₂) of the conjugate in each condition.

  • Analyze the formation of degradation products by observing the appearance and growth of new peaks in the chromatograms. Mass spectrometry can be used to identify these degradation products.

Visualizations

ICG_TCO_Ligation ICG_NHS ICG-NHS Ester ICG_TCO This compound Conjugate ICG_NHS->ICG_TCO Amine-reactive coupling (pH 7-9, amine-free buffer) TCO_Amine TCO-Amine TCO_Amine->ICG_TCO NHS NHS (leaving group) ICG_TCO->NHS

This compound Ligation Reaction.

Stability_Factors cluster_ICG ICG Instability cluster_TCO TCO Instability ICG ICG Degradation Degradation (Loss of Fluorescence) Light Light Light->Degradation Temp High Temperature Temp->Degradation pH Extreme pH (<6 or >9) pH->Degradation Aggregation Aggregation Aggregation->Degradation Quenching TCO TCO (active) CCO CCO (inactive) TCO->CCO Isomerization Thiols Thiols Thiols->TCO Copper Copper Ions Copper->TCO

Factors Affecting ICG and TCO Stability.

Troubleshooting_Workflow Start Experiment with this compound Fails (e.g., low signal, no reaction) Check_Conjugate Verify this compound Conjugate Integrity (HPLC, MS) Start->Check_Conjugate Degraded Conjugate Degraded Check_Conjugate->Degraded Yes Intact Conjugate Intact Check_Conjugate->Intact No Check_Storage Review Storage Conditions (Temp, Light, Buffer) Degraded->Check_Storage Check_Protocol Review Experimental Protocol (Buffer components, pH, Temp) Intact->Check_Protocol Improper_Storage Improper Storage Check_Storage->Improper_Storage Yes Proper_Storage Proper Storage Check_Storage->Proper_Storage No Synthesize_New Synthesize Fresh Conjugate Improper_Storage->Synthesize_New Proper_Storage->Synthesize_New Problem_Protocol Protocol Issue Identified Check_Protocol->Problem_Protocol Yes Protocol_OK Protocol Seems OK Check_Protocol->Protocol_OK No Optimize Optimize Conditions (e.g., use fresh conjugate, change buffer, use stabilizer) Problem_Protocol->Optimize Protocol_OK->Optimize

References

Technical Support Center: ICG-TCO Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls researchers, scientists, and drug development professionals may encounter during Indocyanine Green (ICG) and Trans-Cyclooctene (TCO) conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main stages of an ICG-TCO conjugation reaction, and where do problems typically occur?

A1: The this compound conjugation process is typically a two-stage reaction. Problems can arise in either stage, leading to low overall yield.

  • Biomolecule Functionalization: The first stage involves labeling a biomolecule (e.g., an antibody or protein) with a TCO group. This is commonly achieved by reacting primary amines (like lysine residues) on the biomolecule with a TCO-NHS ester. Pitfalls in this stage include hydrolysis of the NHS ester, suboptimal reaction conditions, and using incompatible buffers.[1][2]

  • Bioorthogonal Ligation: The second stage is the highly specific and rapid "click" reaction between the newly installed TCO group on the biomolecule and a tetrazine-functionalized ICG dye (ICG-Tz).[3][4] Key challenges in this step include inactivation of the TCO moiety after its conjugation to the biomolecule, degradation of reactants, and solubility issues.[5]

Q2: My initial TCO-labeling of the protein is inefficient. What are the common causes?

A2: Low efficiency in the initial TCO-labeling step, often using a TCO-NHS ester, is a frequent issue. The most common culprits are related to reaction conditions and reagent stability.

  • Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments, which converts it into a non-reactive carboxylic acid. This directly competes with the desired reaction with the primary amines on your protein. It is crucial to prepare NHS ester stock solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for the TCO-NHS ester, significantly reducing labeling efficiency. Always use amine-free buffers for the conjugation step.

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is between 7.2 and 8.5. Below this range, the amine is protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis increases dramatically.

  • Poor Reagent Quality: Ensure you are using high-quality, anhydrous solvents. For instance, DMF can degrade into dimethylamine, which will react with the NHS ester.

Recommended Amine-Free Buffers
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
HEPES Buffer
Carbonate/Bicarbonate Buffer, pH 8.0-8.5
Borate Buffer
**

Q3: Characterization shows my protein is labeled with TCO, but the subsequent reaction with ICG-tetrazine is very inefficient. What's wrong?

A3: This is a critical pitfall where a significant portion of the conjugated TCO groups become non-functional or "masked." Research has shown that up to 90% of antibody-conjugated TCOs can be non-reactive.

  • Hydrophobic Interactions: The TCO group is hydrophobic and can bury itself within the interior domains of the antibody or protein to avoid the aqueous solvent. This makes it inaccessible to the ICG-tetrazine.

  • Trans-cis Isomerization: TCO exists as a strained trans-isomer, which is highly reactive. It can isomerize to its much less reactive cis-isoform. This process can be catalyzed by thiols or transition metals.

  • Steric Hindrance: The bulky nature of the TCO group and the tetrazine dye can be sterically hindered by the surface of the biomolecule, preventing the cycloaddition reaction from occurring efficiently.

A highly effective solution to prevent TCO inactivation is to use TCO reagents that incorporate a hydrophilic polyethylene glycol (PEG) linker. The PEG spacer increases water solubility, extends the TCO group away from the biomolecule's surface to minimize steric hindrance, and prevents it from burying into hydrophobic pockets.

Q4: How can I improve the solubility of my this compound conjugate and prevent aggregation?

A4: Both ICG and TCO are hydrophobic molecules, which can lead to aggregation and precipitation of the final conjugate.

  • Use PEGylated Reagents: As mentioned above, using TCO and/or tetrazine reagents with built-in PEG linkers is the most effective strategy. The PEG chain imparts water solubility and can reduce the aggregation of labeled proteins.

  • Organic Co-solvents: For particularly difficult conjugations, a small percentage of a water-miscible organic co-solvent (e.g., 1-10% DMSO or DMF) can be added to the reaction buffer to improve the solubility of the reactants. However, you must first verify that the co-solvent is compatible with your biomolecule and does not cause denaturation or loss of function.

Q5: What are the optimal reaction conditions for the TCO-tetrazine ligation step?

A5: The TCO-tetrazine ligation is an extremely fast and robust bioorthogonal reaction. However, optimizing conditions can still improve yield and consistency.

ParameterRecommended ConditionNotes
Stoichiometry 1.05 to 1.5-fold molar excess of the tetrazine reagent.The optimal ratio may need to be determined empirically for each specific system.
pH 6.0 to 9.0.The reaction is generally insensitive to pH within this range. PBS at pH 7.4 is a common choice.
Temperature Room temperature (20-25°C).The reaction is very fast at room temperature. For less reactive partners or to slow the reaction, it can be performed at 4°C. In some cases, incubating at 37°C can accelerate the reaction.
Duration 10 to 60 minutes.The reaction is often complete in under an hour. Progress can be monitored by the disappearance of the tetrazine's characteristic color (pink/red) or by spectrophotometry (absorbance decrease around 520 nm).

Q6: How should I purify the final this compound conjugate?

A6: Purification is critical to remove unreacted ICG-tetrazine, which can interfere with downstream applications. The appropriate method depends on the properties of your biomolecule.

  • Size-Exclusion Chromatography (SEC): This is the most common method for purifying protein and antibody conjugates. It effectively separates the large conjugate from smaller, unreacted dye molecules.

  • Dialysis / Desalting Columns: Useful for removing excess small-molecule reagents from protein solutions.

  • Reversed-Phase HPLC (RP-HPLC): Can be used for purification, especially for smaller biomolecules like peptides, and is also a powerful analytical tool to assess purity.

  • Tangential Flow Filtration (TFF): An effective method for purifying ADCs and removing residual free drug, particularly at a larger scale.

Be aware that some linker chemistries are intentionally designed to be labile (cleavable), which can make them prone to degradation under harsh purification conditions involving certain solvents, temperatures, or pH levels.

Q7: What methods can I use to confirm my conjugation was successful?

A7: Proper characterization is essential to confirm conjugation and determine the degree of labeling.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate. The mass shift compared to the unconjugated biomolecule can confirm the attachment of this compound and be used to calculate the average number of dyes per biomolecule (dye-to-antibody ratio, or DAR).

  • HPLC Analysis: Reversed-phase (RP-HPLC) or hydrophobic interaction chromatography (HIC) can be used to assess the purity of the conjugate and often resolve species with different numbers of attached dyes.

  • UV-Vis Spectroscopy: While less precise for determining the exact DAR on its own, UV-Vis can confirm the presence of both the protein (absorbance at 280 nm) and the ICG dye (absorbance ~780 nm) in the purified product.

Troubleshooting Guides

Table 1: Troubleshooting Low TCO-Labeling Efficiency (Stage 1)

ProblemPossible CauseRecommended Solution
Low or No Labeling Hydrolysis of TCO-NHS ester.Allow the reagent to equilibrate to room temperature before opening. Prepare stock solutions fresh in anhydrous DMSO or DMF immediately before use.
Competing amines in the buffer.Use an amine-free buffer such as PBS, HEPES, or Borate. Avoid Tris and glycine.
Suboptimal pH for the reaction.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.
Inaccessible primary amines on the protein.Consider using a TCO reagent with a longer PEG spacer arm to overcome steric hindrance.
Low protein concentration.Concentrate the protein solution before labeling (ideally >2 mg/mL) to favor the acylation reaction over hydrolysis.

Table 2: Troubleshooting Inefficient ICG-Tetrazine Ligation (Stage 2)

ProblemPossible CauseRecommended Solution
Low Final Conjugate Yield TCO groups are "masked" or non-functional.Use a TCO-labeling reagent that contains a hydrophilic PEG linker to prevent hydrophobic burying and steric hindrance.
Degradation of TCO or Tetrazine reagents.Store reagents properly as recommended by the manufacturer. Verify reactant integrity, as tetrazines can degrade in aqueous media and TCOs can be sensitive to thiols or UV light.
Precipitation of reactants or product.Use PEGylated reagents to enhance aqueous solubility. If compatible with your system, consider adding a small amount of an organic co-solvent like DMSO.
Suboptimal stoichiometry.Start with a 1.1 to 1.5-fold molar excess of the ICG-tetrazine reagent relative to the TCO-labeled biomolecule.
Inefficient purification.Ensure the chosen purification method (e.g., SEC) is appropriate for the size difference between your conjugate and the free ICG-tetrazine.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for TCO-Labeling of a Protein
  • Buffer Exchange: Prepare the protein (1-5 mg/mL) in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Reaction: Add a 20- to 50-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted TCO-NHS ester by using a desalting column or through dialysis against a suitable storage buffer.

Protocol 2: General Procedure for TCO-Tetrazine Ligation
  • Reactant Preparation: Prepare the purified TCO-labeled protein and the ICG-tetrazine in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reaction: Add the ICG-tetrazine solution to the TCO-labeled protein solution. A 1.1 to 2.0 molar excess of the ICG-tetrazine is often recommended.

  • Incubation: Incubate the reaction for 10-60 minutes at room temperature. The reaction progress can often be observed by the disappearance of the tetrazine's color.

  • Purification: Purify the final this compound conjugate from unreacted ICG-tetrazine using an appropriate method such as size-exclusion chromatography (SEC).

G cluster_0 Stage 1: TCO Functionalization cluster_1 Stage 2: Bioorthogonal Ligation cluster_2 Analysis p Protein/Antibody in Amine-Free Buffer react1 NHS Ester Reaction (pH 7.2-8.5) p->react1 tco_nhs TCO-NHS Ester (Freshly Prepared) tco_nhs->react1 quench Quench Reaction (e.g., Tris Buffer) react1->quench purify1 Purification 1 (Remove excess TCO) quench->purify1 tco_protein TCO-Labeled Protein purify1->tco_protein react2 TCO-Tetrazine Ligation (pH 6-9, Room Temp) tco_protein->react2 icg_tz ICG-Tetrazine icg_tz->react2 purify2 Purification 2 (Remove excess ICG-Tz) react2->purify2 final Final this compound Conjugate purify2->final char Characterization (MS, HPLC, UV-Vis) final->char

Caption: Experimental workflow for a two-step this compound conjugation reaction.

G start Low Final Conjugation Yield? check_stage1 Problem in Stage 1? (TCO-Labeling) start->check_stage1 Check TCO Labeling Step check_stage2 Problem in Stage 2? (Tetrazine Ligation) start->check_stage2 Check Ligation Step hydrolysis NHS Ester Hydrolysis? check_stage1->hydrolysis sol_hydrolysis ACTION: Prepare fresh reagents in anhydrous solvent. hydrolysis->sol_hydrolysis Yes buffer Amine Buffer Used? (e.g., Tris) hydrolysis->buffer No sol_buffer ACTION: Switch to amine-free buffer (PBS, HEPES). buffer->sol_buffer Yes ph pH outside 7.2-8.5? buffer->ph No sol_ph ACTION: Adjust buffer pH to optimal range. ph->sol_ph Yes tco_inactive TCO Inactivation? check_stage2->tco_inactive sol_tco_inactive ACTION: Use TCO with hydrophilic PEG linker. tco_inactive->sol_tco_inactive Yes solubility Precipitation Occurred? tco_inactive->solubility No sol_solubility ACTION: Use PEGylated reagents. Consider co-solvent. solubility->sol_solubility Yes

Caption: Troubleshooting decision tree for low this compound conjugation yield.

G cluster_0 TCO-NHS Ester Reactions TCO_NHS TCO-NHS Ester Product_Desired Stable Amide Bond (TCO-Protein Conjugate) TCO_NHS->Product_Desired Desired Reaction (pH 7.2-8.5) Product_Side Inactive Carboxylic Acid (Hydrolyzed TCO) TCO_NHS->Product_Side Competing Side Reaction (Hydrolysis) Amine Protein Primary Amine (-NH₂) Amine->Product_Desired Water Water (H₂O) Water->Product_Side

Caption: Desired amine reaction vs. the competing hydrolysis side reaction.

References

Technical Support Center: ICG-TCO Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common aggregation problems encountered during experiments with ICG-TCO.

Frequently Asked Questions (FAQs)

Q1: What is this compound aggregation and why is it a problem?

A1: this compound aggregation is the self-assembly of this compound molecules into larger clusters. This is primarily driven by the hydrophobic nature of both the Indocyanine Green (ICG) dye and the trans-cyclooctene (TCO) moiety, especially in aqueous buffers. Aggregation is a significant issue because it can lead to:

  • Loss of Reactivity: A substantial portion of TCO groups can become buried within the aggregate, rendering them inaccessible for the intended bioorthogonal click reaction with tetrazine-labeled molecules. This can result in up to 90% of antibody-conjugated TCOs being non-functional[1].

  • Reduced Fluorescence: ICG fluorescence is dependent on its monomeric form. H-type aggregation, common in aqueous solutions, leads to a decrease in fluorescence emission[2].

  • Precipitation: Severe aggregation can cause the this compound conjugate to precipitate out of solution, leading to sample loss and inaccurate quantification.

  • Inaccurate Quantification: Aggregation can interfere with analytical techniques used to determine the degree of labeling (DOL), leading to an overestimation of active TCO moieties.

Q2: How can I detect this compound aggregation?

A2: You can detect this compound aggregation using the following methods:

  • Visual Inspection: The most straightforward method is to look for visible precipitates or cloudiness in your solution.

  • UV-Vis Spectroscopy: Aggregation of ICG in aqueous solutions leads to a characteristic blue-shift in the absorbance spectrum. The monomeric form of ICG has an absorbance maximum around 780 nm, while H-aggregates show a peak around 700 nm[2]. An increase in the 700 nm peak relative to the 780 nm peak indicates aggregation.

  • Size Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on size. Aggregates will elute earlier than the monomeric conjugate, appearing as a high molecular weight species in the chromatogram[3].

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the hydrodynamic radius or the presence of multiple size populations can indicate aggregation[4].

Q3: What is the impact of aggregation on the TCO-tetrazine click reaction?

A3: this compound aggregation can severely hinder the TCO-tetrazine click reaction. The TCO groups within the aggregates are sterically shielded, preventing the tetrazine from accessing them. This leads to a significant reduction in the efficiency of the ligation reaction, resulting in lower yields of the desired product and potentially impacting the accuracy of in vivo pre-targeting studies.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: Low reactivity of this compound conjugate with tetrazine.
Possible Cause Recommended Solution
This compound Aggregation The hydrophobic nature of this compound can lead to aggregation, burying the TCO groups and making them inaccessible.
Incorporate a hydrophilic PEG linker: Use an this compound reagent that includes a polyethylene glycol (PEG) spacer (e.g., ICG-PEG4-TCO). The PEG linker increases the hydrophilicity of the molecule, reducing aggregation and improving the accessibility of the TCO group.
Suboptimal Reaction Buffer The pH and composition of the reaction buffer can affect both the stability of your biomolecule and the efficiency of the conjugation.
Use an amine-free buffer at the correct pH: For NHS-ester chemistry, use an amine-free buffer such as 100 mM sodium phosphate with 150 mM NaCl at a pH of 7.5-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with your biomolecule for the NHS ester.
Hydrolysis of NHS Ester The NHS ester on the this compound reagent is susceptible to hydrolysis in aqueous buffers, which will inactivate it.
Prepare fresh reagent solutions: Dissolve the this compound-NHS ester in an anhydrous solvent like DMSO or DMF immediately before use. Minimize the time the reagent is in an aqueous buffer before reacting with your biomolecule.
Insufficient Molar Excess of this compound Using too little this compound reagent will result in a low degree of labeling.
Optimize the molar excess: Start with a 10- to 20-fold molar excess of the this compound-NHS ester to your biomolecule. This may need to be optimized depending on your specific biomolecule and desired DOL.
Problem 2: Precipitation or cloudiness observed during or after conjugation.
Possible Cause Recommended Solution
High Concentration of this compound Conjugate High concentrations of the hydrophobic this compound conjugate can lead to aggregation and precipitation.
Work with appropriate concentrations: Keep the concentration of your biomolecule between 1-5 mg/mL during the conjugation reaction. If you need to work with higher concentrations, consider using a formulation with solubility enhancers.
Presence of Organic Co-solvents While a small amount of an organic solvent like DMSO or DMF is necessary to dissolve the this compound-NHS ester, high concentrations can denature and cause precipitation of some biomolecules, particularly proteins.
Minimize the amount of co-solvent: Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible, typically below 10% (v/v).
Inadequate Purification Residual, unreacted this compound can aggregate and precipitate over time.
Thoroughly purify the conjugate: Use a desalting column or dialysis to remove all unreacted this compound immediately after the reaction is complete.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with ICG-PEG4-TCO-NHS Ester
  • Buffer Exchange: Buffer exchange the antibody into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0) using a desalting column. Adjust the antibody concentration to 1-5 mg/mL.

  • Prepare ICG-PEG4-TCO-NHS Solution: Immediately before use, dissolve the ICG-PEG4-TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 20-fold molar excess of the ICG-PEG4-TCO-NHS solution to the antibody solution. Gently mix and incubate for 1 hour at room temperature, protected from light.

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted ICG-PEG4-TCO and quenching buffer by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~780 nm (for ICG).

Protocol 2: Assessing this compound Aggregation using UV-Vis Spectroscopy
  • Sample Preparation: Prepare solutions of your this compound conjugate at different concentrations in your buffer of interest (e.g., PBS). Also, prepare a solution of the unconjugated this compound for comparison.

  • Acquire Spectra: Using a UV-Vis spectrophotometer, measure the absorbance spectra of each solution from 600 nm to 900 nm.

  • Data Analysis:

    • For each spectrum, identify the absorbance maximum for the monomeric form (~780 nm) and the H-aggregate form (~700 nm).

    • Calculate the ratio of the absorbance at 700 nm to the absorbance at 780 nm (A700/A780).

    • An increase in this ratio with increasing concentration is indicative of aggregation.

Protocol 3: Quantification of Active TCO on an Antibody Conjugate
  • Prepare Conjugate: Prepare your this compound labeled antibody as described in Protocol 1.

  • Prepare Tetrazine-Fluorophore Solution: Prepare a stock solution of a tetrazine-fluorophore (e.g., tetrazine-Oregon Green 488) in DMSO.

  • Reaction: In a microcentrifuge tube, mix a known concentration of your this compound antibody with a 50-fold molar excess of the tetrazine-fluorophore. Incubate at room temperature for 1-2 hours.

  • Purification: Remove the excess tetrazine-fluorophore using a desalting column.

  • Quantification: Measure the absorbance of the purified product at 280 nm (for the antibody), ~780 nm (for ICG), and the absorbance maximum of the fluorophore (e.g., ~496 nm for Oregon Green 488).

  • Calculate Active DOL: Use the Beer-Lambert law to calculate the concentration of the antibody and the attached fluorophore. The ratio of the fluorophore concentration to the antibody concentration will give you the number of active TCOs per antibody.

Data Summary Tables

Table 1: Recommended Reagents and Conditions for this compound Conjugation

ParameterRecommendationRationale
This compound Reagent ICG-PEGn-TCO-NHS ester (n ≥ 4)The PEG linker enhances hydrophilicity, reducing aggregation and improving TCO reactivity.
Reaction Buffer Amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl)Prevents reaction of the NHS ester with buffer components.
Reaction pH 7.5 - 8.5Optimal for the reaction of NHS esters with primary amines on proteins.
Molar Excess of this compound-NHS 10-20 fold over biomoleculeEnsures efficient labeling. May require optimization.
Co-solvent Anhydrous DMSO or DMFTo dissolve the this compound-NHS ester.
Final Co-solvent Concentration < 10% (v/v)Minimizes the risk of protein denaturation and precipitation.

Table 2: Troubleshooting Summary for Low TCO Reactivity

SymptomPotential CauseSuggested Action
Low yield in tetrazine click reactionTCO groups are inactive or inaccessibleUse an this compound reagent with a PEG linker. Optimize conjugation conditions (pH, buffer).
A700/A780 ratio > 0.5 in UV-Vis spectrumSignificant H-aggregation of this compoundUse a PEGylated this compound. Work at lower concentrations.
High molecular weight peak in SEC-HPLCPresence of aggregatesIncorporate a PEG linker. Optimize buffer conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Bioconjugation and Analysis cluster_prep 1. Reagent Preparation cluster_conjugation 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Analysis antibody Antibody in Amine-Free Buffer (pH 8.0) reaction Mix and Incubate (1 hr, RT) antibody->reaction icg_tco ICG-PEGn-TCO-NHS in anhydrous DMSO icg_tco->reaction quench Quench with Tris Buffer reaction->quench purify Desalting Column or Dialysis quench->purify conjugate Purified This compound Conjugate purify->conjugate uv_vis UV-Vis Spectroscopy (Check for Aggregation) conjugate->uv_vis sec SEC-HPLC (Assess Purity/Aggregates) conjugate->sec reactivity React with Tetrazine-Fluorophore (Quantify Active TCO) conjugate->reactivity

Caption: Workflow for this compound conjugation and analysis.

troubleshooting_flowchart Troubleshooting this compound Aggregation start Start: Low Reactivity or Precipitation check_aggregation Check for Aggregation (UV-Vis, SEC, DLS) start->check_aggregation aggregation_present Aggregation Detected check_aggregation->aggregation_present Yes no_aggregation No Aggregation check_aggregation->no_aggregation No solution1 Use this compound with PEG Linker aggregation_present->solution1 solution2 Reduce Conjugate Concentration aggregation_present->solution2 solution3 Optimize Buffer (pH, Co-solvent %) aggregation_present->solution3 check_reagents Check Reagent Stability and Stoichiometry no_aggregation->check_reagents end Problem Resolved solution1->end solution2->end solution3->end reagent_issue Reagent Issue check_reagents->reagent_issue Yes no_reagent_issue Reagents OK check_reagents->no_reagent_issue No solution4 Use Freshly Prepared This compound-NHS reagent_issue->solution4 solution5 Increase Molar Excess of this compound reagent_issue->solution5 no_reagent_issue->end solution4->end solution5->end

Caption: A logical flowchart for troubleshooting this compound aggregation issues.

References

Technical Support Center: Optimizing Imaging Parameters for ICG-TCO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ICG-TCO imaging. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe consisting of Indocyanine Green (ICG), a near-infrared (NIR) dye, conjugated to a trans-cyclooctene (TCO) moiety.[1][2] This probe is used in bioorthogonal chemistry, specifically for the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with a tetrazine-modified molecule.[3][4] This highly specific and fast "click" reaction forms a stable covalent bond, allowing for the precise labeling of target molecules in complex biological systems for fluorescence imaging.[3]

Q2: What are the excitation and emission wavelengths for this compound?

The spectral properties of this compound are primarily determined by the ICG fluorophore. The absorption and emission maxima of ICG are in the near-infrared (NIR) region, which is advantageous for in vivo imaging due to lower tissue autofluorescence and deeper tissue penetration.

ParameterWavelength RangeNotes
Excitation Maximum (λex)~780 nmThe exact peak can be influenced by the solvent and local environment.
Emission Maximum (λem)~830 nmThe emission spectrum is broad, ranging from approximately 750 nm to 950 nm.

Q3: How do I prepare this compound for my experiment?

This compound is typically supplied as a lyophilized powder and should be reconstituted in a suitable solvent.

Experimental Protocol: Reconstitution of this compound

Materials:

  • This compound vial

  • Anhydrous dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Bring the this compound vial to room temperature before opening to prevent condensation.

  • Add the required volume of anhydrous DMSO to the vial to create a stock solution (e.g., 1 mM).

  • Vortex the vial until the powder is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • For working solutions, dilute the stock solution in your desired aqueous buffer (e.g., PBS) to the final concentration required for your experiment.

Troubleshooting Guide

This section addresses common issues encountered during this compound imaging experiments.

Issue 1: Weak or No Fluorescence Signal

A weak or absent fluorescence signal is a common problem. The following workflow can help you diagnose and resolve the issue.

Troubleshooting Workflow: Weak this compound Signal cluster_0 Initial Checks cluster_1 Parameter Optimization cluster_2 Sample Preparation A Verify this compound and Tetrazine Partner Concentrations B Check Reaction Time and Conditions A->B C Confirm Microscope Filter Set Compatibility B->C D Increase Laser Power C->D If filters are correct E Increase Exposure Time D->E F Optimize Gain/Sensitivity Settings E->F G Check Labeling Efficiency F->G If signal is still weak H Assess Cell Health and Density G->H

Caption: Workflow for troubleshooting a weak this compound signal.

Detailed Steps:

  • Verify Concentrations: Ensure that both the this compound and the tetrazine-labeled target are at optimal concentrations. Low concentrations of either reactant will result in a weak signal.

  • Reaction Conditions: The TCO-tetrazine ligation is generally fast, but ensure sufficient incubation time for the reaction to proceed to completion. The reaction is typically performed at room temperature or 37°C.

  • Microscope Settings:

    • Filter Cubes: Confirm that the excitation and emission filters on your microscope are appropriate for ICG's spectral profile (Excitation: ~780 nm, Emission: ~830 nm).

    • Laser Power: Increase the laser power gradually. Be cautious, as excessive power can lead to photobleaching. A good starting point is the lowest power that gives a detectable signal.

    • Exposure Time: A longer exposure time allows the camera to collect more photons, increasing the signal. However, this can also increase background noise and the risk of phototoxicity in live-cell imaging.

    • Gain: Increasing the camera gain will amplify the signal, but it will also amplify noise.

Recommended Starting Imaging Parameters (for optimization):

ParameterSuggested Starting RangeNotes
Laser Power 1-10% of maximumStart low and increase incrementally to find the optimal balance between signal and photobleaching.
Exposure Time 50-500 msAdjust based on the brightness of your sample and the sensitivity of your detector.
Gain Low to MediumIncrease only after optimizing laser power and exposure time to avoid excessive noise.
This compound Concentration 1-10 µMThe optimal concentration should be determined empirically for your specific application.
Issue 2: High Background Fluorescence

High background can obscure your signal of interest and reduce the signal-to-noise ratio (SNR).

Potential Causes and Solutions:

  • Excess Unbound this compound: Ensure thorough washing steps after incubation with this compound to remove any unbound probe.

  • Autofluorescence: Biological samples, especially cells and tissues, can exhibit autofluorescence.

    • Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the this compound signal from the autofluorescence spectrum.

    • Background Subtraction: Acquire an image of an unlabeled control sample under the same imaging conditions and subtract this from your experimental image.

  • Non-specific Binding: ICG can sometimes bind non-specifically to cellular components or extracellular matrix.

    • Blocking Agents: Use a blocking agent, such as bovine serum albumin (BSA), to reduce non-specific binding.

    • Reduce Concentration: Lowering the this compound concentration can sometimes reduce non-specific binding.

Logical Flow for Reducing Background Fluorescence Start High Background Observed Wash Improve Washing Protocol? Start->Wash Concentration Reduce this compound Concentration? Wash->Concentration Yes Wash->Concentration No, already thorough Blocking Introduce Blocking Step? Concentration->Blocking Yes Concentration->Blocking No, signal too weak Autofluorescence Address Autofluorescence? Blocking->Autofluorescence Yes Blocking->Autofluorescence No, not applicable Result Optimized Image with Low Background Autofluorescence->Result Yes, use spectral unmixing or background subtraction Autofluorescence->Result No, background persists

Caption: Decision-making process for reducing background fluorescence.

Issue 3: Photobleaching

ICG, like many fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.

Strategies to Minimize Photobleaching:

  • Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Keep the exposure time as short as possible.

  • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent.

  • Image Acquisition Strategy:

    • Focus on your sample using a lower laser power or a different, more stable fluorophore if performing multi-color imaging.

    • Acquire images efficiently and avoid unnecessary or prolonged exposure to the excitation light.

  • Environmental Control: In some cases, removing oxygen from the imaging medium can reduce photobleaching.

Quantitative Data on ICG Photostability:

The photostability of ICG can be influenced by its local environment. For instance, binding to proteins or nanoparticles can alter its photostability. While specific quantitative data for this compound photostability is limited, the general principles of minimizing light exposure remain crucial.

Advanced Topics

Live-Cell Imaging

For live-cell imaging, it is critical to maintain cell health on the microscope stage.

  • Use a stage-top incubator to control temperature, humidity, and CO2 levels.

  • Image in a cell-culture medium that is buffered and contains essential nutrients.

  • Minimize phototoxicity by using the lowest possible laser power and exposure times.

Quantitative Analysis

To obtain reliable quantitative data, it is important to standardize your imaging parameters.

  • Signal-to-Noise Ratio (SNR): SNR is a measure of the signal intensity relative to the background noise. It can be calculated as the mean signal intensity divided by the standard deviation of the background noise.

  • Consistent Imaging Settings: Use the same laser power, exposure time, and gain for all samples within an experiment to ensure comparability.

  • Controls: Always include appropriate positive and negative controls in your experiments.

By following these guidelines and troubleshooting steps, you can optimize your imaging parameters for this compound and acquire high-quality, reliable data.

References

Validation & Comparative

A Comparative Guide to ICG-TCO and Other Near-Infrared Dyes for Bioconjugation and Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging near-infrared (NIR) fluorescence for in vivo imaging and targeted therapies, the choice of a suitable fluorophore and conjugation strategy is critical. This guide provides an objective comparison of Indocyanine Green-trans-cyclooctene (ICG-TCO) with other relevant NIR dyes, focusing on their application in bioorthogonal chemistry. The comparison is supported by available experimental data and detailed protocols to assist in making informed decisions for your research needs.

Overview of Compared Dyes

This guide focuses on the comparison between two main types of NIR dyes used for bioconjugation:

  • This compound: A derivative of the FDA-approved dye Indocyanine Green (ICG), functionalized with a trans-cyclooctene (TCO) moiety. This enables bioorthogonal conjugation to tetrazine-modified molecules via the inverse-electron-demand Diels-Alder (IEDDA) reaction.

  • ICG-NHS: An activated ester derivative of ICG for conventional bioconjugation to primary amines on biomolecules.

  • IRDye 800CW: A well-characterized and widely used NIR fluorophore, often employed as an NHS ester for amine labeling or hypothetically as a TCO derivative for bioorthogonal ligation. It serves as a key comparator due to its favorable photophysical properties.

Quantitative Comparison of Dye Performance

The performance of these dyes can be evaluated based on their photophysical properties and reaction kinetics. The following tables summarize the available data.

Table 1: Photophysical Properties of Unconjugated NIR Dyes

PropertyICGIRDye 800CW
Excitation Max (λex), nm ~780 (in plasma)~774 (in PBS)[1]
Emission Max (λem), nm ~820-830 (in plasma)~789 (in PBS)[1]
Molar Extinction Coefficient (ε), M-1cm-1 ~150,000 - 250,000 (in plasma)~240,000 (in PBS)[1]
Quantum Yield (Φ) ~0.02-0.05 (in water), ~0.12-0.14 (in plasma)~0.05-0.12 (in PBS)
Molecular Weight ~775 g/mol ~1166 g/mol (NHS ester)

Note: The exact photophysical properties of ICG are highly dependent on the solvent and its concentration due to aggregation effects.[2][3]

Table 2: Performance of NIR Dyes in Bioconjugation

ParameterThis compoundICG-NHSIRDye 800CW-TCO (Hypothetical)IRDye 800CW-NHS
Conjugation Chemistry Inverse-electron-demand Diels-Alder (IEDDA) with tetrazineAmine-reactive (lysine, N-terminus)Inverse-electron-demand Diels-Alder (IEDDA) with tetrazineAmine-reactive (lysine, N-terminus)
Reaction Kinetics (k2, M-1s-1) 1,000 - 30,000+ (with various tetrazines)Slower than IEDDA1,000 - 30,000+ (with various tetrazines)Slower than IEDDA
Quantum Yield (Post-Conjugation) Likely reduced due to dihydropyridazine formationGenerally maintained or slightly alteredExpected to be higher than this compound productGenerally maintained or slightly altered
Stability of Conjugate TCO moiety can be unstable in certain biological conditionsStable amide bondTCO moiety can be unstable; dye is more stable than ICGStable amide bond; dye is more stable than ICG

Key Performance Considerations

Reaction Kinetics

The IEDDA reaction between TCO and tetrazine is exceptionally fast, with second-order rate constants (k₂) reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹. This rapid kinetics is highly advantageous for in vivo applications, enabling efficient labeling at low concentrations. In contrast, NHS ester chemistry is generally slower.

Fluorescence Properties Post-Ligation
Stability

ICG is known for its limited stability in aqueous solutions and susceptibility to photobleaching. While conjugation can sometimes improve stability, the inherent instability of the ICG molecule is a concern for long-term studies. IRDye 800CW generally exhibits greater photostability and chemical stability. The TCO moiety itself can be prone to isomerization and degradation under certain in vivo conditions, which can affect the efficiency of the subsequent ligation reaction.

Experimental Protocols

Protocol 1: Determination of Second-Order Reaction Rate Constant for TCO-Tetrazine Ligation

This protocol outlines the determination of the second-order rate constant (k₂) for the reaction between a TCO-modified dye and a tetrazine derivative using stopped-flow spectrophotometry.

Materials:

  • TCO-modified NIR dye (e.g., this compound)

  • Tetrazine derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the TCO-modified dye in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the tetrazine derivative in anhydrous DMSO.

  • Prepare Working Solutions:

    • Dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations. For pseudo-first-order kinetics, the concentration of one reactant (e.g., TCO-dye) should be at least 10-fold higher than the other (tetrazine).

  • Stopped-Flow Measurement:

    • Load the TCO-dye solution and the tetrazine solution into separate syringes of the stopped-flow instrument.

    • Set the instrument to monitor the absorbance of the tetrazine at its characteristic wavelength (typically 520-540 nm).

    • Initiate the reaction by rapidly mixing the two solutions.

    • Record the decrease in absorbance over time.

  • Data Analysis:

    • Fit the absorbance decay curve to a pseudo-first-order exponential decay function to obtain the observed rate constant (kobs).

    • The second-order rate constant (k₂) is calculated using the equation: k₂ = kobs / [TCO-dye], where [TCO-dye] is the concentration of the TCO-modified dye.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield (Φ) of a NIR dye relative to a standard with a known quantum yield.

Materials:

  • NIR dye sample (e.g., this compound, or the product of the TCO-tetrazine reaction)

  • NIR quantum yield standard (e.g., IR-125 in DMSO, Φ = 0.13)

  • Spectrophotometer

  • Fluorometer with NIR detection capabilities

  • Solvent (e.g., DMSO, PBS)

Procedure:

  • Prepare a Series of Dilutions:

    • Prepare a series of five dilutions for both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • For each solution, measure the fluorescence emission spectrum, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

    • Integrate the area under the emission curve for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (msample / mstandard) × (η2sample / η2standard) where:

      • Φstandard is the quantum yield of the standard.

      • m is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

Visualization of Workflows and Pathways

Pre-targeted Imaging Experimental Workflow

The following diagram illustrates a typical pre-targeted imaging workflow using a TCO-modified antibody and a tetrazine-labeled NIR dye.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Administration of Targeting Agent cluster_step2 Step 2: Accumulation and Clearance cluster_step3 Step 3: Administration of Imaging Probe cluster_step4 Step 4: Bioorthogonal Reaction and Imaging a Inject TCO-Antibody Conjugate b Antibody accumulates at tumor site a->b c Unbound antibody clears from circulation b->c d Inject Tetrazine-NIR Dye c->d e Rapid in vivo 'click' reaction at tumor site d->e f NIR Fluorescence Imaging e->f

Pre-targeted imaging workflow using TCO-tetrazine ligation.

Signaling Pathway of TCO-Tetrazine Ligation

The inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene and a tetrazine proceeds through a defined chemical pathway.

TCO_Tetrazine_Ligation TCO trans-Cyclooctene (TCO) (on Dye) Intermediate Unstable Bicyclic Intermediate TCO->Intermediate + Tetrazine [4+2] Cycloaddition Tetrazine Tetrazine (on Biomolecule) Product Stable Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 Elimination

Reaction pathway of TCO-tetrazine ligation.

Conclusion

The choice between this compound and other NIR dyes for bioorthogonal applications depends on the specific requirements of the experiment. This compound offers the advantage of using a clinically approved core fluorophore for a highly rapid and specific conjugation reaction. However, researchers must consider the potential for reduced quantum yield upon ligation and the inherent stability limitations of ICG. For applications requiring higher brightness and photostability, alternative NIR dyes such as IRDye 800CW, when functionalized with a TCO group, may offer superior performance, though direct comparative data is still emerging. The provided experimental protocols offer a framework for researchers to perform their own head-to-head comparisons and select the optimal dye for their specific research goals.

References

A Comparative Guide to ICG-TCO Labeling and Its Validation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Indocyanine Green (ICG)-trans-cyclooctene (TCO) labeling with a leading alternative, iFluor™ 790-dibenzocyclooctyne (DBCO), for the fluorescent tagging and mass spectrometric analysis of proteins. We present a detailed evaluation of the chemistries, performance metrics, and experimental protocols to assist researchers in selecting the optimal labeling strategy for their specific needs.

At a Glance: ICG-TCO vs. iFluor™ 790-DBCO Labeling

FeatureThis compound LabelingiFluor™ 790-DBCO Labeling (Alternative)
Fluorophore Indocyanine Green (ICG)iFluor™ 790
Bioorthogonal Chemistry Inverse-electron-demand Diels-Alder (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactive Moieties trans-cyclooctene (TCO) and Tetrazine (Tz)Dibenzocyclooctyne (DBCO) and Azide
Reaction Speed Extremely fast (k₂ ≈ 10³ - 10⁶ M⁻¹s⁻¹)[1]Fast (k₂ ≈ 1 M⁻¹s⁻¹)
Primary Amine Reactive Group NHS or TFP esterMaleimide or NHS ester
Target Residues on Protein Lysine, N-terminusCysteine (Maleimide) or Lysine, N-terminus (NHS ester)
Mass Spectrometry Validation Confirms covalent attachment of this compound constructConfirms covalent attachment of iFluor™ 790-DBCO construct

Performance Comparison

Fluorescent Dye Properties
ParameterIndocyanine Green (ICG)iFluor™ 790
Excitation Maximum (nm) ~780~787
Emission Maximum (nm) ~820~812
Quantum Yield Low in aqueous solutionsSignificantly brighter than ICG
Photostability Prone to photobleachingMore photostable than ICG
Solubility Forms aggregates in aqueous solutionsExcellent water solubility
Bioorthogonal Reaction Kinetics
ReactionReactantsSecond-Order Rate Constant (k₂)
IEDDA TCO + Tetrazine10³ - 10⁶ M⁻¹s⁻¹[1]
SPAAC DBCO + Azide~1 M⁻¹s⁻¹

Experimental Workflows and Methodologies

The following sections provide detailed protocols for labeling proteins using either this compound or iFluor™ 790-DBCO, followed by validation using mass spectrometry.

This compound Labeling Workflow

This workflow involves a two-step process: first, the protein is functionalized with a TCO group, and then the ICG-tetrazine is attached via the IEDDA reaction.

cluster_prep Protein Preparation cluster_tco TCO Functionalization cluster_icg ICG-Tetrazine Ligation cluster_analysis Analysis Prot_Prep Protein of Interest in Amine-Free Buffer (e.g., PBS) TCO_NHS TCO-NHS Ester in DMSO Prot_Prep->TCO_NHS Add TCO-NHS Incubate_TCO Incubate at RT (1 hour) TCO_NHS->Incubate_TCO Quench_TCO Quench with Tris Buffer Incubate_TCO->Quench_TCO Purify_TCO Purify via Desalting Column Quench_TCO->Purify_TCO ICG_Tz ICG-Tetrazine Purify_TCO->ICG_Tz Add ICG-Tetrazine Incubate_ICG Incubate at RT (30-60 min) ICG_Tz->Incubate_ICG MS_Analysis Mass Spectrometry (LC-ESI-MS) Incubate_ICG->MS_Analysis

This compound Labeling and MS Validation Workflow

Protocol: this compound Labeling of a Protein

  • Protein Preparation:

    • Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

    • If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.

  • TCO Functionalization:

    • Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.

    • Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.

    • Remove excess TCO-NHS ester using a desalting column.

  • ICG-Tetrazine Ligation:

    • To the TCO-labeled protein, add a 1.5-fold molar excess of ICG-Tetrazine.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Mass Spectrometry Analysis:

    • The labeled protein is analyzed by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) to confirm the mass shift corresponding to the addition of the this compound construct.

iFluor™ 790-DBCO Labeling Workflow

This method utilizes the SPAAC reaction between a DBCO-functionalized protein and an azide-modified iFluor™ 790.

cluster_prep Protein Preparation cluster_dbco DBCO Functionalization cluster_ifluor iFluor 790-Azide Ligation cluster_analysis Analysis Prot_Prep Protein of Interest in Thiol-Free Buffer (for Maleimide) DBCO_Mal DBCO-Maleimide in DMSO Prot_Prep->DBCO_Mal Add DBCO-Maleimide Incubate_DBCO Incubate at RT (1-2 hours) DBCO_Mal->Incubate_DBCO Purify_DBCO Purify via Desalting Column Incubate_DBCO->Purify_DBCO iFluor_Az iFluor 790-Azide Purify_DBCO->iFluor_Az Add iFluor 790-Azide Incubate_iFluor Incubate at RT (1-4 hours) iFluor_Az->Incubate_iFluor MS_Analysis Mass Spectrometry (LC-ESI-MS) Incubate_iFluor->MS_Analysis

iFluor™ 790-DBCO Labeling and MS Validation Workflow

Protocol: iFluor™ 790-DBCO Labeling of a Protein

  • Protein Preparation:

    • For labeling with DBCO-maleimide, ensure the protein is in a thiol-free buffer at a pH of 6.5-7.5. If necessary, reduce and desalt the protein to expose free cysteine residues.

    • For labeling with DBCO-NHS ester, follow the same amine-free buffer conditions as for TCO-NHS ester.

  • DBCO Functionalization:

    • Prepare a 10-20 mM stock solution of DBCO-maleimide (or DBCO-NHS ester) in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the DBCO reagent to the protein solution.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess DBCO reagent using a desalting column.

  • iFluor™ 790-Azide Ligation:

    • Add a 2-3 fold molar excess of iFluor™ 790-Azide to the DBCO-labeled protein.

    • Incubate for 1-4 hours at room temperature.

  • Mass Spectrometry Analysis:

    • Analyze the final conjugate by LC-ESI-MS to verify the mass increase corresponding to the iFluor™ 790-DBCO adduct.

Application in Signaling Pathway Analysis: EGFR Signaling

Fluorescent labeling of proteins is a powerful tool for studying cellular signaling pathways. For example, labeling the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, can allow for the visualization of its trafficking and internalization upon ligand binding, which are key steps in the regulation of its signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Ligand Binding EGF EGF (Ligand) EGF->EGFR Grb2_SOS Grb2/SOS Dimer->Grb2_SOS PI3K PI3K Dimer->PI3K PLCg PLCγ Dimer->PLCg Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) PKC->Transcription ERK ERK MEK->ERK mTOR->Transcription ERK->Transcription

Simplified EGFR Signaling Pathway

Conclusion

The choice between this compound and iFluor™ 790-DBCO labeling depends on the specific requirements of the experiment.

  • This compound labeling is the method of choice when reaction speed is paramount, for example, in applications with very low concentrations of reactants or when capturing rapid biological processes.[1] The extremely fast kinetics of the IEDDA reaction ensure efficient labeling.[1]

  • iFluor™ 790-DBCO labeling offers a superior alternative when photostability and brightness of the fluorophore are critical for downstream applications such as fluorescence imaging. iFluor™ 790 is significantly brighter and more photostable than ICG. While the SPAAC reaction is slower than IEDDA, it is still highly efficient and bioorthogonal.

Both methods are readily validated by mass spectrometry, providing a robust and reliable means of confirming successful protein labeling. The detailed protocols and comparative data in this guide are intended to empower researchers to make an informed decision for their experimental design.

References

A Head-to-Head Comparison of ICG-TCO and Other TCO Probes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine stands out for its exceptional speed and specificity, enabling researchers to label and visualize biomolecules in complex biological systems with high precision. The choice of the reporting moiety on the TCO probe is critical for downstream applications. This guide provides a detailed comparison of Indocyanine Green (ICG)-TCO with other TCO probes, focusing on their performance characteristics and supported by experimental data to inform researchers, scientists, and drug development professionals.

ICG, a near-infrared (NIR) fluorescent dye approved for clinical use, offers deep tissue penetration and low autofluorescence, making ICG-TCO an attractive tool for in vivo imaging. However, its performance in terms of reaction kinetics, photostability, and quantum yield must be carefully weighed against other available fluorophore-TCO conjugates.

Quantitative Performance Comparison

The selection of a TCO probe is often a trade-off between the photophysical properties of the dye and the reactivity of the TCO isomer. The following table summarizes key performance metrics for this compound and other common TCO probes. It is important to note that the specific second-order rate constant for this compound has not been reported in the literature; however, it is expected to fall within the typical range for TCO-tetrazine ligations.

FeatureThis compoundCy5.5-TCOAF750-TCOsTCO-Fluorophore
Excitation Max (λex) ~787 nm~675 nm~749 nmDependent on Fluorophore
Emission Max (λem) ~815 nm~694 nm~775 nmDependent on Fluorophore
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹~270,000 M⁻¹cm⁻¹Dependent on Fluorophore
Quantum Yield (Φ) ~0.13 - 0.14[1]~0.23~0.12Dependent on Fluorophore
Reaction Kinetics (k₂) with Tetrazine Not Reported (expected 10³-10⁶ M⁻¹s⁻¹)Not Reported (expected 10³-10⁶ M⁻¹s⁻¹)Not Reported (expected 10³-10⁶ M⁻¹s⁻¹)>10⁶ M⁻¹s⁻¹ (with specific tetrazines)
Key Features Clinically approved dye, deep tissue penetrationBright and photostableHigh water solubilityExtremely fast kinetics
Potential Drawbacks Poor photostability, aggregation in aqueous solutions

Experimental Protocols

Accurate comparison of TCO probes requires standardized experimental protocols. Below are methodologies for determining reaction kinetics and evaluating probe performance in a cellular context.

Protocol 1: Determination of Second-Order Rate Constant (k₂) using Stopped-Flow Spectrophotometry

This protocol allows for the measurement of rapid reaction kinetics by monitoring the change in absorbance of the tetrazine reactant.

Materials:

  • TCO-functionalized probe (e.g., this compound)

  • Tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the TCO probe and the tetrazine derivative in the reaction buffer. The final concentrations should be chosen to ensure the reaction half-life is within the instrument's detection range (typically milliseconds to seconds).

  • Instrument Setup: Set the stopped-flow instrument to monitor the absorbance of the tetrazine at its λmax (typically 520-540 nm).

  • Data Acquisition: Rapidly mix equal volumes of the TCO probe and tetrazine solutions in the stopped-flow device and record the decrease in absorbance over time.

  • Data Analysis: Fit the absorbance decay curve to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated based on the known concentrations of the reactants.

Protocol 2: Comparative Evaluation of Probe Performance in Live Cells

This protocol provides a method to assess the signal-to-noise ratio (SNR) and specificity of different fluorescent TCO probes for labeling a target protein in living cells.

Materials:

  • Live cells expressing a protein of interest tagged with a tetrazine-bearing unnatural amino acid.

  • Negative control cells (not expressing the tetrazine-tagged protein).

  • Fluorescent TCO probes (e.g., this compound, Cy5.5-TCO).

  • Cell culture medium and PBS.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Preparation: Culture the cells in a suitable format for microscopy (e.g., glass-bottom dishes).

  • Probe Labeling: Incubate the cells with each fluorescent TCO probe at a predetermined concentration for a set period (e.g., 30-60 minutes) at 37°C, protected from light.

  • Washing: Gently wash the cells multiple times with warm PBS to remove unbound probe.

  • Imaging: Acquire fluorescence images of both the target-expressing and negative control cells for each probe using identical imaging parameters (e.g., excitation power, exposure time).

  • Data Analysis:

    • Signal-to-Noise Ratio (SNR): In the images of target-expressing cells, measure the mean fluorescence intensity of the labeled structures (Signal) and an adjacent background region (Noise). Calculate SNR as Signal/Noise.

    • Specificity: In the images of the negative control cells, measure the mean fluorescence intensity. This represents the level of non-specific binding. Compare this value across the different probes.

Visualizing the Chemistry and Workflow

To further clarify the underlying principles and experimental procedures, the following diagrams illustrate the TCO-tetrazine ligation mechanism and a typical workflow for antibody conjugation and pre-targeted imaging.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder Cycloaddition cluster_products Products TCO Trans-cyclooctene (TCO) (Dienophile) Intermediate Unstable Intermediate TCO->Intermediate + Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Dihydropyridazine Stable Dihydropyridazine Adduct Intermediate->Dihydropyridazine Retro-Diels-Alder (fast) Nitrogen Nitrogen Gas (N₂)

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Pretargeting_Workflow cluster_step1 Step 1: Administration of Targeting Agent cluster_step2 Step 2: Clearance of Unbound Agent cluster_step3 Step 3: Administration of Imaging Probe cluster_step4 Step 4: Imaging Antibody_TCO Antibody conjugated with TCO Tumor_Cell Target Cell (e.g., Tumor Cell) Antibody_TCO->Tumor_Cell Binding to target Clearance Unbound Antibody-TCO is cleared from circulation Tetrazine_Probe Tetrazine-conjugated imaging probe (e.g., ICG) Tumor_Cell_Bound Target Cell with bound Antibody-TCO Tetrazine_Probe->Tumor_Cell_Bound Rapid in vivo ligation Imaging Specific signal at the target site is detected

Caption: Workflow for pre-targeted in vivo imaging.

References

Navigating Bioorthogonal Landscapes: A Comparative Guide to ICG-TCO Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precision of molecular labeling is paramount. The emergence of bioorthogonal chemistry has provided a powerful toolkit for tagging and visualizing biomolecules in their native environments. Among these tools, the Indocyanine Green-trans-Cyclooctene (ICG-TCO) probe has garnered significant attention for its application in near-infrared (NIR) imaging. However, a critical consideration for its use in complex biological systems is the potential for cross-reactivity. This guide offers an objective comparison of this compound's performance against other bioorthogonal alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable probe for your research needs.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is renowned for its exceptional speed and selectivity, making it a cornerstone of in vivo pre-targeting strategies. When coupled with the FDA-approved NIR fluorophore Indocyanine Green (ICG), the resulting this compound conjugate becomes a potent tool for deep-tissue imaging. However, the inherent properties of both the ICG dye and the TCO moiety can contribute to off-target interactions, a crucial factor to evaluate when designing sensitive and specific biological assays.

Performance Comparison of Bioorthogonal Probes

The selection of a bioorthogonal probe is often a balance between reaction kinetics, stability, and potential for off-target reactions. While the TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, the potential for non-specific interactions of both the TCO group and the ICG dye must be considered. The following table summarizes key performance metrics for common bioorthogonal reactions, with a qualitative assessment of their potential for cross-reactivity. Direct quantitative comparisons of this compound cross-reactivity are not extensively available in published literature, reflecting a need for further research in this specific area.

Bioorthogonal ReactionProbe 1Probe 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Potential for Cross-Reactivity/Off-Target Effects
Tetrazine Ligation This compound Tetrazine ~1 - 10⁶ [1][2]ICG moiety: Can exhibit non-covalent binding to proteins and preferential uptake in tumor cells, which may be independent of the TCO-tetrazine reaction[1][3]. TCO moiety: Can undergo isomerization to the less reactive cis-cyclooctene. Hydrophobic interactions may also "mask" the TCO group, reducing its reactivity[4].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)AzideCyclooctyne (e.g., DIBO, BCN)~0.0012 - 0.17Some strained alkynes have been reported to react with biological thiols.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)AzideTerminal Alkyne~1 - 100Requires a copper catalyst, which can be cytotoxic and is a significant consideration for in vivo applications.
Staudinger LigationAzidePhosphine~0.0020Can be slow and the phosphine reagents can be susceptible to air oxidation.

Experimental Protocols

To rigorously assess the cross-reactivity of this compound in a specific biological context, a multi-pronged experimental approach is recommended. The following protocols provide a framework for evaluating both non-specific binding of the ICG moiety and off-target reactions of the TCO group.

Protocol 1: In Vitro Assessment of this compound Non-Specific Binding

Objective: To quantify the non-specific binding of this compound to cells or protein lysates that do not express the tetrazine-tagged target.

Methodology:

  • Cell Culture: Culture two cell lines: one expressing the tetrazine-tagged protein of interest (Target Cells) and a control cell line lacking this protein (Control Cells).

  • Incubation: Incubate both cell lines with varying concentrations of this compound (e.g., 1-10 µM) for 1 hour at 37°C.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove unbound this compound.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate NIR laser and filter sets.

  • Data Analysis: Compare the mean fluorescence intensity of the Control Cells to the Target Cells. Significant fluorescence in the Control Cells indicates non-specific binding.

Protocol 2: Competitive Binding Assay for TCO Reactivity

Objective: To determine if the TCO moiety of this compound reacts with off-target molecules in a complex biological sample.

Methodology:

  • Sample Preparation: Prepare a cell lysate from your biological system of interest.

  • Pre-incubation: Pre-incubate the cell lysate with a molar excess of a non-fluorescent, highly reactive tetrazine derivative for 30 minutes at room temperature. This will "quench" the reactivity of the target molecules.

  • This compound Addition: Add this compound to the pre-incubated lysate and a control lysate (without the quenching tetrazine) and incubate for 1 hour.

  • SDS-PAGE and In-Gel Fluorescence: Separate the proteins in the lysates by SDS-PAGE. Scan the gel using a NIR fluorescence scanner.

  • Analysis: The presence of fluorescent bands in the quenched lysate indicates that this compound has reacted with molecules other than the intended tetrazine-tagged target.

Visualizing the Experimental Workflow

The following diagram illustrates a comprehensive workflow for assessing the cross-reactivity of this compound in a biological system.

G cluster_0 In Vitro Cross-Reactivity Assessment cluster_1 Off-Target Reactivity Assessment Target_Cells Target Cells (Tetrazine-tagged) ICG_TCO_incubation Incubate with This compound Target_Cells->ICG_TCO_incubation Control_Cells Control Cells (No Tetrazine) Control_Cells->ICG_TCO_incubation Wash Wash unbound This compound ICG_TCO_incubation->Wash Flow_Cytometry Flow Cytometry Analysis Wash->Flow_Cytometry Analysis_1 Compare Fluorescence: Target vs. Control Flow_Cytometry->Analysis_1 Conclusion Evaluate Specificity and Potential for Cross-Reactivity Analysis_1->Conclusion Cell_Lysate Prepare Cell Lysate Quench Pre-incubate with excess Tetrazine (Quenched Sample) Cell_Lysate->Quench No_Quench Control Sample (No Tetrazine) Cell_Lysate->No_Quench ICG_TCO_add Add this compound to both samples Quench->ICG_TCO_add No_Quench->ICG_TCO_add SDS_PAGE SDS-PAGE Separation ICG_TCO_add->SDS_PAGE In_Gel_Fluorescence NIR Fluorescence Scanning SDS_PAGE->In_Gel_Fluorescence Analysis_2 Analyze for off-target fluorescent bands In_Gel_Fluorescence->Analysis_2 Analysis_2->Conclusion

Workflow for Assessing this compound Cross-Reactivity

Conclusion

The this compound probe, leveraging the rapid and selective TCO-tetrazine ligation, is a powerful tool for in vivo imaging. However, a thorough understanding of its potential for cross-reactivity is essential for the generation of reliable and specific data. The inherent properties of the ICG dye can lead to non-specific binding, while the reactivity of the TCO moiety must be carefully controlled to avoid off-target reactions. By employing rigorous experimental controls, such as those outlined in this guide, researchers can confidently assess the suitability of this compound for their specific applications and ensure the integrity of their findings. The continued development of bioorthogonal probes with improved stability and reduced off-target effects will further enhance our ability to probe the intricate workings of biological systems.

References

Navigating Reproducibility in ICG-TCO Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the reproducibility of labeling experiments is paramount for generating reliable and comparable data. This guide provides a comprehensive comparison of Indocyanine Green (ICG)-trans-cyclooctene (TCO) labeling with alternative methods, focusing on factors that influence reproducibility. Experimental data and detailed protocols are presented to support an objective evaluation.

Performance Comparison: ICG-TCO vs. Alternative Labeling Chemistries

The choice of a labeling strategy significantly impacts experimental outcomes. Here, we compare the key characteristics of this compound labeling with traditional NHS-ester labeling and an alternative bioorthogonal approach, DBCO-azide "click chemistry."

FeatureThis compound Labeling (via TCO-tetrazine)NHS-Ester LabelingDBCO-Azide Labeling (SPAAC)
Reaction Principle Inverse-electron-demand Diels-Alder cycloaddition between a TCO-modified molecule and a tetrazine-functionalized ICG.Acylation of primary amines (e.g., lysine residues) by an N-hydroxysuccinimide (NHS) ester of ICG.Strain-promoted alkyne-azide cycloaddition between a DBCO-modified molecule and an azide-functionalized ICG.
Specificity High (bioorthogonal)Moderate (reacts with available primary amines)High (bioorthogonal)
Reaction Kinetics Very fast (approaching 100% completion in < 1 hour)[1]Variable, typically requires longer incubation timesFast, but generally slower than TCO-tetrazine
Factors Affecting Reproducibility Stability of TCO, number of functional TCOs per molecule, degree of labeling impacting protein function.pH of the reaction, protein concentration, accessibility of primary amines.Stability of DBCO and azide moieties.
Key Advantage Speed and high efficiency of the click reaction.Well-established and widely used method.High specificity and stability of the resulting triazole linkage.
Key Disadvantage Potential for non-reactive TCO moieties after conjugation.Less specific, can lead to heterogeneous products.Slower kinetics compared to TCO-tetrazine.

Factors Influencing the Reproducibility of this compound Labeling

Several critical factors can influence the consistency and reliability of this compound labeling experiments. Understanding and controlling these variables is essential for achieving reproducible results.

Stability of the trans-Cyclooctene (TCO) Moiety

The reactive trans-isomer of cyclooctene is susceptible to isomerization to the non-reactive cis-isomer, which can significantly impact labeling efficiency. The stability of TCO derivatives can vary, with some demonstrating greater resilience.

TCO DerivativeKey Stability CharacteristicsReference
d-TCO (dioxolane-fused TCO)Crystalline, bench-stable solids; stable in aqueous solution, blood serum, and in the presence of thiols.[2]
s-TCORequires storage in solution at freezer temperatures for long-term stability.[2]
General TCOsIsomerization can be promoted by high concentrations of thiols.[3]

Stabilization strategies, such as the use of radical inhibitors or reversible complexation with silver (I) salts, have been explored to enhance the shelf-life and in-solution stability of TCO reagents[3].

Functionality of Conjugated TCO Groups

A crucial and often overlooked factor in the reproducibility of TCO-based labeling is the number of functional TCO moieties on the target molecule after conjugation. Studies have shown that a significant portion of TCO groups can become non-reactive after being attached to proteins, such as antibodies, via standard amine-coupling procedures. This is often attributed to hydrophobic interactions that "hide" the TCO within the protein structure.

For instance, one study found that while TCO conjugation to an antibody was efficient, only about 10% of the attached TCO moieties were functional and available to react with a tetrazine probe.

Impact of the Degree of Labeling (DoL)

The number of this compound molecules conjugated to a target protein (the Degree of Labeling) can affect the protein's biological function. A high DoL can potentially interfere with antigen-binding sites on an antibody or alter its pharmacokinetic properties. Therefore, controlling the DoL is critical for reproducible functional assays.

One study investigating the effect of TCO conjugation on an anti-c-myc antibody found that:

  • An average of four TCO groups per antibody did not significantly alter its affinity for its antigen.

  • Antibodies with eight or ten TCO groups showed a significant reduction in antigen detection activity.

This highlights the importance of optimizing and consistently achieving a specific DoL to ensure reproducible experimental outcomes.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible labeling. Below are generalized protocols for the two-step this compound labeling process.

Protocol 1: TCO-Functionalization of a Protein/Antibody via NHS Ester Chemistry

This protocol describes the initial step of attaching the TCO moiety to the target protein.

  • Protein Preparation:

    • Buffer exchange the protein into an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5.

    • Adjust the protein concentration to 1-5 mg/mL.

  • TCO-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-NHS ester in a dry, water-miscible organic solvent such as DMSO to create a stock solution.

  • Conjugation Reaction:

    • Add a specific molar excess of the TCO-NHS ester stock solution to the protein solution. A starting point is often a 20- to 50-fold molar excess of the crosslinker to the protein.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.

  • Quenching the Reaction (Optional but Recommended):

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes to stop the reaction.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.

Protocol 2: ICG Labeling via TCO-Tetrazine Click Chemistry

This protocol describes the bioorthogonal reaction between the TCO-functionalized protein and the ICG-tetrazine.

  • Reactant Preparation:

    • Prepare the TCO-functionalized protein in a suitable buffer at physiological pH (e.g., PBS pH 7.4).

    • Prepare the ICG-tetrazine solution in a compatible solvent.

  • Click Reaction:

    • Add the ICG-tetrazine solution to the TCO-functionalized protein. A 1:1 or slight molar excess of ICG-tetrazine to the estimated number of functional TCO groups is a good starting point.

    • Incubate the reaction at room temperature. The reaction is typically rapid and can approach completion in under an hour.

  • Purification (Optional):

    • If necessary, remove any unreacted ICG-tetrazine by size-exclusion chromatography. Due to the high efficiency of the reaction, this step may not always be required.

Visualizing the Workflow and Key Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: ICG Labeling (Click Chemistry) Protein Protein/Antibody (with primary amines) TCO_Protein TCO-Functionalized Protein Protein->TCO_Protein Reaction with TCO-NHS Ester TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Protein ICG_TCO_Protein ICG-Labeled Protein TCO_Protein->ICG_TCO_Protein Bioorthogonal Click Reaction ICG_Tz ICG-Tetrazine ICG_Tz->ICG_TCO_Protein

A simplified workflow for the two-step this compound labeling process.

G Reproducibility Reproducibility of This compound Labeling TCO_Stability TCO Moiety Stability Reproducibility->TCO_Stability Functional_TCOs Number of Functional TCOs Reproducibility->Functional_TCOs DoL Degree of Labeling (DoL) Reproducibility->DoL Protocol Experimental Protocol Reproducibility->Protocol TCO_Stability->Reproducibility Functional_TCOs->Reproducibility DoL->Reproducibility Protocol->Reproducibility

Key factors influencing the reproducibility of this compound labeling experiments.

References

A Comparative Analysis of ICG-TCO Reaction Kinetics for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal reaction is a critical decision dictated by the specific demands of the biological system under investigation. This guide provides a quantitative comparison of the reaction kinetics of Indocyanine Green-trans-cyclooctene (ICG-TCO) with other prominent bioorthogonal reactions, supported by experimental data and detailed protocols to aid in this selection process.

The this compound ligation, a cornerstone of bioorthogonal chemistry, leverages the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) moiety and a tetrazine. This reaction is renowned for its exceptional speed, biocompatibility, and high specificity, making it an invaluable tool for in vivo imaging, drug delivery, and the construction of complex biomolecular architectures.[1][2] The attachment of ICG, a clinically approved near-infrared fluorophore, to the TCO group allows for real-time monitoring of biological processes.[3]

Quantitative Comparison of Reaction Kinetics

The efficacy of a bioorthogonal reaction is primarily quantified by its second-order rate constant (k₂), which provides a direct measure of the reaction speed. A higher k₂ value indicates a faster reaction, a crucial parameter when working with low concentrations of reactants or when temporal precision is paramount. The this compound reaction, falling under the TCO-tetrazine ligation category, exhibits rate constants that are orders of magnitude higher than many other bioorthogonal chemistries.[1][4]

ReactionDienophileDiene/ElectrophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
IEDDA This compound Tetrazine Up to 10⁶ Exceptionally fast, catalyst-free, biocompatible, produces a stable conjugate and nitrogen gas as the only byproduct.
IEDDA(s-TCO)Tetrazine~3.3 x 10⁶Highly strained TCO derivative with ultra-fast kinetics.
IEDDAa-TCOTetrazine~1.5 x 10⁵Axially substituted TCO with enhanced reactivity.
IEDDATCOTetrazine~2.0 x 10³The foundational TCO structure.
SPAACCyclooctyne (e.g., DBCO)Azide~1Strain-Promoted Azide-Alkyne Cycloaddition; copper-free but generally slower than IEDDA.
CuAACTerminal AlkyneAzide10 - 10⁴Copper(I)-Catalyzed Azide-Alkyne Cycloaddition; fast but requires a cytotoxic copper catalyst.
Staudinger LigationPhosphineAzide~10⁻³ - 10⁻²Classic bioorthogonal reaction, but significantly slower than click reactions.
Oxime/Hydrazone LigationAldehyde/KetoneAlkoxyamine/Hydrazine~10⁻² - 10⁻³Reversible under certain conditions, slower kinetics.

Note: Rate constants can vary depending on the specific structures of the reactants, solvent, and temperature.

Experimental Protocols

Accurate determination of reaction kinetics is essential for the objective comparison of different bioorthogonal reactions. The following are generalized protocols for commonly employed methods to measure second-order rate constants.

Stopped-Flow UV-Vis Spectrophotometry

This technique is ideal for monitoring rapid reactions by measuring the change in absorbance of a chromophoric reactant, such as tetrazine, over time.

Protocol:

  • Reactant Preparation: Prepare stock solutions of the this compound and the tetrazine derivative in a suitable buffer (e.g., PBS, pH 7.4).

  • Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Load the reactant solutions into separate syringes of the stopped-flow instrument. Rapidly mix equal volumes of the solutions to initiate the reaction.

  • Data Acquisition: Monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-550 nm) over time.

  • Data Analysis: Fit the absorbance decay curve to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated based on the concentrations of the reactants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to follow the kinetics of a reaction by integrating the signals of reactant and product protons over time. This method is particularly useful when there is no significant change in the UV-Vis spectrum upon reaction.

Protocol:

  • Sample Preparation: Prepare a solution of one reactant (e.g., this compound) in a deuterated solvent in an NMR tube. Prepare a concentrated solution of the second reactant (e.g., a tetrazine) in the same deuterated solvent.

  • Instrument Setup: Shim the NMR spectrometer and acquire an initial spectrum of the first reactant.

  • Reaction Initiation: Add a known concentration of the second reactant to the NMR tube and immediately begin acquiring spectra at regular time intervals.

  • Data Analysis: Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum. Plot the concentration of the reactant or product as a function of time. Fit the data to the appropriate rate law to determine the second-order rate constant.

Visualizing the this compound Ligation and Workflow

To better illustrate the underlying mechanism and a practical application of the this compound reaction, the following diagrams are provided.

IEDDA_Mechanism ICG_TCO This compound (Dienophile) Transition_State [4+2] Cycloaddition Transition State ICG_TCO->Transition_State Tetrazine Tetrazine (Diene) Tetrazine->Transition_State Intermediate Unstable Intermediate Transition_State->Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Intermediate->Dihydropyridazine Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between this compound and tetrazine.

Pretargeting_Workflow cluster_administration Administration cluster_circulation Circulation & Targeting cluster_reaction In Vivo Ligation & Imaging Antibody_TCO Antibody-TCO Conjugate Administration Targeting Antibody-TCO Accumulates at Target Site (e.g., Tumor) Antibody_TCO->Targeting ICG_Tetrazine ICG-Tetrazine Administration (After Clearance) Ligation Rapid IEDDA Reaction at Target Site ICG_Tetrazine->Ligation Clearance Unbound Antibody-TCO Clears from Circulation Targeting->Clearance Clearance->ICG_Tetrazine Imaging NIR Fluorescence Imaging of ICG at Target Ligation->Imaging

Caption: A pre-targeting workflow utilizing the this compound and tetrazine ligation for targeted imaging.

References

Validating the Bioorthogonality of the TCO-Tetrazine Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a bioorthogonal reaction is a critical decision that hinges on a delicate balance of rapid kinetics, high specificity, and minimal biological perturbation. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a frontrunner in the field of click chemistry, prized for its exceptional speed and biocompatibility. This guide provides an objective comparison of the TCO-tetrazine ligation with other prominent bioorthogonal reactions, supported by experimental data and detailed protocols to validate its bioorthogonality.

The term "Icg-tco reaction" likely refers to the reaction of a TCO-containing molecule with a tetrazine, where an Indocyanine green (ICG) dye is appended as a fluorescent reporter for visualization. The core of the bioorthogonal chemistry lies in the TCO-tetrazine ligation itself. This guide will therefore focus on the validation of this powerful reaction.

Quantitative Comparison of Bioorthogonal Reactions

The performance of a bioorthogonal reaction is primarily assessed by its second-order rate constant (k₂), which dictates the reaction speed, and its biocompatibility, which ensures minimal interference with native biological processes. The TCO-tetrazine ligation consistently demonstrates superior kinetics compared to other widely used click chemistry reactions.

FeatureTetrazine-TCO LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶[1][2]10⁻³ - 1[3]10 - 10⁴[3]
Biocompatibility Excellent (copper-free)[3]Excellent (copper-free)Limited in vivo due to copper cytotoxicity
Reaction Conditions Aqueous media, room temperature, physiological pHAqueous media, room temperatureRequires copper(I) catalyst and ligands
Specificity & Bioorthogonality High: TCO and tetrazine are abiotic and highly specific for each other.High: Azides and cyclooctynes are abiotic and generally specific.High: Azides and terminal alkynes are specific reactants.

Visualizing the Reaction and Validation Workflow

To aid in the understanding of the TCO-tetrazine ligation and the process of validating its bioorthogonality, the following diagrams are provided.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_product Product TCO Trans-cyclooctene (TCO) (Dienophile) Dihydropyridazine Stable Dihydropyridazine Adduct TCO->Dihydropyridazine [4+2] Cycloaddition Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Dihydropyridazine Retro-Diels-Alder (N₂ release)

Figure 1: Mechanism of the TCO-Tetrazine Ligation.

Bioorthogonality_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cytotoxicity Cytotoxicity Assays (MTT, LDH) Proliferation Cell Proliferation Assay OffTarget Off-Target Reactivity (Proteomics, Imaging) Biodistribution Biodistribution Studies Toxicity Acute & Chronic Toxicity Biodistribution->Toxicity Histopathology Histopathological Analysis Toxicity->Histopathology Start Introduce TCO and/or Tetrazine to Biological System Start->Cytotoxicity Start->Proliferation Start->OffTarget Start->Biodistribution

Figure 2: Experimental Workflow for Validating Bioorthogonality.

Experimental Protocols for Validating Bioorthogonality

A thorough validation of the bioorthogonality of the TCO-tetrazine reaction involves a multi-faceted approach, encompassing in vitro and in vivo studies to assess potential cytotoxicity, off-target effects, and overall systemic impact.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treatment: Treat the cells with varying concentrations of the TCO- and tetrazine-containing molecules, as well as their reaction product, for a predetermined duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.

    • Incubation: Incubate the plate at 37°C for 4 hours.

    • Solubilization: Add 100 µL of an SDS-HCl solution to each well to dissolve the formazan crystals.

    • Measurement: Incubate for an additional 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay. Prepare wells for spontaneous LDH release (cells with vehicle), maximum LDH release (cells with lysis buffer), and experimental conditions.

    • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

    • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Reaction Mixture: Add 50 µL of the LDH assay reaction mixture to each well.

    • Incubation: Incubate at room temperature for 30 minutes, protected from light.

    • Stop Reaction: Add 50 µL of the stop solution to each well.

    • Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

    • Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the spontaneous and maximum release controls.

In Vivo Toxicity Studies

1. Acute Toxicity Study

This study assesses the short-term adverse effects of administering TCO and tetrazine derivatives.

  • Protocol:

    • Animal Model: Use a suitable animal model, such as mice.

    • Administration: Administer a single dose of the TCO derivative, tetrazine derivative, or their pre-reacted product via the intended route of application (e.g., intravenous, intraperitoneal). Use a range of doses, including a high dose to identify a potential maximum tolerated dose (MTD).

    • Observation: Monitor the animals for a period of 14 days for clinical signs of toxicity, including changes in weight, behavior, and overall health.

    • Analysis: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination to identify any tissue damage.

2. Biodistribution Study

This study determines the in vivo distribution and clearance of the TCO and tetrazine molecules.

  • Protocol:

    • Radiolabeling: Radiolabel the TCO and tetrazine derivatives with a suitable isotope (e.g., ¹¹¹In, ¹⁸F).

    • Administration: Administer the radiolabeled compounds to animals.

    • Imaging/Tissue Collection: At various time points post-injection, perform imaging (e.g., PET, SPECT) or euthanize the animals and collect major organs and tissues.

    • Measurement: Quantify the radioactivity in each organ/tissue using a gamma counter.

    • Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.

Off-Target Reactivity Assessment

A key aspect of bioorthogonality is the absence of reactivity with endogenous molecules.

  • Proteomic Analysis:

    • Incubate cells or cell lysates with a TCO or tetrazine probe that contains a handle for enrichment (e.g., biotin).

    • Perform a pull-down of any proteins that have reacted with the probe.

    • Identify the pulled-down proteins using mass spectrometry. The absence of a significant number of off-target proteins supports the bioorthogonality of the reaction.

  • Fluorescence Imaging:

    • Treat cells with a fluorescently labeled TCO or tetrazine derivative.

    • Use high-resolution fluorescence microscopy to observe the localization of the probe.

    • The absence of non-specific staining in cellular compartments where the target molecule is not present indicates low off-target reactivity.

Conclusion

The TCO-tetrazine ligation stands out as a premier bioorthogonal reaction due to its unparalleled kinetics and excellent biocompatibility. However, rigorous validation is paramount for any specific application. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to objectively assess the bioorthogonality of their TCO- and tetrazine-containing systems. By systematically evaluating cytotoxicity, in vivo toxicity, and off-target reactivity, scientists can confidently employ this powerful chemical tool to advance their research in chemical biology, drug development, and molecular imaging.

References

Safety Operating Guide

Navigating the Disposal of ICG-TCO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in cutting-edge drug development and bioorthogonal chemistry, the proper management of chemical reagents like ICG-TCO (Indocyanine Green-trans-cyclooctene) is a cornerstone of laboratory safety and environmental responsibility. Adherence to correct disposal procedures is critical for ensuring a safe laboratory environment and maintaining compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and effective disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, both in its solid form and in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Based on the Safety Data Sheet (SDS) for Indocyanine Green (ICG), the compound is known to cause skin and eye irritation and may cause respiratory irritation[1][2]. Therefore, direct contact should be avoided.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form: as an unreacted reagent, within a reaction mixture, or as a component of contaminated labware.

1. Unreacted this compound Reagent:

  • Solid Waste: Collect any solid this compound waste, including weighing paper and contaminated gloves, in a designated and clearly labeled hazardous waste container.

  • Original Container: If disposing of the original reagent, keep it in its original, securely sealed container. Ensure the container is labeled as hazardous waste with the full chemical name.

  • Segregation: Store the waste container separately from incompatible materials to prevent accidental reactions.

2. Reaction Mixtures Containing this compound:

  • It is crucial to quench any ongoing reactions before disposal.

  • The entire reaction mixture should be treated as hazardous waste.

  • Collect the liquid waste in a sealed, properly labeled hazardous waste container.

3. Contaminated Labware and Materials:

  • Solid Waste: All solid materials that have come into contact with this compound, such as absorbent pads, pipette tips, and gloves, must be collected in a designated hazardous waste bag or container[3].

  • Liquid Waste from Cleaning: Any solvents (e.g., ethanol, acetone) used to rinse glassware contaminated with this compound should be collected as hazardous liquid waste[4]. After an initial solvent rinse, glassware can typically be washed with soap and water.

  • Decontamination of Surfaces: Work surfaces should be decontaminated by wiping them with a suitable solvent or a 70% ethanol solution. The cleaning materials used for decontamination should be disposed of as solid chemical waste[4].

4. Institutional Procedures:

  • Always consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.

  • Contact your EHS department for the collection of properly labeled hazardous waste containers.

  • Never dispose of this compound or its contaminated materials in the regular trash or down the sanitary sewer unless explicitly permitted by your EHS office for neutralized and decontaminated materials.

Quantitative Data for Disposal Considerations

ParameterGuidelineRationale
Chemical State for Disposal Solid or absorbed liquidTo prevent splashing and aerosolization of the compound.
Working Concentration As low as experimentally requiredTo minimize the volume of hazardous waste generated.
Storage of Waste Segregated, labeled, sealed containerTo prevent accidental mixing with incompatible chemicals and ensure clear identification.
pH of Aqueous Waste Neutral (6-8)To minimize reactivity and potential corrosion of containers.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

ICG_TCO_Disposal_Workflow start Start: this compound Waste Generated waste_form Identify Waste Form start->waste_form solid_reagent Solid Reagent / Contaminated Solids (Gloves, Tips, etc.) waste_form->solid_reagent Solid liquid_waste Liquid Waste (Reaction Mixture, Rinse Solvent) waste_form->liquid_waste Liquid contaminated_labware Contaminated Labware (Glassware, etc.) waste_form->contaminated_labware Labware collect_solid Collect in Labeled Hazardous Solid Waste Container solid_reagent->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid rinse_labware Rinse with appropriate solvent contaminated_labware->rinse_labware store_waste Store Waste in Designated Area (Segregated & Sealed) collect_solid->store_waste collect_liquid->store_waste collect_rinseate Collect rinse solvent as hazardous liquid waste rinse_labware->collect_rinseate wash_labware Wash with soap and water rinse_labware->wash_labware collect_rinseate->collect_liquid contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Disposal Decision Workflow

This guide provides a framework for the safe disposal of this compound. Always prioritize your institution's specific protocols and consult your EHS department with any questions. By handling chemical waste responsibly, you contribute to a safer research environment for yourself and your colleagues.

References

Essential Safety and Logistics for Handling ICG-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling ICG-TCO (Indocyanine Green-trans-cyclooctene), a reactive fluorescent dye. Adherence to these procedures is critical for minimizing risks and ensuring proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE.

Equipment Specification Purpose
Gloves Chemical-resistant, impermeable gloves (e.g., nitrile).To prevent skin contact. Gloves must be inspected before use and disposed of after handling the compound.[1]
Eye Protection Safety glasses with side shields or chemical goggles.To protect eyes from splashes.[2]
Face Protection Face shield.To be worn in addition to goggles when there is a significant risk of splashing.[2]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of vapors or aerosols.[1]
First Aid Measures

In case of accidental exposure to this compound, immediate action is crucial.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.
Skin Contact Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.
Eye Contact Immediately flush eyes with water as a precaution.
Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposing of this compound is essential for laboratory safety and environmental compliance.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.

  • Contamination Prevention: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Spill Management

In the event of a spill, follow these steps:

  • Ensure Proper PPE: Wear the appropriate personal protective equipment before addressing the spill.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Absorption: Soak up the spilled substance with an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal.

  • Ventilation: Ensure the area is well-ventilated.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. Fluorescent dye waste should be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste. Do not dispose of down the drain.
Contaminated Labware Collect all contaminated labware (e.g., pipette tips, vials) in a designated, leak-proof, and clearly labeled hazardous waste container.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Aqueous Waste Collect all aqueous waste containing this compound in a clearly labeled, leak-proof container. Do not pour down the drain.

Waste Segregation and Labeling:

  • All waste materials must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.

  • Containers must be clearly labeled with the contents and associated hazards as per institutional and regulatory requirements.

Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Treatment, storage, transportation, and disposal must be in accordance with federal, state, and local regulations.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response a Don Personal Protective Equipment b Prepare Well-Ventilated Workspace (Fume Hood) a->b c Handle this compound b->c Proceed to handling d Perform Experiment c->d e Segregate Waste (Solid & Liquid) d->e After experiment f Label Waste Containers e->f g Store in Designated Hazardous Waste Area f->g h Contact EHS for Pickup g->h s1 Evacuate and Ventilate Area s2 Don Appropriate PPE s1->s2 s3 Contain and Absorb Spill s2->s3 s4 Collect and Dispose as Hazardous Waste s3->s4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.